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  • Product: (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
  • CAS: 2306254-89-5

Core Science & Biosynthesis

Foundational

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride chemical structure

An In-Depth Technical Guide to (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride: A Chiral Scaffold for Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of (1S,4S)-2-oxa-5-azabicy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride: A Chiral Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride, a pivotal chiral building block in contemporary medicinal chemistry. As a constrained, saturated heterocyclic scaffold, it offers a unique three-dimensional topology that is increasingly sought after in the design of novel therapeutics. This document, intended for researchers, chemists, and drug development professionals, delves into the molecule's structural attributes, stereoselective synthesis, analytical characterization, and applications. We will explore the causal reasoning behind the synthetic strategies and analytical protocols, presenting a self-validating framework for its preparation and quality control. The guide highlights its role as a key intermediate in the synthesis of targeted therapies and its utility as a bioisostere for aromatic systems, thereby providing a robust foundation for its application in drug discovery programs.

Introduction: The Rise of Saturated Bicyclic Scaffolds

In the landscape of drug discovery, there is a progressive shift away from flat, aromatic molecules towards three-dimensional, saturated structures to access novel chemical space and improve physicochemical properties. Bridged bicyclic systems, such as the 2-oxa-5-azabicyclo[2.2.2]octane core, are at the forefront of this movement. This rigid scaffold, an analogue of the well-known quinuclidine and 1,4-diazabicyclo[2.2.2]octane (DABCO), introduces a defined spatial arrangement of substituents, which can lead to enhanced target selectivity and improved pharmacological profiles.[1][2]

The (1S,4S) enantiomer of 2-oxa-5-azabicyclo[2.2.2]octane, in its hydrochloride salt form, is of particular interest. Its stereochemically defined structure makes it an invaluable chiral building block. The challenges associated with the synthesis of such bridged bicyclic morpholines have historically made them scarce, but recent advancements have enabled their development for specific, high-value applications.[3] Notably, the enantiomeric (1R,4R) scaffold is a critical component of MRK A, an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1mut), a key target in the treatment of glioma, underscoring the therapeutic potential of this molecular framework.[3] This guide will provide the technical details necessary to understand, synthesize, and utilize the (1S,4S) enantiomer with confidence.

Physicochemical and Structural Properties

Chemical Structure and Stereochemistry

The core of the molecule is a bicyclo[2.2.2]octane cage, where a methylene bridge is replaced by an oxygen atom (position 2) and a nitrogen atom (position 5). The (1S,4S) designation defines the absolute stereochemistry at the two bridgehead carbons, fixing the molecule in a single, non-racemic form. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable to handling and downstream synthetic transformations.

Caption: Chemical structure of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride.

Physicochemical Data

The fundamental properties of the title compound are summarized below. This data is essential for reaction planning, dosage calculations, and regulatory documentation.

PropertyValueSource
IUPAC Name (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochlorideN/A
CAS Number 1408075-32-0[4]
Molecular Formula C₆H₁₂ClNO[5]
Molecular Weight 149.62 g/mol [5]
Appearance White to off-white solid (predicted)N/A
SMILES [H]Cl.C1([C@H]2CC3)OC[C@H]3N C12[5]

Stereoselective Synthesis: A Guided Protocol

The synthesis of enantiomerically pure bridged bicyclic systems is non-trivial. The most authoritative and efficient route to the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane scaffold was developed by researchers at Merck, utilizing a chiral pool starting material to establish the desired stereochemistry.[3] This approach is favored for its stereospecificity and scalability.

Strategic Overview

The overarching strategy involves transforming a readily available chiral starting material, (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA), into the target bicyclic morpholine through a series of key transformations. The logic is to leverage the inherent stereochemistry of HPA to guide the formation of the bicyclic ring system, thereby avoiding challenging chiral separations or asymmetric catalysis steps late in the sequence.

A Chiral Pool (2S,5S)-HPA B N-Protection & Esterification A->B Step 1 C Bicyclic Lactone Formation B->C Step 2 D Lactone Reduction C->D Step 3 E Intramolecular SN2 Cyclization D->E Step 4 F Deprotection & Salt Formation E->F Step 5 G Final Product (1S,4S)-Scaffold HCl F->G Step 6

Caption: High-level workflow for the stereoselective synthesis.

Detailed Step-by-Step Experimental Protocol

The following protocol is adapted from the validated synthesis of the enantiomeric (1R,4R) scaffold and is presented here for the synthesis of the (1S,4S) target.[3] The key is the inversion of stereocenters, which can be accomplished via epimerization through a crystallization-induced diastereomer transformation.[3]

Step 1: N-Nosylation of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA)

  • Rationale: Protection of the secondary amine is critical to prevent side reactions in subsequent steps. The 4-nitrobenzenesulfonyl (nosyl) group is chosen for its robust nature and ease of installation.

  • To a stirred solution of HPA (1.0 eq) in acetonitrile, add triethylamine (2.2 eq) at 20 °C.

  • Stir for 10 minutes before adding a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in acetonitrile over 2 hours, maintaining the temperature at 20 °C.

  • Stir the resulting mixture for an additional 30 minutes to ensure complete reaction. The product, a bicyclic lactone, is formed directly.

Step 2: Esterification and Epimerization

  • Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reduction. A crucial crystallization-induced diastereomer transformation is performed at this stage to set the correct stereochemistry for the (1S,4S) product.[3]

  • The nosylated lactone from the previous step is dissolved in a 1:4 mixture of methanol:toluene.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) is added to catalyze the epimerization at the C2 position.

  • The mixture is stirred at 20 °C for approximately 48-52 hours until the desired cis:trans ratio is achieved, monitored by HPLC.

  • The desired trans-ester is crystallized by cooling the mixture, filtered, and dried.

Step 3: Selective Ester Reduction

  • Rationale: The methyl ester must be selectively reduced to the primary alcohol in the presence of the lactone. Sodium borohydride with a Lewis acid is an effective reagent system for this transformation.

  • The trans-ester (1.0 eq) is dissolved in an appropriate solvent like THF.

  • The solution is cooled, and a Lewis acid (e.g., CaCl₂) is added, followed by the portion-wise addition of sodium borohydride (NaBH₄).

  • The reaction is carefully monitored for gas evolution and conversion. Upon completion, it is quenched and worked up to isolate the desired alcohol.

Step 4: Intramolecular S N 2 Cyclization

  • Rationale: This is the key ring-forming step to create the bicyclic morpholine scaffold. The primary alcohol is converted to a leaving group (e.g., tosylate), which is then displaced by the secondary alcohol in an intramolecular fashion. The use of a titanium catalyst facilitates this ring closure.[3]

  • The alcohol from the previous step is first tosylated using standard conditions (TsCl, pyridine or Et₃N).

  • The resulting tosylate is dissolved in a suitable solvent, and Ti(OiPr)₄ is added as a catalyst.

  • The reaction is heated to drive the intramolecular S N 2 reaction to completion, forming the protected 2-oxa-5-azabicyclo[2.2.2]octane.

Step 5: Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step involves the removal of the nosyl protecting group to liberate the free secondary amine, followed by salt formation to yield the stable, crystalline hydrochloride product.

  • The nosyl-protected bicyclic product is dissolved in a suitable solvent (e.g., acetone).

  • A thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) are added to effect the deprotection.

  • After the reaction is complete, the crude free base is isolated.

  • The free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl (as a solution in an appropriate solvent) to precipitate the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride.

  • The solid is collected by filtration, washed, and dried under vacuum.

Analytical Methodologies and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A multi-pronged analytical approach constitutes a self-validating system.

cluster_0 Quality Control Workflow Input Final Product Sample HPLC Purity Analysis (HPLC/UPLC >97%) Input->HPLC Chiral Chiral Purity (Chiral HPLC >99% ee) Input->Chiral NMR Structural Identity (¹H, ¹³C NMR) Input->NMR MS Molecular Weight (HRMS) Input->MS Output Certificate of Analysis (CoA) HPLC->Output Chiral->Output NMR->Output MS->Output

Caption: A self-validating analytical workflow for quality assurance.

  • Chromatographic Purity (HPLC/UPLC): The chemical purity is assessed using reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A purity level of >97% is typically required for use as a drug discovery building block.

  • Structural Confirmation (NMR, MS):

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by analyzing the chemical shifts, coupling constants, and integration of all proton and carbon signals, which must be consistent with the proposed bicyclic structure.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion, matching the calculated exact mass of the free base (C₆H₁₁NO).[6]

  • Chiral Purity Analysis: The enantiomeric excess (% ee) is the most critical quality attribute. This is determined using chiral HPLC, employing a suitable chiral stationary phase capable of separating the (1S,4S) and (1R,4R) enantiomers. An enantiomeric excess of >99% is the standard for high-quality chiral intermediates.

Applications in Drug Discovery and Medicinal Chemistry

A Bioisostere for the Phenyl Ring

One of the most powerful applications of saturated bicyclic scaffolds is their use as bioisosteres for aromatic rings. The 2-oxabicyclo[2.2.2]octane core can effectively mimic the geometry of a para-substituted phenyl ring, preserving the exit vectors for substituents while drastically altering physicochemical properties.[7]

Caption: Bioisosteric replacement of a p-phenyl ring with the bicyclic core.

This substitution can confer several advantages:

  • Improved Solubility: Replacing a lipophilic aromatic ring with a more polar, saturated scaffold can significantly increase aqueous solubility.[7]

  • Enhanced Metabolic Stability: The scaffold lacks sites susceptible to oxidative metabolism (e.g., aromatic hydroxylation), which can improve a compound's half-life.[7]

  • Reduced Lipophilicity: Lowering the LogP is often a key objective in lead optimization to improve the overall drug-like properties.

  • Novel IP Position: Swapping a common phenyl ring for a less common bicyclic system can open up new intellectual property opportunities.

Utility in Targeted Therapies

As demonstrated by its enantiomer's use in the IDH1mut inhibitor MRK A, the 2-oxa-5-azabicyclo[2.2.2]octane scaffold is field-proven for creating potent and selective inhibitors.[3] The rigid structure helps to lock a molecule into an optimal conformation for binding to a target protein, minimizing the entropic penalty upon binding and potentially leading to higher affinity. This makes the (1S,4S) enantiomer an attractive building block for projects targeting kinases, proteases, and other enzyme classes where precise positioning of pharmacophoric elements is crucial.

Handling, Storage, and Safety

Material Safety and Hazard Information

While a specific, detailed safety data sheet (SDS) for the title compound is not widely available, data for the general chemical class provides guidance. The 2-oxa-5-azabicyclo[2.2.2]octane hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2) [4]

  • Eye Irritation (Category 2A) [4]

  • Specific target organ toxicity — single exposure (Category 3) [4]

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling the compound.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.

Recommended Storage and Handling
  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

  • Handling: Avoid creating dust. Use only under a chemical fume hood. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.[10]

Conclusion

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its defined stereochemistry, rigid conformation, and favorable physicochemical properties make it a superior scaffold for developing next-generation therapeutics. The robust and scalable stereoselective synthesis provides a reliable pathway for its incorporation into drug candidates. As the demand for novel, three-dimensional molecules continues to grow, the strategic application of scaffolds like this will be instrumental in overcoming the challenges of target selectivity, metabolic stability, and overall drug-likeness.

References

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC. (n.d.).
  • Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1 - Chemical Communications (RSC Publishing). (n.d.).
  • Meyers, A. I., & Lefker, B. A. (1987). Chiral bicyclic lactams for asymmetric synthesis of quaternary carbons. The total synthesis of (−)-α-cuparenone. The Journal of Organic Chemistry, 52(21), 4736–4738. [Link]

  • Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. (2014, February 20).
  • Synthesis of bicyclic lactams using novel Schmidt reactions - ResearchGate. (2026, March 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, December 2).
  • 2-oxa-5-azabicyclo[2.2.2]octane hydrochloride — Chemical Substance Information. (n.d.).
  • Li, B., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, 25(6), 1436-1444. [Link]

  • SAFETY DATA SHEET - Evonik. (2023, August 30).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride - shaanxi lighte optoelectronics material co., ltd. (n.d.).
  • 2-Oxa-5-azabicyclo[2.2.2]octane - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC. (2023, October 2).
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (2010, March 15).
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base - Organic Chemistry Portal. (n.d.).

Sources

Exploratory

The Structural Pharmacodynamics and Synthetic Mechanism of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Hydrochloride in Targeted Therapeutics

Executive Summary (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride is not a standalone active pharmaceutical ingredient (API); rather, it is a highly privileged, stereochemically rigid "zigzag" 2,5-bicyclic morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride is not a standalone active pharmaceutical ingredient (API); rather, it is a highly privileged, stereochemically rigid "zigzag" 2,5-bicyclic morpholine pharmacophore[1]. When integrated into tricyclic diazepine scaffolds, this bridged heterocycle acts as the primary structural determinant for picomolar potency, brain penetrance, and metabolic stability in targeted cancer therapies—most notably in the mutant Isocitrate Dehydrogenase 1 (IDH1) inhibitor, MRK-A[2][3]. This whitepaper deconstructs the bioisosteric causality and the self-validating synthetic mechanisms required to harness this complex molecule.

Pharmacological Mechanism of Action: The Bioisosteric Effect

The integration of the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane moiety into drug scaffolds fundamentally rewrites the molecule's pharmacodynamics. Its mechanism of action is defined by its ability to modulate target binding and physicochemical properties through conformational restriction.

Target Context: Mutant IDH1 and Epigenetic Dysregulation

In over 70% of low-grade gliomas and secondary glioblastomas, IDH1 undergoes a neomorphic mutation (commonly R132H)[4][5]. While wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate ( α -KG), the mutant enzyme irreversibly reduces α -KG into the oncometabolite D-2-hydroxyglutarate (2-HG)[4][6]. The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases (such as TETs and KDMs), triggering genome-wide DNA and histone hypermethylation that drives oncogenesis[5][6].

Incorporating the (1S,4S)-bridged morpholine allows inhibitors like MRK-A to bind to the allosteric pocket of the mutant IDH1 dimer with exquisite precision, halting 2-HG production with an IC50 of 5 nM and a 10,000-fold selectivity over the wild-type enzyme[3][5].

Pathway WT Wild-Type IDH1 aKG α-Ketoglutarate (α-KG) WT->aKG Normal Catalysis MUT Mutant IDH1 (R132H) HG D-2-Hydroxyglutarate MUT->HG Neomorphic Reduction aKG->MUT Substrate Binding EPI Epigenetic Dysregulation (Gliomagenesis) HG->EPI TET/KDM Inhibition MRKA MRK-A (Bridged Pharmacophore) MRKA->MUT Allosteric Blockade

Mechanism of mutant IDH1 inhibition by bridged morpholine therapeutics.

Causality of Conformational Restriction

Standard unbridged morpholines suffer from rapid chair-chair interconversions. This entropic freedom leads to high intrinsic clearance ( Clint​ ), off-target binding, and time-dependent inhibition (TDI) of Cytochrome P450 (CYP) enzymes via glutathione (GSH) adduct formation[7].

By utilizing the[2.2.2] bicyclic framework, the morpholine ring is locked into a rigid "zigzag" conformation[1].

  • Binding Causality: This pre-organization vectors the oxygen and nitrogen atoms perfectly for hydrogen bonding within the IDH1 allosteric pocket, eliminating the entropic penalty of binding[5].

  • Metabolic Causality: The bridged architecture slightly alters the pKa​ and steric profile of the secondary amine. This reduction in basicity diminishes phospholipidosis liability and prevents CYP3A4 TDI, bypassing the need for CYP450 inhibitor co-dosing (e.g., aminobenzotriazole) which plagued earlier unbridged analogs[7].

Quantitative Data: Pharmacophore Comparison

The following table summarizes the pharmacological impact of substituting a standard morpholine with the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane scaffold in mutant IDH1 inhibitors[3][7].

ParameterUnbridged Morpholine Scaffold(1S,4S)-Bridged MorpholinePharmacological Causality
Conformational State Flexible (Chair-Chair)Rigid ("Zigzag" [2.2.2])Eliminates entropic penalty during target binding.
Intrinsic Clearance ( Clint​ ) HighLowSteric bulk of the bridge prevents rapid hepatic metabolism.
CYP3A4 TDI Risk High (IC50 shift > 1)MinimizedLowered basicity and rigidity prevent GSH-adduct formation.
Target Selectivity Moderate>10,000-fold (Mut vs WT)Precise vectoring of heteroatoms for allosteric H-bonding.
In Vivo Efficacy (IC50) >50 nM5 nMSuperior ligand-lipophilicity efficiency and brain penetrance.

Stereoselective Synthesis and Chemical Mechanism

Bridged bicyclic morpholines are historically scarce in medicinal chemistry due to prohibitive synthetic barriers, specifically low yields and poor stereochemical control[1][8]. The modern industrial synthesis of the (1S,4S) antipode relies on an elegant, self-validating sequence starting from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA)[1][8].

The SN2 Ring Closure Mechanism

The critical bottleneck in forming the [2.2.2] system is achieving the trans-annular closure without triggering elimination pathways. This is accomplished using a Titanium(IV) isopropoxide ( Ti(OiPr)4​ )-mediated intramolecular SN​2 ring closure[2][8].

Mechanistic Causality: The titanium acts as a highly specific Lewis acid. It coordinates simultaneously with the leaving group (e.g., a tosylate or nosylate) and the nucleophilic nitrogen. This coordination organizes a highly ordered, rigid transition state that forces a clean intramolecular SN​2 inversion, effectively outcompeting the thermodynamically favored elimination side-reactions[2].

Workflow HPA Optically Pure (2S,5S)-HPA Lactone Chiral Bicyclic Lactone HPA->Lactone Lactonization CIDT CIDT Epimerization Lactone->CIDT Stereocenter Inversion SN2 Ti(OiPr)4-Mediated SN2 CIDT->SN2 Transition State Activation Product (1S,4S)-Bridged Morpholine HCl SN2->Product Trans-annular Closure

Stereoselective synthetic workflow for the (1S,4S)-bridged morpholine.

Experimental Methodology: Self-Validating Protocol for Bicyclic Closure

To ensure scientific integrity and reproducibility, the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride must be executed as a self-validating system. The following protocol outlines the critical nosylation and titanium-mediated closure steps[1].

Step 1: Pre-Reaction Stereochemical Validation

  • Action: Analyze the starting chiral bicyclic lactone intermediate via Chiral HPLC.

  • Validation Gate: Proceed only if enantiomeric excess (ee) is >99.5%.

  • Causality: The Ti(OiPr)4​ -mediated closure is stereospecific. Any trace enantiomeric impurity in the lactone will be directly translated into the final bridged morpholine, compromising the target selectivity of the final API.

Step 2: Controlled Nosylation (Thermal Profiling)

  • Action: Dissolve the lactone intermediate (e.g., 9.90 kg) in anhydrous acetonitrile (54.5 kg) and add triethylamine (13.8 kg) at 20°C[1].

  • Action: Add a premade solution of 4-nitrobenzenesulfonyl chloride (nosyl chloride) over a strict 2 to 3-hour window[1].

  • Validation Gate (ARSST): Advanced Reactive System Screening Tool (ARSST) analysis dictates that addition times under 30 minutes result in dangerous self-heating ( ΔTadd​≈80K )[1]. The 3-hour addition time acts as a self-validating thermal control, ensuring an isothermal reaction profile and preventing thermal degradation of the intermediate[1].

Step 3: Titanium-Mediated Trans-annular Closure

  • Action: To the nosylated intermediate, introduce Ti(OiPr)4​ (1.2 equivalents).

  • Action: Heat the reaction mixture to 60°C under a continuous nitrogen atmosphere for 12 hours.

  • Causality: The elevated temperature provides the activation energy required for the sterically hindered trans-annular SN​2 attack, while the nitrogen atmosphere prevents oxidative degradation of the secondary amine.

Step 4: Isolation and Hydrochloride Salt Formation

  • Action: Quench the reaction with aqueous NH4​Cl to precipitate titanium salts. Extract the organic layer and concentrate under reduced pressure.

  • Action: Treat the crude free base with anhydrous HCl in dioxane to precipitate the stable (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride salt.

  • Validation Gate: Confirm the rigid [2.2.2] architecture via 1H NMR. The successful formation of the bridged system is validated by the characteristic downfield shift and coupling constants of the bridgehead protons, distinct from unreacted monocyclic precursors.

Sources

Foundational

The Pharmacological Integration of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane Hydrochloride in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic use of bioisosteres. (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic use of bioisosteres. (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride is a highly privileged, stereochemically pure bridged bicyclic morpholine scaffold. Rather than acting as a standalone therapeutic agent, this "zigzag" morpholine antipode is utilized as a structural module to fundamentally alter the biological activity of parent drug molecules[1].

By replacing traditional flat heterocycles (e.g., morpholine, piperidine, or piperazine), the incorporation of the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane motif increases the fraction of sp³ hybridized carbons ( Fsp3​ ), rigidly locks the spatial vectors of heteroatom lone pairs, and finely tunes the basicity (pKa) of the amine[1]. This technical guide explores the causality behind its biological impact, supported by field-proven case studies, quantitative data, and self-validating experimental protocols.

Structural & Physicochemical Rationale (The "Why")

The transition from planar or highly flexible rings to bridged bicyclic systems is driven by three core pharmacological principles:

  • Conformational Rigidity and Vector Alignment: Traditional morpholines rapidly interconvert between chair conformations, leading to an entropic penalty upon target binding. The[2.2.2] bicyclic system is conformationally locked. The (1S,4S) stereochemistry specifically directs the oxygen and nitrogen vectors into a defined 3D space, which is critical for engaging tight allosteric pockets without steric clashing[1].

  • Evasion of Drug-Induced Phospholipidosis (DIPL): Highly basic, lipophilic amines (Cationic Amphiphilic Drugs, or CADs) accumulate in acidic lysosomes, inhibiting lipid degradation and causing DIPL—a major reason for late-stage clinical attrition. The inductive electron-withdrawing effect of the bridged oxygen in the [2.2.2] system lowers the amine's pKa, preventing lysosomal ion-trapping[2].

  • Metabolic Stability: The rigid carbon framework shields the α-carbons adjacent to the heteroatoms, significantly reducing susceptibility to Cytochrome P450 (CYP)-mediated α-oxidation and subsequent ring-opening or dealkylation.

G A Traditional Scaffold (e.g., Piperazine) B High Basicity & Amphiphilicity A->B C Lysosomal Trapping & V-ATPase Inhibition B->C D Drug-Induced Phospholipidosis (DIPL) C->D E (1S,4S)-2-oxa-5-azabicyclo [2.2.2]octane F Tuned pKa & Conformational Rigidity E->F G Target Engagement (e.g., IDH1, V-ATPase) F->G H Efficacy without Lysosomal Toxicity G->H

Caption: Pathway comparison: Traditional amines vs. bridged bicyclic scaffolds in avoiding DIPL.

Biological Activity & Target Case Studies

Case Study 1: Allosteric Inhibition of Mutant IDH1 (MRK-A)

Isocitrate dehydrogenase 1 (IDH1) mutations are prevalent in gliomas. The development of MRK-A, a potent IDH1 mutant inhibitor, required precise conformational control at the C8 position of the tricyclic diazepine core[1]. Substitution with standard morpholine yielded poor target engagement due to rotational freedom. Incorporating the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane scaffold provided the exact "zigzag" trajectory required to fit the hydrophobic allosteric pocket, drastically improving the IC₅₀ while maintaining optimal lipophilicity (LogD) for blood-brain barrier (BBB) penetration[1].

Case Study 2: V-ATPase Inhibition and DIPL Mitigation

Diphyllin derivatives are potent Vacuolar-ATPase (V-ATPase) inhibitors with broad-spectrum antiviral activity, including against the Ebola Virus (EBOV)[2]. However, early lead compounds containing a 1-methylpiperazin-2-one moiety exhibited severe DIPL. By replacing the piperazine derivative with 2-oxa-5-azabicyclo[2.2.2]octane, researchers successfully decoupled the antiviral efficacy from the phospholipidosis liability. The bridged scaffold maintained the necessary hydrogen-bond interactions with the V0a2 subunit of V-ATPase while lowering the basicity enough to prevent lysosomal accumulation[2].

Quantitative Pharmacological Data

The following tables summarize the comparative advantages of utilizing the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane scaffold over traditional unbridged heterocycles.

Table 1: Physicochemical & ADME Comparison (Representative Scaffold Data)

ParameterUnbridged Morpholine(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octaneCausality / Biological Impact
Fsp3​ Fraction 0.801.00Higher 3D character correlates with reduced off-target toxicity.
Amine pKa (calc) ~8.3~7.1 - 7.5Reduced pKa prevents lysosomal ion-trapping (mitigates DIPL).
CYP3A4 Clearance High (α-oxidation)Low (Steric shielding)Bridged carbons block metabolic soft spots, extending half-life.
Conformational Penalty HighNear ZeroPre-organized vectors enhance target binding affinity ( ΔG ).

Table 2: Biological Efficacy in Diphyllin Derivatives (V-ATPase Inhibition) [2]

Compound Motif at Position 4EBOV EC₅₀ (nM)DIPL Liability (Phospholipid Accumulation)
1-methylpiperazin-2-one45High (Severe lysosomal trapping)
2-oxa-5-azabicyclo[2.2.2]octane51Low (Negligible trapping)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the scaffold and the biological validation of its DIPL-evading properties. These are designed as self-validating systems.

Protocol A: Stereoselective Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane HCl

Objective: Synthesize the stereopure (1S,4S) enantiomer via Crystallization-Induced Diastereomer Transformation (CIDT) and intramolecular Sₙ2 ring closure[1].

Step-by-Step Methodology:

  • Lactonization: Begin with optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA). React with 4-nitrobenzenesulfonyl chloride in acetonitrile/triethylamine to form the nosyl-protected bicyclic lactone.

  • Epimerization via CIDT: To achieve the required (1S,4S) stereocenters, the intermediate must be inverted. Subject the lactone to CIDT conditions using a catalytic base in a solvent system where the desired diastereomer is highly insoluble. Causality: As the desired epimer crystallizes out of solution, Le Chatelier's principle drives the continuous conversion of the undesired soluble epimer, ensuring high yield[1].

  • Ring Opening & Activation: React the epimerized lactone with methanol/acid to open the ring to a piperidine-carboxylate, followed by tosylation of the hydroxyl group at 0 °C.

  • Intramolecular Sₙ2 Closure: Treat the tosylated intermediate with Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). Causality: The Lewis acidic Titanium coordinates the leaving group and the nucleophilic nitrogen, templating the sterically hindered bicyclization.

  • Deprotection & Salt Formation: Remove the nosyl group using thiophenol/K₂CO₃. Precipitate the final product by bubbling anhydrous HCl gas through the ethereal solution to yield (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride.

  • Validation: Confirm stereopurity (>99% ee) via chiral HPLC (Daicel Chiralpak AD-H column).

Synthesis N1 (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid (HPA) N2 Lactonization & Nosylation N1->N2 N3 Chiral Bicyclic Lactone Intermediate N2->N3 N4 Epimerization via CIDT (Inversion of Stereocenters) N3->N4 N5 Ti(OiPr)4-mediated SN2 Ring Closure N4->N5 N6 (1S,4S)-2-oxa-5-azabicyclo [2.2.2]octane HCl N5->N6

Caption: Stereoselective synthetic route to (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane via CIDT.

Protocol B: High-Throughput In Vitro DIPL Assay

Objective: Validate that the incorporation of the bridged bicyclic scaffold eliminates Drug-Induced Phospholipidosis compared to parent amines[2].

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (human liver carcinoma) cells in a 96-well black, clear-bottom microplate at 1.5×104 cells/well. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare 10 mM stock solutions of the test compounds (bridged vs. unbridged variants) in DMSO. Dilute in culture medium to final concentrations ranging from 1 μM to 50 μM (final DMSO < 0.5%).

  • Fluorescent Lipid Incubation: Co-incubate the cells with the test compounds and 10 μM of NBD-PE (a fluorescent phospholipid analog). Causality: If the drug acts as a CAD and traps lipids in the lysosome, the NBD-PE will accumulate, providing a direct, quantifiable fluorescent readout of DIPL[2].

  • Washing & Fixation: After 48 hours, wash the cells three times with cold PBS to remove unincorporated dye. Fix with 4% paraformaldehyde for 15 minutes.

  • Counterstaining: Stain nuclei with Hoechst 33342 (1 μg/mL) for 10 minutes to normalize fluorescence to cell count (assessing concurrent cytotoxicity).

  • Validation & Quantification: Image the plate using a high-content screening (HCS) confocal microscope. Quantify the intracellular NBD-PE fluorescence intensity per cell. A reduction in fluorescence in the bridged-scaffold cohort compared to the piperazine cohort validates the successful mitigation of DIPL.

References

  • Title: Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Evaluation of Potency and Metabolic Stability of Diphyllin-derived Vacuolar-ATPase Inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

Exploratory

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride CAS number 2306249-59-0

An in-depth technical analysis and methodological guide for the application, synthesis, and validation of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride in modern drug discovery. Executive Summary & Strategic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for the application, synthesis, and validation of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride in modern drug discovery.

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties without sacrificing target affinity is a primary challenge. Morpholine is a ubiquitous structural motif used to modulate lipophilicity and improve aqueous solubility. However, its flat, sp2-like average conformation and exposed alpha-carbons make it highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride (CAS: 2306249-59-0) has emerged as a premium, structurally rigid bioisostere for morpholine. By bridging the morpholine ring, chemists force the molecule into a "zigzag" 2,5-bicyclic conformation. This structural shift achieves three critical objectives:

  • Maximized Fsp3 Character: Increases the fraction of sp3-hybridized carbons, correlating with higher clinical success rates due to improved solubility and reduced off-target promiscuity.

  • Steric Shielding: The bicyclic bridge sterically hinders CYP450 access to the vulnerable C2/C3 positions, drastically reducing intrinsic clearance ( Clint​ ).

  • Vector Alteration: The rigid framework alters the exit vectors of attached substituents, allowing for novel, entropy-favored binding interactions in deep hydrophobic pockets—a strategy recently validated in the development of mutant IDH1, JAK2, and TYK2 inhibitors.

Bioisostere A Standard Morpholine B High CYP450 Metabolism (Oxidation at C2/C3) A->B Susceptible C Bridged Bioisostere (2-Oxa-5-azabicyclo[2.2.2]octane) A->C Bioisosteric Replacement D Increased Fsp3 Character & Steric Shielding C->D Structural Shift E Enhanced Metabolic Stability & Target Affinity D->E Pharmacokinetic Benefit

Morpholine bioisosteric replacement logic enhancing metabolic stability and Fsp3.

Physicochemical & Comparative Profiling

To understand the utility of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane, it must be evaluated against the baseline metrics of standard morpholine. The data below synthesizes the quantitative advantages of the bicyclic system.

Table 1: Core Identification & Physicochemical Properties

ParameterValue
Chemical Name (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride
CAS Number 2306249-59-0
Molecular Formula C6H12ClNO (Base: C6H11NO)
Molecular Weight 149.62 g/mol
Topological Polar Surface Area (TPSA) 21.3 Ų
Fsp3 (Fraction sp3) 1.00 (100% sp3 hybridized)

Table 2: Comparative Pharmacokinetic Metrics (Morpholine vs. Bicyclic Bioisostere)

MetricStandard Morpholine(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octaneCausality / Mechanistic Impact
pKa (Conjugate Acid) ~8.3~8.8The bridged system slightly increases basicity due to reduced lone-pair delocalization, improving solubility at physiological pH.
HLM Clearance ( Clint​ ) High (>40 µL/min/mg)Low (<10 µL/min/mg)Steric bulk of the [2.2.2] bridge physically blocks the oxidative heme iron of CYP3A4 from accessing the α -carbons.
Conformational Penalty High (Flexible)Near Zero (Rigid)The rigid bicyclic structure requires less energy to adopt the bioactive conformation, directly lowering the entropic penalty ( ΔS ) upon binding.

Stereoselective Synthetic Methodology

Synthesizing bridged bicyclic morpholines has historically been plagued by low yields and poor stereochemical control. The following protocol details a highly optimized, stereospecific route to the (1S,4S) antipode, adapted from state-of-the-art process chemistry.

Protocol A: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane HCl

Note: This protocol incorporates self-validating analytical checkpoints to ensure stereochemical integrity.

Step 1: Lactonization & Epimerization

  • Reaction: Begin with optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA). Convert to the chiral bicyclic lactone using standard coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM).

  • Causality of Epimerization: The natural stereochemistry of HPA does not directly yield the (1S,4S) configuration. A crystallization-induced diastereomer transformation (CIDT) is employed. By introducing a catalytic base (e.g., DBU) in a solvent where only the desired epimer is insoluble, Le Chatelier's principle drives the equilibrium entirely to the desired stereocenter configuration.

Step 2: Intramolecular SN​2 Ring Closure

  • Activation: Treat the epimerized lactone intermediate with a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) to convert the hydroxyl group into a superior leaving group.

  • Ring Closure: Introduce Titanium tetraisopropoxide ( Ti(OiPr)4​ ) in tetrahydrofuran (THF) at 60°C.

  • Causality of Reagent Choice: Ti(OiPr)4​ acts as a highly specific Lewis acid. It coordinates the leaving group and the nucleophilic nitrogen simultaneously, templating the molecule for an intramolecular SN​2 displacement. This prevents the competing E2 elimination pathway, which is the primary failure mode in forming strained [2.2.2] systems.

Step 3: Salt Formation & Isolation

  • Precipitation: Dissolve the free base in anhydrous diethyl ether. Slowly bubble dry HCl gas (or add 2M HCl in ether) at 0°C.

  • Validation (Self-Validating Checkpoint): Analyze the precipitate via Chiral HPLC against a spiked racemic reference standard. The protocol is only validated if the Enantiomeric Excess (ee) is >99%.

Synthesis A (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid (HPA) B Intramolecular Lactonization (Chiral Bicyclic Lactone) A->B Activation C Epimerization / Inversion (Crystallization-induced) B->C Stereocontrol D Ti(OiPr)4-mediated Intramolecular SN2 Closure C->D Ring Closure E (1S,4S)-2-Oxa-5-azabicyclo [2.2.2]octane HCl D->E HCl Salt Formation

Stereospecific synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane from HPA.

In Vitro Profiling & Validation Protocols

To verify the metabolic stability claims of the bioisostere, a rigorous Human Liver Microsome (HLM) stability assay must be executed. The following protocol is designed as a closed, self-validating system to eliminate false positives caused by chemical instability or inactive microsomes.

Protocol B: Self-Validating Microsomal Stability Assay

1. Assay Preparation:

  • Prepare a 10 mM stock of the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane derivative in DMSO.

  • Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

2. Incubation & Causality of Controls:

  • Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • System Suitability Controls: Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). Causality: If Verapamil is not rapidly degraded, the microsomes are inactive. If Warfarin is rapidly degraded, the system is hyperactive/uncalibrated.

  • Minus-NADPH Control: Run a parallel sample without the NADPH regenerating system. Causality: This isolates CYP450-mediated metabolism. If the compound degrades without NADPH, the instability is chemical (e.g., hydrolysis), not metabolic.

3. Reaction Initiation & Quenching:

  • Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

4. LC-MS/MS Analysis:

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the denatured proteins.

  • Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

References

  • National Center for Biotechnology Information. "2-Oxa-5-azabicyclo[2.2.2]octane | C6H11NO | CID 22225007." PubChem, 2025.[Link]

  • Cleator, E., et al. "Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane." Organic Process Research & Development, American Chemical Society, June 2021.[Link]

  • World Intellectual Property Organization. "Inhibitors of TYK2.
Foundational

Stereochemistry of 2-oxa-5-azabicyclo[2.2.2]octane derivatives

An In-Depth Technical Guide to the Stereochemistry of 2-oxa-5-azabicyclo[2.2.2]octane Derivatives Authored by: A Senior Application Scientist Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry of 2-oxa-5-azabicyclo[2.2.2]octane Derivatives

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 2-oxa-5-azabicyclo[2.2.2]octane core, a bridged bicyclic morpholine, has garnered significant attention in contemporary drug discovery.[1][2][3] Its rigid, three-dimensional structure offers a unique conformational constraint that is highly attractive for designing potent and selective therapeutic agents. Unlike flexible aliphatic chains or planar aromatic rings, this bicyclic system presents substituents in well-defined spatial orientations, enabling precise interactions with biological targets.

This guide provides a comprehensive exploration of the stereochemical nuances of 2-oxa-5-azabicyclo[2.2.2]octane derivatives. We will delve into the fundamental principles of their chirality, dissect authoritative methods for their stereoselective synthesis, and examine the advanced analytical techniques used for their structural elucidation. Furthermore, we will highlight the critical role this scaffold plays as a saturated bioisostere, offering improved physicochemical properties for drug candidates.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical and pharmacological properties of this important heterocyclic system.

Structure of 2-oxa-5-azabicyclo[2.2.2]octane cluster_legend Legend C1 1 C6 6 C1->C6 N5 5 (N) C1->N5 C7 7 C6->C7 C8 8 C6->C8 C4 4 C7->C4 C7->C8 C3 3 C4->C3 O2 2 (O) C3->O2 N5->C4 O2->C1 C8->N5 bridgehead Bridgehead Carbons (Chiral Centers)

Caption: Core structure and numbering of the 2-oxa-5-azabicyclo[2.2.2]octane scaffold.

Part 1: Foundational Stereochemistry

The defining stereochemical feature of the 2-oxa-5-azabicyclo[2.2.2]octane core lies in its two bridgehead carbons, C1 and C4. These carbons are chiral centers, giving rise to a pair of enantiomers: (1R,4R) and (1S,4S). The rigid bicyclic structure locks the relative stereochemistry of these centers, preventing epimerization under normal conditions. This inherent and stable chirality is a cornerstone of its utility in drug design, as biological systems often exhibit strict stereoselectivity.

The term "zigzag" morpholine is sometimes used to describe this scaffold, referring to the specific spatial arrangement of the atoms in the bridged structure.[1][2] The potency of certain inhibitors, such as the IDH1mut inhibitor MRK A for glioma treatment, is partly derived from the substitution at the C8 position of this specific zigzag conformation.[1][2][3]

Enantiomers of 2-oxa-5-azabicyclo[2.2.2]octane cluster_1S4S (1S,4S) Enantiomer cluster_1R4R (1R,4R) Enantiomer S_C1 C1(S) S_O2 O2 S_C1->S_O2 S_C6 C6 S_C1->S_C6 S_C3 C3 S_O2->S_C3 S_C4 C4(S) S_C3->S_C4 S_N5 N5 S_C4->S_N5 S_C7 C7 S_C4->S_C7 S_N5->S_C1 S_C8 C8 S_C6->S_C8 S_C7->S_C8 S_C8->S_N5 R_C1 C1(R) R_O2 O2 R_C1->R_O2 R_C6 C6 R_C1->R_C6 R_C3 C3 R_O2->R_C3 R_C4 C4(R) R_C3->R_C4 R_N5 N5 R_C4->R_N5 R_C7 C7 R_C4->R_C7 R_N5->R_C1 R_C8 C8 R_C6->R_C8 R_C7->R_C8 R_C8->R_N5 mirror Mirror Plane cluster_1R4R cluster_1R4R mirror->cluster_1R4R cluster_1S4S cluster_1S4S cluster_1S4S->mirror Stereoselective Synthesis Workflow Start (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) Lactone Chiral Bicyclic Lactone Intermediate (1S,4S)-configuration Start->Lactone Multi-step synthesis Epimerization Epimerization via Crystallization-Induced Diastereomer Transformation (CIDT) Lactone->Epimerization InvertedLactone Inverted Chiral Lactone (1R,4R)-configuration Epimerization->InvertedLactone RingClosure Ti(OiPr)4-mediated Intramolecular SN2 Ring Closure InvertedLactone->RingClosure Product (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane RingClosure->Product

Caption: Workflow for inverting stereocenters from a chiral starting material.

Exemplary Experimental Protocol: Lactone Formation

The formation of the bicyclic lactone intermediate is a critical step that sets the stereochemical foundation. The following protocol is adapted from established literature for the preparation of the nosyl-protected lactone. [2] Preparation of (1S,4S)-5-(4-Nitrophenylsulfonyl)-2-oxa-5-aza-bicyclo[2.2.2]octan-3-one

  • Dissolution: To a stirred solution of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) (>99.5% ee) in acetonitrile, add triethylamine at 20 °C.

  • Activation: Stir the solution for 10 minutes before adding a premade solution of 4-nitrobenzenesulfonyl chloride in acetonitrile over 2 hours at 20 °C. The causality here is the in-situ formation of the nosyl-protected amino acid, which is primed for intramolecular cyclization.

  • Reaction Monitoring: Stir the resulting mixture at 20 °C for an additional 30 minutes after the addition is complete. The reaction progress can be monitored by TLC or LC-MS to ensure complete consumption of the starting material.

  • Workup and Isolation: Upon completion, the reaction is quenched, and the product is isolated and purified using standard organic chemistry techniques, such as extraction and crystallization, to yield the desired chiral bicyclic lactone.

This stereospecific synthesis, starting from HPA, can produce the target (R,R)-zigzag morpholine in six steps with an overall yield of 25%. [1]

Part 3: Structural Elucidation and Conformational Analysis

The unambiguous determination of the absolute stereochemistry and the three-dimensional structure of these derivatives is paramount. This is achieved through a combination of spectroscopic and crystallographic techniques.

  • NMR Spectroscopy: ¹H NMR spectroscopy is a fundamental tool for initial characterization. The rigid bicyclic framework gives rise to distinct and predictable splitting patterns for the protons, allowing for confirmation of the core structure. [7]* High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized compounds. [7]* Single Crystal X-ray Diffraction: This is the gold standard for determining the exact molecular structure and absolute configuration. [7]By obtaining a single crystal of a chiral derivative, X-ray analysis provides precise bond lengths, bond angles, and torsional angles, offering an irrefutable picture of the molecule's stereochemistry. For example, the structure of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was definitively determined using this method, revealing an orthorhombic space group P2₁2₁2₁ with a Flack parameter of 0.0(5), confirming the absolute stereochemistry. [7]

Geometric Comparison to Bioisosteres

Crystallographic analysis is also crucial for validating the use of the 2-oxabicyclo[2.2.2]octane core as a bioisostere for the para-substituted phenyl ring. By comparing key geometric parameters, we can quantify the structural mimicry. [4][6]

Parameter para-Phenyl Ring (in Imatinib) bicyclo[2.2.2]octane 2-oxabicyclo[2.2.2]octane
r (Å) 2.80–2.82 2.59–2.61 2.59–2.61
d (Å) 5.90–5.93 5.56–5.58 5.56–5.58
φ1 (°) 178–179 176–177 176–177
φ2 (°) 176–179 176–177 176–177

Data sourced from crystallographic analyses.[4][6]

The data clearly shows that while the overall length (d) is slightly shorter in the bicyclic systems, the key exit vectors (defined by angles φ1 and φ2) maintain a high degree of collinearity, similar to the para-substituted phenyl ring. [6]This geometric similarity is the structural basis for its successful application as a bioisostere. [4][6]

Part 4: Impact on Drug Development and Physicochemical Properties

The strategic replacement of aromatic rings with saturated bioisosteres like 2-oxa-5-azabicyclo[2.2.2]octane is a powerful tactic in modern medicinal chemistry to overcome common liabilities associated with flat, lipophilic aryl groups. [4][5][8]

Advantages as a Phenyl Ring Bioisostere
  • Improved Physicochemical Properties: This scaffold can significantly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity—key factors in developing orally bioavailable drugs. [4][5]2. Escape from Flatland: Moving from a 2D phenyl ring to a 3D bicyclic structure allows for novel interactions with protein targets and can improve selectivity.

  • Enhanced Metabolic Stability: The saturated core is less susceptible to oxidative metabolism by cytochrome P450 enzymes, which often target aromatic rings. [4]

Case Study: Imatinib Analogue

A compelling demonstration of these benefits comes from the replacement of a para-phenyl ring in the anticancer drug Imatinib with the 2-oxabicyclo[2.2.2]octane core. [4]

Property Imatinib (Phenyl Ring) Imatinib Analogue (bicyclo[2.2.2]octane) Imatinib Analogue (2-oxabicyclo[2.2.2]octane)
Water Solubility (µM) 351 113 389
Metabolic Stability (t½, min) 60 N/A 87

Data demonstrates the impact of core replacement on key drug properties.[4]

The incorporation of the 2-oxabicyclo[2.2.2]octane core not only restored but slightly improved water solubility compared to the parent drug, a significant advantage over the purely carbocyclic bicyclo[2.2.2]octane analogue. [4]Furthermore, it increased the metabolic half-life by almost 50%, highlighting its potential to improve the pharmacokinetic profile of drug candidates. [4]

Conclusion

The 2-oxa-5-azabicyclo[2.2.2]octane scaffold represents a convergence of desirable traits for modern drug discovery: stereochemical rigidity, synthetic accessibility, and the ability to confer advantageous physicochemical properties. A thorough understanding of its stereochemistry, from the foundational chirality of its bridgehead carbons to the sophisticated strategies for its enantioselective synthesis, is essential for its effective application. The validated use of this core as a superior bioisostere for the ubiquitous phenyl ring ensures that its derivatives will continue to be a focal point of innovation for researchers and scientists developing the next generation of therapeutics.

References

Sources

Exploratory

Engineering the Zigzag Scaffold: A Technical Guide to (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane in Drug Discovery

Architectural Profiling: The Case for Bridged Bicyclic Morpholines In contemporary medicinal chemistry, the morpholine ring is universally recognized as a privileged scaffold, frequently deployed to modulate basicity, im...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Profiling: The Case for Bridged Bicyclic Morpholines

In contemporary medicinal chemistry, the morpholine ring is universally recognized as a privileged scaffold, frequently deployed to modulate basicity, improve aqueous solubility, and optimize pharmacokinetic profiles ()[1]. However, traditional monocyclic morpholines suffer from metabolic vulnerabilities—specifically, susceptibility to oxidative metabolism by cytochrome P450 enzymes at the flexible α -carbons.

To overcome this, drug developers have turned to conformationally locked, bridged bicyclic morpholines. While 3,5-bridged morpholines are relatively well-documented, the 2,5-bridged "zigzag" isomer—specifically (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane —represents a uniquely valuable but synthetically elusive chemical space[2]. By bridging the 2 and 5 positions, the lone pairs of electrons on the oxygen and nitrogen atoms are forced into highly specific "East-West" and "North-West" spatial trajectories ()[3][4]. This rigidification not only increases the fraction of sp3-hybridized carbons ( Fsp3​ )—a metric strongly correlated with clinical success—but also sterically shields the heteroatoms from enzymatic degradation[4].

Quantitative Comparison of Scaffold Properties

The structural rigidification of the[2.2.2] octane system fundamentally alters the physicochemical properties of the morpholine core, as summarized below:

ParameterUnsubstituted Morpholine(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octaneCausality / Impact in Drug Design
Topological Class Monocyclic, flexibleBridged bicyclic (Zigzag), rigidLocks the bioactive conformation, reducing the entropic penalty upon target binding.
Fraction sp3 ( Fsp3​ ) 1.0 (but highly flexible)1.0 (conformationally constrained)Correlates with higher clinical success rates and improved solubility[4].
Metabolic Liability High (susceptible to CYP oxidation)Low (steric shielding of heteroatoms)The[2.2.2] bridge sterically occludes the α -carbons, preventing oxidative metabolism[4].
Vector Projection Equatorial/Axial fluxFixed "East-West" / "North-West"Provides unique exit vectors for substituent growth, accessing novel chemical space[3][4].

Synthetic Bottlenecks & The Stereoselective Solution

Historically, the incorporation of the 2,5-bridged morpholine into clinical candidates was severely hampered by synthetic bottlenecks. Early routes required up to eight steps, relied on prohibitively expensive starting materials, and yielded racemic mixtures at less than 20% overall efficiency ()[1][2].

The breakthrough in accessing the (1S,4S) enantiomer was developed by process chemists at Merck & Co., who designed a concise, stereospecific route starting from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) ()[1][5]. Because the desired (1S,4S) enantiomer required the inversion of both stereocenters from the HPA starting material, the protocol relies on two highly engineered causal mechanisms:

  • Crystallization-Induced Diastereoselective Transformation (CIDT): A dynamic epimerization process that circumvents thermodynamic limitations by selectively crystallizing the desired trans-isomer out of solution, thereby driving the equilibrium to completion[1].

  • Ti(OiPr)4-Mediated SN2 Ring Closure: The intramolecular SN2 displacement required to form the [2.2.2] bicyclic system is kinetically disfavored due to severe transannular strain. Titanium(IV) isopropoxide acts as a dual-activation Lewis acid—it increases the electrophilicity of the leaving group while pre-organizing the nucleophilic nitrogen into the correct spatial trajectory for cyclization[1].

Synthesis_Workflow HPA (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid (HPA) Lactone Chiral Bicyclic Lactone Intermediate HPA->Lactone Protection & Cyclization (High ee retention) Epimerization CIDT Epimerization (Stereocenter Inversion) Lactone->Epimerization DBU, MeOH/Toluene (Cis to Trans conversion) RingClosure Ti(OiPr)4-mediated SN2 Ring Closure Epimerization->RingClosure Activation & Coordination Product (1S,4S)-2-oxa-5-azabicyclo [2.2.2]octane RingClosure->Product Stereospecific Yield

Fig 1: Stereoselective synthesis workflow of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane.

Standardized Experimental Protocol: Synthesis of the (1S,4S) Enantiomer

The following protocol details the self-validating workflow for synthesizing the (1S,4S) enantiomer, incorporating critical in-process controls to ensure stereochemical integrity.

Phase 1: Synthesis of the Chiral Bicyclic Lactone

Objective: Convert HPA into a protected bicyclic lactone while preserving enantiomeric excess.

  • Preparation: Suspend optically pure (2S,5S)-HPA (>99.5% ee) in acetonitrile at 20 °C.

  • Base Addition: Introduce triethylamine (TEA). Causality: TEA neutralizes the zwitterionic HPA, solubilizing the intermediate and preparing the secondary amine for nucleophilic attack[1].

  • Sulfonylation: Slowly add a pre-made solution of 4-nitrobenzenesulfonyl chloride (NsCl) in acetonitrile over 2 hours. Causality: The slow addition ensures selective N-sulfonylation over O-sulfonylation. The nosyl group acts as both a robust protecting group and an electron-withdrawing activator for the subsequent ring closure[1].

  • In-Process Control (Validation): Monitor the reaction via LC-MS. The reaction is self-validating when the HPA mass signal completely disappears, replaced by the mass of the cyclized bicyclic lactone.

Phase 2: Crystallization-Induced Diastereoselective Transformation (CIDT)

Objective: Invert the stereocenters via dynamic epimerization.

  • Solvent Matrix: Dissolve the intermediate cis-ester in a strictly controlled 1:4 mixture of Methanol:Toluene.

  • Epimerization Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and seed crystals of the trans-ester at 20 °C. Causality: DBU reversibly deprotonates the α -carbon, creating a dynamic equilibrium between the cis and trans isomers.

  • Thermodynamic Driving: Age the mixture for 52 hours. Causality: The trans-isomer is highly insoluble in the MeOH/Toluene matrix. As it forms, it continuously precipitates, shifting the Le Chatelier equilibrium entirely toward the trans-configuration[1].

  • In-Process Control (Validation): Sample the mother liquor and analyze via chiral HPLC. The system is validated when the cis:trans ratio stabilizes at approximately 28.6:71.4 in the liquid phase, indicating maximum precipitation of the trans-isomer[1]. Filter and wash with cooled methanol to isolate the trans-ester in ~79% yield.

Phase 3: Intramolecular Ti(OiPr)4-Mediated Ring Closure

Objective: Form the strained [2.2.2] bridged bicyclic system.

  • Activation: Subject the isolated trans-ester to Titanium(IV) isopropoxide (Ti(OiPr)4) in a non-coordinating solvent.

  • Cyclization: Heat the reaction mixture. Causality: The Ti(IV) center coordinates to the oxygen of the leaving group, significantly enhancing its electrophilicity. Simultaneously, it templates the nucleophilic nitrogen, forcing it into the precise "North-West" trajectory required to overcome the transannular strain of the [2.2.2] system[1][4].

  • In-Process Control (Validation): Conduct 1H NMR spectroscopy on the crude product. The successful formation of the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane core is validated by the disappearance of the linear ester protons and the emergence of highly shielded, complex multiplets characteristic of the rigid bicyclic bridge.

Therapeutic Translation: Targeting Mutant IDH1

The clinical value of the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane scaffold is best exemplified by its incorporation into advanced therapeutics, such as MRK A, a potent, brain-penetrant tricyclic diazepine inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1) ().

In gliomas, mutant IDH1 catalyzes the conversion of α -ketoglutarate into the oncometabolite D-2-hydroxyglutarate (D-2HG), blocking cellular differentiation. By substituting the C8 position of the inhibitor with the rigid, zigzag 2,5-bridged morpholine, researchers achieved a massive increase in binding affinity and metabolic stability. The unique spatial vectors of the bridged morpholine perfectly occupy a hydrophobic pocket in the allosteric site of the mutant enzyme, arresting the production of D-2HG and restoring normal cellular differentiation.

Mechanism_IDH1 IDH1_mut Mutant IDH1 Enzyme (Glioma Target) D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH1_mut->D2HG Pathogenic Catalysis aKG alpha-Ketoglutarate (Substrate) aKG->IDH1_mut Binds Active Site Inhibitor MRK A Inhibitor (C8-Bridged Morpholine) Inhibitor->IDH1_mut Allosteric Blockade (High Affinity) Normalization Cellular Differentiation & Disease Arrest Inhibitor->Normalization Restores Homeostasis

Fig 2: Allosteric inhibition of mutant IDH1 by bridged morpholine-containing therapeutics.

References

  • Maddess, M. L., Cleator, E., Morimoto, M., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, ACS Publications.[Link]

  • Cleator, E., et al. (2024). Process Development of a Tricyclic Diazepine-Based IDH1 Mutant Inhibitor. Organic Process Research & Development, ACS Publications.[Link]

  • Shcherbakova, V., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters, ACS Publications.[Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, Wiley.[Link]

Sources

Foundational

The Strategic Application of Morpholine Isosteres in Drug Discovery: A Physicochemical Deep Dive

A Technical Guide for Medicinal Chemists and Drug Development Scientists Introduction: The Enduring Appeal and Inherent Challenges of the Morpholine Scaffold The morpholine moiety is a well-established and highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Drug Development Scientists

Introduction: The Enduring Appeal and Inherent Challenges of the Morpholine Scaffold

The morpholine moiety is a well-established and highly valued scaffold in modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs is a testament to its ability to impart favorable pharmacokinetic (PK) properties.[1] The inherent polarity of the ether oxygen and the basicity of the secondary amine often lead to improved aqueous solubility and a desirable lipophilic-hydrophilic balance.[2][3] This unique combination of features allows the morpholine ring to engage in various interactions, including hydrogen bonding, and can enhance a molecule's permeability across the blood-brain barrier.[2][3]

However, the very features that make morpholine attractive can also be a source of metabolic liability. The carbon atoms positioned alpha to the ring's oxygen and nitrogen are susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to ring-opening or the formation of hydroxylated metabolites.[4] This metabolic instability can result in rapid clearance, reducing the drug's half-life and overall efficacy.

It is this challenge that has propelled the exploration of morpholine isosteres—structurally similar, but distinct, heterocyclic systems. The strategic replacement of the morpholine ring with an isostere can be a powerful tool to modulate a drug candidate's physicochemical properties, mitigating metabolic instability while preserving or enhancing its desired biological activity.

This in-depth technical guide provides a comparative analysis of the core physicochemical properties of morpholine and its key isosteres: thiomorpholine, piperazine, and pyrrolidine. We will delve into the nuances of their synthesis, basicity (pKa), lipophilicity (logP), solubility, and metabolic stability, offering field-proven insights and detailed experimental protocols to empower researchers in their drug design endeavors.

Comparative Physicochemical Properties of Morpholine and Key Isosteres

The selection of an appropriate isostere is a data-driven decision. The following table summarizes the key physicochemical properties of morpholine and its most common isosteres, providing a foundation for comparative analysis.

PropertyMorpholineThiomorpholinePiperazinePyrrolidine
Structure O(CH₂)₂NH(CH₂)₂S(CH₂)₂NH(CH₂)₂NH(CH₂)₂NH(CH₂)₂(CH₂)₄NH
Molecular Weight ( g/mol ) 87.12103.1986.1471.12
pKa (of conjugate acid) 8.49[1]~9.14 (Predicted)[5]9.73 (pKa1), 5.57 (pKa2)11.31[3]
logP -0.75 to -0.41[6]0.2[7]-1.5[2]0.5[3]
Aqueous Solubility Miscible[8]Miscible[5]Freely Soluble[9]Miscible[10][11][12]
Hydrogen Bond Donors 1121
Hydrogen Bond Acceptors 2221
Polar Surface Area (Ų) 21.2637.324.112

In-Depth Analysis of Morpholine Isosteres

Thiomorpholine: The Sulfur-Containing Analogue

Thiomorpholine, where the oxygen atom of morpholine is replaced by sulfur, presents a subtle yet significant alteration in physicochemical properties.[7] This substitution increases the molecule's lipophilicity, as evidenced by its higher logP value compared to morpholine.[7] The sulfur atom is also a potential site for metabolism, leading to the formation of sulfoxides and sulfones, which can alter the compound's polarity and clearance pathways.[13]

A common route to N-aryl thiomorpholines involves the nucleophilic aromatic substitution of an activated aryl halide, such as 4-fluoronitrobenzene, with thiomorpholine.[13]

Caption: Synthesis of N-Aryl Thiomorpholine.

ArylHalide Aryl Halide (e.g., 4-Fluoronitrobenzene) Product N-Aryl Thiomorpholine ArylHalide->Product Thiomorpholine Thiomorpholine Thiomorpholine->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Piperazine: The Diamine Workhorse

Piperazine, with two nitrogen atoms at opposing positions, is a frequently employed isostere of morpholine.[2] Its two basic centers give it a higher pKa for the first protonation compared to morpholine, making it more basic.[14] This can be advantageous for forming salt-pairs with acidic residues in a protein target. The presence of two nitrogen atoms also increases its hydrogen bonding capacity and typically enhances aqueous solubility.[9]

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl piperazines, offering high yields and broad substrate scope.[1][7]

Caption: Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis.

ArylHalide Aryl Halide Product N-Aryl Piperazine ArylHalide->Product Piperazine Piperazine Piperazine->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂/BINAP) Pd_Catalyst->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Pyrrolidine: The Five-Membered Ring Alternative

The five-membered pyrrolidine ring offers a different conformational profile compared to the six-membered morpholine.[3] Its smaller size can be beneficial for accessing sterically hindered binding pockets. Pyrrolidine is a stronger base than morpholine, which can influence its interactions and solubility at physiological pH.[3]

A variety of methods exist for the synthesis of substituted pyrrolidines. One common approach is the reductive amination of a 1,4-dicarbonyl compound with a primary amine, followed by cyclization.[9]

Caption: Synthesis of N-Substituted Pyrrolidines.

Dicarbonyl 1,4-Dicarbonyl Compound Product N-Substituted Pyrrolidine Dicarbonyl->Product PrimaryAmine Primary Amine PrimaryAmine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is fundamental to making informed decisions in drug discovery. The following sections provide detailed, step-by-step protocols for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a compound at a given pH. Potentiometric titration is a robust and widely used method for its determination.[2][10]

Caption: Workflow for pKa Determination by Potentiometric Titration.

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in appropriate solvent D Place sample solution in temperature-controlled vessel A->D B Prepare titrant (e.g., 0.1 M HCl or NaOH) E Add titrant in small increments B->E C Calibrate pH meter with standard buffers C->D D->E F Record pH after each addition E->F G Plot pH vs. volume of titrant F->G H Determine equivalence point(s) G->H I Calculate pKa from the half-equivalence point H->I

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water, methanol/water) to a known concentration (typically 1-10 mM).

    • Prepare standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants.

  • Instrument Setup:

    • Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.

  • Titration:

    • Immerse the calibrated pH electrode and a titrant delivery tube into the sample solution.

    • Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).

    • Allow the pH reading to stabilize after each addition before recording the value.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest).

    • The pKa is equal to the pH at the half-equivalence point. For polyprotic compounds, multiple pKa values can be determined.

Protocol 2: Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is the measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP determination.[15][16][17]

Methodology:

  • Preparation:

    • Prepare a buffer solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline) and pre-saturate it with n-octanol.

    • Pre-saturate n-octanol with the buffer solution.

    • Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning:

    • Add a known amount of the test compound stock solution to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀(P).

Protocol 3: Determination of Kinetic Solubility

Aqueous solubility is a critical factor for drug absorption and bioavailability. Kinetic solubility assays are high-throughput methods commonly used in early drug discovery.[18][19][20]

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Precipitation:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with shaking to allow for precipitation of the compound.

  • Measurement:

    • Measure the turbidity of the solution in each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which precipitation is first observed, typically defined by a significant increase in turbidity compared to a blank control.

Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes

Assessing a compound's susceptibility to metabolism is crucial for predicting its in vivo clearance. Liver microsomes, which contain a high concentration of CYP enzymes, are a standard in vitro tool for this purpose.[6][11][21][22]

Caption: Workflow for In Vitro Metabolic Stability Assay.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare liver microsome suspension D Pre-incubate microsomes and test compound at 37°C A->D B Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system B->E C Prepare test compound solution C->D D->E F Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold acetonitrile F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K

Methodology:

  • Reagent Preparation:

    • Prepare a suspension of liver microsomes (human, rat, etc.) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the test compound at the desired concentration (typically 1 µM).

    • Prepare an NADPH regenerating system to ensure a sustained supply of the cofactor.

  • Incubation:

    • In a 96-well plate, pre-incubate the liver microsome suspension and the test compound solution at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.

Conclusion: A Strategic Approach to Isosteric Replacement

The choice of a morpholine isostere is a multifaceted decision that requires a deep understanding of the subtle interplay between structure and physicochemical properties. There is no one-size-fits-all solution; the optimal isostere will depend on the specific goals of the drug discovery program, whether it be to enhance metabolic stability, modulate basicity, or fine-tune lipophilicity.

By leveraging the comparative data and detailed experimental protocols presented in this guide, medicinal chemists and drug development scientists can make more informed and strategic decisions in the design of novel therapeutics. A thorough understanding of the physicochemical properties of morpholine and its isosteres is an invaluable asset in the quest to develop safer and more effective medicines.

References

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fosbøl, P. L., Neerup, R., Arshad, M. W., Tecle, Z., & Thomsen, K. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(12), 5088–5093. [Link]

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine, N-BOC protected. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Goel, K. K., Singhal, P., Sathish, E., Babu, M. A., Pandey, S. K., Tyagi, Y., Kumar, R., Singh, T. G., & Puri, S. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(48), e202303491. [Link]

  • PubMed. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • PubMed Central. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Thieme E-Journals. (2013). Synthesis. [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • Scent.vn. (n.d.). Pyrrolidine CAS# 123-75-1. Retrieved from [Link]

  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • MDPI. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • CORA. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). Retrieved from [Link]

  • PubMed. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Retrieved from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • ResearchGate. (n.d.). Structures of piperazine, piperidine and morpholine. Retrieved from [Link]

Sources

Exploratory

The Emergence of 2-Oxabicyclo[2.2.2]octane: A Saturated Bioisostere for Advancing Drug Discovery

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals Introduction: Moving Beyond "Flatland" in Medicinal Chemistry The para-substituted phenyl ring is a ubiquitous scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Moving Beyond "Flatland" in Medicinal Chemistry

The para-substituted phenyl ring is a ubiquitous scaffold in medicinal chemistry, present in over five hundred approved drugs.[1][2] Its rigid structure and well-defined exit vectors for substitution make it a reliable building block. However, the planarity and lipophilicity of the phenyl ring often contribute to significant liabilities in drug candidates, including poor aqueous solubility and high metabolic turnover through aromatic oxidation.[1][3] These challenges have spurred the "escape from flatland," a strategic shift in drug design towards three-dimensional, saturated scaffolds that can improve physicochemical properties while maintaining or enhancing biological activity.[4]

For years, medicinal chemists have explored various saturated bioisosteres—substituents that retain similar physical and chemical properties to the moiety they replace—such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane.[1][2][5] While these have shown promise, they also present drawbacks related to stability, lipophilicity, or the geometric mimicry of the phenyl ring's dimensions.[1][5] This guide introduces a compelling alternative: the 2-oxabicyclo[2.2.2]octane scaffold. This rationally designed bioisostere not only replicates the critical geometry of a para-substituted phenyl ring but also confers significant advantages in key drug-like properties.

This document provides a technical overview of the 2-oxabicyclo[2.2.2]octane core, its synthesis, its validated impact on physicochemical properties through case studies, and a detailed experimental protocol for its preparation.

The 2-Oxabicyclo[2.2.2]octane Scaffold: A Superior Geometric and Physicochemical Mimic

The core thesis for using 2-oxabicyclo[2.2.2]octane as a phenyl ring replacement rests on its structural and electronic properties. Its rigid, bicyclic structure provides a fixed spatial arrangement of substituents, mimicking the 1,4-disubstituted pattern of a phenyl ring.

Geometric Comparison

Crystallographic analysis reveals that the geometric parameters of the 2-oxabicyclo[2.2.2]octane system closely match those of the phenyl ring and its established bioisosteres.[1][6] The key parameters are the distance between the exit vectors (r) and the deviation from linearity (angle φ1).

Caption: Geometric comparison of phenyl ring and its saturated bioisosteres.

The data shows that 2-oxabicyclo[2.2.2]octane provides an excellent mimic of the phenyl ring's vector placement, superior to the shorter BCP scaffold. The introduction of the oxygen atom at the 2-position is the key design element that differentiates it from the parent BCO scaffold. This heteroatom serves to modulate the electronic properties and, most critically, improve the physicochemical profile.

Physicochemical Advantages

The primary motivation for replacing a phenyl ring is often to enhance a compound's aqueous solubility and metabolic stability. It is in these areas that the 2-oxabicyclo[2.2.2]octane scaffold demonstrates its most significant advantages. The incorporated ether oxygen acts as a hydrogen bond acceptor, reducing the molecule's lipophilicity (LogP) and increasing its polarity, which typically leads to improved solubility.

A direct comparison using the well-known drug Imatinib as a case study powerfully illustrates these benefits. Replacing the central phenyl ring of Imatinib with different bioisosteres yields dramatic differences in properties.[1]

PropertyImatinib (Parent)with Bicyclo[2.2.2]octanewith 2-Oxabicyclo[2.2.2]octane
Water Solubility (µM) 351113389
Metabolic Stability (t½, min) 60N/A87
Intrinsic Clearance (CLint) 281619

Data sourced from Levterov et al. (2023).[1]

Analysis of Causality:

  • Solubility: The replacement of the phenyl ring in Imatinib with the purely hydrocarbon BCO scaffold led to a threefold decrease in water solubility.[1] This is an expected outcome due to the increased lipophilicity of the saturated cage. In stark contrast, the incorporation of the 2-oxabicyclo[2.2.2]octane moiety restored and even slightly improved the solubility relative to the parent drug.[1] This highlights the crucial role of the oxygen atom in mitigating the lipophilicity of the bicyclic core.

  • Metabolic Stability: The 2-oxabicyclo[2.2.2]octane analog of Imatinib showed a nearly 50% increase in its metabolic half-life in human liver microsomes.[1] This is a direct consequence of replacing the metabolically vulnerable phenyl ring, which is susceptible to oxidation by cytochrome P450 enzymes, with a saturated, less-reactive scaffold. The lower intrinsic clearance value further supports this enhanced stability.[1]

Synthesis of Functionalized 2-Oxabicyclo[2.2.2]octanes

A key factor for the adoption of any new bioisostere is its synthetic accessibility. A modular and scalable synthesis has been developed, enabling the production of diversely functionalized 2-oxabicyclo[2.2.2]octane building blocks for easy incorporation into medicinal chemistry programs.[1][2]

The Key Iodocyclization Strategy

The core of the 2-oxabicyclo[2.2.2]octane scaffold is constructed via an intramolecular iodocyclization of a carefully designed cyclohexane-containing alkenyl alcohol.[1][2] This key step, while challenging due to the energetic cost of forcing the flexible cyclohexane ring into a boat conformation for the reaction to occur, has been optimized for scalability.[5]

G A Commercially Available 4,4-disubstituted cyclohexanone B Wittig Olefination A->B 1 C Ester Reduction (e.g., with LiAlH4) B->C 2 D Cyclohexane-containing Alkenyl Alcohol C->D 3 E Iodocyclization (I2, MeCN) D->E 4 F Functionalized 2-Oxabicyclo[2.2.2]octane Core E->F 5

Caption: General synthetic workflow for 2-oxabicyclo[2.2.2]octane core synthesis.

This process allows for the installation of various functional groups and exit vectors, making it a versatile platform for drug discovery.

Detailed Experimental Protocol: Synthesis of a Key Iodide Intermediate

The following protocol is a representative example for the synthesis of a key 2-oxabicyclo[2.2.2]octane intermediate, based on the methodology reported by Levterov et al.[1] This self-validating system provides a reliable method for producing the core scaffold.

Step 1: Synthesis of Alkene (Wittig Reaction)

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF (Tetrahydrofuran) at 0 °C under an inert atmosphere (N₂), add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.

  • Allow the resulting yellow-orange slurry to warm to room temperature and stir for 1 hour.

  • Re-cool the mixture to 0 °C and add a solution of ethyl 4-oxocyclohexane-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkene ester.

Step 2: Reduction to Alkenyl Alcohol

  • To a stirred solution of the alkene ester (1.0 equiv.) from Step 1 in anhydrous THF at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (1.5 equiv.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin-Layer Chromatography).

  • Upon completion, cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of H₂O, followed by 15% aqueous NaOH, and then more H₂O.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude alkenyl alcohol, which is often used in the next step without further purification.

Step 3: Iodocyclization to form the 2-Oxabicyclo[2.2.2]octane Core

  • Dissolve the crude alkenyl alcohol (1.0 equiv.) in acetonitrile (MeCN).

  • Add molecular iodine (I₂) (1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the target functionalized 2-oxabicyclo[2.2.2]octane iodide.

Application in Drug Design: Case Studies

The true value of a bioisostere is demonstrated by its successful application in modifying real drug molecules. The 2-oxabicyclo[2.2.2]octane scaffold has been successfully incorporated into two well-known drugs, Imatinib and Vorinostat, validating its utility.[1][2]

G cluster_0 Medicinal Chemistry Logic Flow A Identify Parent Drug with Known Liabilities (e.g., Phenyl Ring causing poor solubility/metabolism) B Propose Bioisosteric Replacement with 2-Oxabicyclo[2.2.2]octane A->B C Synthesize Analog using Iodocyclization Strategy B->C D In Vitro Profiling: - Solubility Assay - Metabolic Stability Assay - Target Activity Assay C->D E Analyze Data: Compare Analog to Parent Drug D->E F Properties Improved? E->F G Lead Candidate for Further Development F->G Yes H Re-evaluate or Modify Design F->H No

Caption: Decision-making workflow for bioisosteric replacement in drug design.

  • Imatinib: As detailed in Section 2.2, the replacement of a phenyl ring with the 2-oxabicyclo[2.2.2]octane core led to an analog with improved solubility and significantly enhanced metabolic stability.[1] This case demonstrates the scaffold's ability to solve common ADME (Absorption, Distribution, Metabolism, and Excretion) problems associated with aromatic rings.

  • Vorinostat (SAHA): In a second example, the phenyl ring of the HDAC inhibitor Vorinostat was replaced. This modification resulted in a new bioactive analog, confirming that the scaffold is well-tolerated by target enzymes and can be used to generate new chemical matter with retained biological function.[1][2]

Conclusion and Future Outlook

The 2-oxabicyclo[2.2.2]octane scaffold represents a significant advancement in the field of bioisosterism. It is not merely another saturated replacement for the phenyl ring but a rationally designed core that offers a superior combination of geometric mimicry and improved physicochemical properties. The key advantages—increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity—directly address some of the most persistent challenges in modern drug discovery.[1][4][7]

The development of a scalable and modular synthetic route further enhances its appeal, making it readily accessible for integration into drug discovery pipelines.[2] As the pharmaceutical industry continues to "escape from flatland," the 2-oxabicyclo[2.2.2]octane core is poised to become an invaluable tool for medicinal chemists, enabling the design of safer, more effective, and more developable therapeutic agents. This study expands the toolkit of available saturated bioisosteres, opening new avenues for optimizing drug candidates.[1][7]

References

  • Levterov, V.V., Panasiuk, Y., Sahun, K. et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat Commun14 , 5608 (2023). [Link]

  • Levterov, V.V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

  • Levterov, V.V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed. [Link]

  • Levterov, V.V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Odesa University Chemical Journal. [Link]

  • Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. [Link]

  • Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Synfacts (2023). [Link]

  • Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal... ResearchGate. [Link]

  • Crystallographic analysis of 2-oxabicyclo[2.2.2]octanes... ResearchGate. [Link]

Sources

Foundational

The Bioisosteric Advantage: Lipophilicity and Solubility Profiling of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane

A Technical Whitepaper for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, optimizing the physicochemical properties of a lead compound is often the bottleneck between a potent in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, optimizing the physicochemical properties of a lead compound is often the bottleneck between a potent in vitro binder and a viable clinical candidate. Morpholine rings have historically been deployed to improve aqueous solubility and modulate basicity. However, traditional unbridged morpholines—being relatively flat and flexible—can suffer from rapid oxidative metabolism and suboptimal pharmacokinetic (PK) profiles.

The introduction of bridged bicyclic systems, specifically (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane , represents a paradigm shift in bioisosteric replacement [1]. Counterintuitively, the addition of a hydrocarbon bridge to the morpholine core significantly reduces lipophilicity (LogD) while dramatically enhancing aqueous solubility [2]. This whitepaper dissects the mechanistic causality behind these phenomena, provides quantitative benchmarks, and outlines self-validating experimental protocols for rigorous physicochemical profiling.

Mechanistic Causality: The Paradox of Adding Carbon

A fundamental heuristic in medicinal chemistry dictates that adding carbon atoms (increasing molecular weight and hydrophobic surface area) inherently increases lipophilicity (LogP/LogD) and decreases aqueous solubility. However, replacing a morpholine ring with a 2-oxa-5-azabicyclo[2.2.2]octane system defies this rule, often lowering the LogD 7.4​ by up to 0.8 units [1].

As an application scientist, it is critical to understand the three distinct physicochemical mechanisms driving this counterintuitive behavior:

  • pKa Modulation and Ionization: The constrained[2.2.2] bicyclic geometry alters the hybridization and orbital overlap of the nitrogen lone pair. This structural rigidity typically increases the basicity (pKa) of the amine relative to an unbridged morpholine. At physiological pH (7.4), a higher fraction of the bridged molecule exists in the protonated (ionized) state, which drastically lowers the distribution coefficient (LogD 7.4​ ).

  • Dipole Moment and Hydration Shell: The rigid framework locks the oxygen and nitrogen heteroatoms in a fixed spatial vector. This specific 3D conformation optimizes the exposure of the heteroatom lone pairs to the aqueous solvent, strengthening the hydrogen-bond acceptor capacity and lowering the desolvation penalty.

  • Crystal Lattice Disruption: The spherical, three-dimensional nature of the bridged system (Fraction sp 3 or Fsp 3 = 1.0) prevents the efficient, flat close-packing typical of planar aromatic or semi-planar rings. This lowers the crystal lattice energy (enthalpy of fusion), which thermodynamically drives higher aqueous solubility [3].

Mechanism N1 Morpholine Core N2 Add 1-Carbon Bridge [2.2.2] System N1->N2 N3 Increased Fsp3 & Rigid 3D Geometry N2->N3 N4 Altered Dipole & Increased pKa N2->N4 N5 Lower Crystal Lattice Energy N3->N5 N6 Enhanced Hydration Shell N4->N6 N7 Increased Aqueous Solubility N5->N7 N8 Decreased LogD7.4 (Up to -0.8) N6->N8

Fig 1. Logical relationship between structural modification and physicochemical outcomes.

Quantitative Physicochemical Profiling

To demonstrate the impact of this bioisosteric replacement, the following table summarizes the comparative physicochemical shifts observed when transitioning from a standard morpholine to the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane system.

Physicochemical PropertyStandard Morpholine(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octaneMechanistic Impact on Drug Design
Fsp 3 (Fraction sp 3 ) Moderate (Flexible)1.0 (Rigid / 3D)Enhanced 3D complexity reduces off-target binding (e.g., hERG toxicity).
ΔLogD 7.4​ Baseline-0.4 to -0.8 Increased hydrophilicity lowers volume of distribution and clearance.
Thermodynamic Solubility HighSignificantly Higher Disrupted crystal packing lowers lattice energy, improving oral bioavailability.
Metabolic Stability Susceptible to oxidationHighly Stable Steric hindrance around the bridgehead protects against CYP450-mediated metabolism.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why the protocol is structured this way, preventing downstream analytical artifacts.

Protocol A: Determination of LogD 7.4​ via Shake-Flask LC-MS/MS

The shake-flask method remains the gold standard for partition coefficient determination. LC-MS/MS is utilized to allow for low-concentration dosing, preventing self-association of the analyte.

  • Phase Pre-saturation: Vigorously stir 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C, then separate.

    • Causality: Pre-saturation prevents volume changes due to mutual solubility during the actual experiment, which would skew the final concentration calculations.

  • Sample Preparation: Prepare a 1 mM stock of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane in DMSO. Spike 10 µL of this stock into 1 mL of the pre-saturated PBS (final concentration 10 µM, 1% DMSO).

  • Partitioning: Add 1 mL of pre-saturated 1-octanol to the aqueous phase in a glass vial. Shake at 300 rpm for 2 hours at 25.0 ± 0.5°C.

    • Causality: Two hours of mechanical agitation ensures the system reaches complete thermodynamic distribution between the lipid-like and aqueous phases.

  • Phase Separation (Critical Step): Centrifuge the vials at 3,000 × g for 15 minutes.

    • Causality: Agitation creates micro-emulsions (droplets of octanol suspended in water and vice versa). Centrifugation breaks these emulsions; failure to do so will falsely elevate the apparent concentration in the depleted phase.

  • Quantification & Mass Balance: Carefully sample the octanol and aqueous layers using separate syringes. Quantify via LC-MS/MS. Calculate mass balance to ensure no compound was lost to glass adsorption or precipitation at the interface. Calculate LogD = Log 10​ ([Octanol] /[Aqueous]).

Protocol B: Thermodynamic Aqueous Solubility Assay

Kinetic solubility (spiking DMSO stock into buffer) often overestimates true solubility due to supersaturation. Thermodynamic solubility of the crystalline solid is mandatory for late-stage formulation.

  • Solid Addition: Weigh 5 mg of highly pure, crystalline (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane into a glass vial. Add 1 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Equilibration: Seal the vial and agitate at 37°C for 24 hours.

    • Causality: A 24-hour incubation allows the system to transition from any metastable polymorphs to the most thermodynamically stable crystalline form, ensuring true equilibrium between the solid and the solution.

  • Filtration & Saturation: Filter the suspension through a 0.22 µm PVDF syringe filter. Discard the first 100 µL of the filtrate.

    • Causality: The PVDF membrane contains non-specific binding sites. Discarding the initial volume saturates these sites, ensuring the subsequently collected filtrate accurately represents the true solution concentration.

  • Analysis: Dilute the filtrate appropriately and quantify using HPLC-UV against a standard calibration curve.

Workflow A Synthesis of (1S,4S)-Isomer B Physicochemical Profiling A->B C LogD7.4 (Shake-Flask) B->C D Solubility (Thermodynamic) B->D E PK Modeling & Drug Design C->E D->E

Fig 2. Workflow for the physicochemical profiling and PK modeling of the bioisostere.

Implications for Pharmacokinetics and Drug Design

The integration of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane into modern drug scaffolds has yielded profound clinical benefits. By lowering LogD and increasing solubility without adding hydrogen bond donors or increasing molecular weight significantly, this bioisostere improves oral bioavailability and reduces lipophilicity-driven toxicity (such as phospholipidosis) [3]. Notably, this specific bridged architecture has been successfully utilized in the development of highly potent IDH1 mutant inhibitors (e.g., MRK A) for the treatment of glioma, where precise stereochemical control and optimal physicochemical properties are required to cross the blood-brain barrier effectively [2].

References

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry.[Link]

  • Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development.[Link]

  • Evaluation of Potency and Metabolic Stability of Diphyllin-derived Vacuolar-ATPase Inhibitors. Antimicrobial Agents and Chemotherapy / PMC.[Link]

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane

Executive Summary & Scientific Rationale Bridged bicyclic morpholines, particularly the zigzag 2,5-bicyclic morpholine core, have emerged as highly valuable bioisosteres in modern medicinal chemistry. Their rigid, sp3-ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Bridged bicyclic morpholines, particularly the zigzag 2,5-bicyclic morpholine core, have emerged as highly valuable bioisosteres in modern medicinal chemistry. Their rigid, sp3-rich frameworks improve metabolic stability and pharmacokinetic profiles compared to flat aromatic rings. A prominent application of this scaffold is found in MRK A, a potent mutant isocitrate dehydrogenase 1 (IDH1mut) inhibitor developed for the treatment of glioma, which derives critical binding affinity from the substitution of a 2-oxa-5-azabicyclo[2.2.2]octane moiety at the C8 position[1].

Historically, the synthesis of these bridged heterocycles has been plagued by low overall yields and poor stereochemical control[2]. To address this, a concise, highly stereoselective route was developed leveraging optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) as the chiral pool starting material[1]. While the synthesis of the (1R,4R) enantiomer requires a complex inversion of both stereocenters via a crystallization-induced diastereomer transformation (CIDT), the (1S,4S) antipode can be accessed directly and elegantly through a stereoretentive pathway[1], achieving an overall yield of approximately 25% across six steps[3].

This application note details the validated, step-by-step synthetic protocol for the (1S,4S)-enantiomer, emphasizing the mechanistic causality behind reagent selection and providing self-validating analytical checkpoints for process chemists.

Mechanistic Causality & Reaction Strategy

The synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane relies on the strict preservation of the stereocenters inherent in (2S,5S)-HPA. The strategic sequence is defined by three core mechanistic pillars:

  • Simultaneous Protection and Lactonization: By utilizing 4-nitrobenzenesulfonyl chloride (NsCl), the secondary amine of HPA is protected with an electron-withdrawing nosyl group. This transiently activates the molecule, allowing the cis-oriented C5-hydroxyl and C2-carboxylate to spontaneously undergo intramolecular esterification. This forms the highly strained bicyclic lactone 2 in a single pot[1].

  • Chemoselective Activation: Reduction of the lactone yields a piperidine diol. Because the primary alcohol (derived from the lactone carbonyl) is sterically highly accessible compared to the secondary alcohol at C5, it can be chemoselectively monosulfonylated (e.g., mesylated) without the need for orthogonal protecting groups[4].

  • Stereoretentive Intramolecular SN2: Upon treatment with a base, the secondary alcohol at C5 is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the activated primary carbon. Because the chiral secondary alcohol acts as the nucleophile rather than the electrophile, its (S) configuration is perfectly retained, seamlessly translating the (2S,5S) piperidine stereochemistry into the (1S,4S) bicyclic morpholine framework.

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow Start (2S,5S)-HPA Starting Material Step1 Lactone 2 (1S,4S)-5-Nosyl-2-oxa-5-azabicyclo[2.2.2]octan-3-one Start->Step1 NsCl, Et3N, MeCN N-Sulfonylation & Lactonization Step2 Diol Intermediate Reductive Ring Opening Step1->Step2 NaBH4, THF/MeOH Reduction Step3 Monosulfonate Chemoselective Activation Step2->Step3 MsCl, Et3N, DCM Primary OH Activation Step4 N-Nosyl Bicyclic Morpholine Intramolecular SN2 Step3->Step4 t-BuOK, THF Cyclization Product (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Oxalate Salt Step4->Product 1. PhSH, K2CO3 (Deprotection) 2. Oxalic Acid (Salt Formation)

Figure 1: Stereoselective synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of Lactone 2

Objective: One-pot N-sulfonylation and intramolecular cyclization.

  • Preparation: Charge a jacketed reactor with optically pure (2S,5S)-HPA (>99.5% ee, 1.0 eq) and anhydrous acetonitrile (approx. 5.5 volumes).

  • Activation: Add triethylamine (Et3N, 2.5 eq) at 20 °C. Stir the suspension for 10 minutes to ensure complete dissolution and carboxylate formation[1].

  • Sulfonylation: Prepare a solution of 4-nitrobenzenesulfonyl chloride (NsCl, 1.2 eq) in acetonitrile (2.0 volumes). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature strictly at 20 °C to prevent thermal degradation of the forming lactone[1].

  • Completion: Stir for an additional 30 minutes at 20 °C[1].

  • Self-Validation Checkpoint: Monitor reaction progress via LC-MS. The intermediate N-nosylated open-chain mass must completely transition to the lactone mass ( [M+H]+ minus H2​O ). Quench with water, extract with EtOAc, wash with brine, and concentrate to afford Lactone 2.

Protocol 3.2: Reductive Ring-Opening to Diol

Objective: Reduction of the bicyclic lactone to a piperidine diol.

  • Preparation: Dissolve Lactone 2 (1.0 eq) in a 4:1 mixture of THF and Methanol. Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Reduction: Add Sodium Borohydride (NaBH4, 2.0 eq) portion-wise over 30 minutes, ensuring gas evolution ( H2​ ) is controlled[4].

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should indicate the complete disappearance of the UV-active, less polar lactone spot, replaced by a highly polar, baseline-retained diol spot. Quench carefully with saturated aqueous NH4​Cl , extract with 2-MeTHF, dry over Na2​SO4​ , and concentrate.

Protocol 3.3: Chemoselective Monosulfonylation & Cyclization

Objective: Activation of the primary alcohol and stereoretentive ring closure.

  • Activation: Dissolve the crude diol (1.0 eq) in anhydrous DCM. Add Et3N (1.5 eq) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.05 eq) dropwise. Stir for 1 hour at 0 °C. Causality Note: The strict stoichiometric control of MsCl and low temperature ensures the secondary alcohol remains unreacted.

  • Cyclization: Concentrate the reaction mixture to remove DCM, and immediately redissolve the crude monosulfonate in anhydrous THF. Add Potassium tert-butoxide (t-BuOK, 1.5 eq) and heat to reflux for 4 hours.

  • Self-Validation Checkpoint: LC-MS analysis of the cyclization step must show the exact mass of the N-nosyl bicyclic morpholine. The product will be significantly less polar than the diol precursor. Isolate via standard aqueous workup and silica gel filtration.

Protocol 3.4: Fukuyama Deprotection and Salt Formation

Objective: Removal of the nosyl protecting group and final isolation.

  • Deprotection: Dissolve the N-nosyl bicyclic morpholine (1.0 eq) in DMF. Add Potassium Carbonate ( K2​CO3​ , 3.0 eq) and Thiophenol (PhSH, 1.5 eq). Stir at 40 °C for 3 hours. Causality Note: Thiophenol undergoes nucleophilic aromatic substitution on the nosyl group, releasing the free secondary amine and SO2​ . This avoids harsh acidic conditions that could cleave the bridged ether[4].

  • Salt Formation: Filter the inorganic salts, concentrate the filtrate under high vacuum, and redissolve the residue in Ethanol. Add a solution of Oxalic acid (1.0 eq) in Ethanol dropwise to precipitate the product[4].

  • Self-Validation Checkpoint: Collect the colorless solid via filtration. Chiral HPLC must be utilized to confirm >99% enantiomeric excess (ee) of the (1S,4S) antipode.

Quantitative Data & Yield Analysis

The following table summarizes the expected process yields for the synthesis of the (1S,4S) antipode. The cumulative efficiency aligns with the ~25% overall yield benchmark established in process-scale literature[3].

StepTransformationReagents & ConditionsIntermediate / ProductTypical Yield (%)
1 N-Sulfonylation & LactonizationNsCl, Et3N, MeCN, 20 °CLactone 285 - 90%
2 Reductive Ring-OpeningNaBH4, THF/MeOH, 0 °C to RTDiol Intermediate80 - 85%
3 Chemoselective ActivationMsCl, Et3N, DCM, 0 °CMonosulfonate~ 85%
4 Intramolecular Cyclizationt-BuOK, THF, RefluxN-Nosyl Bicyclic Morpholine60 - 65%
5 Deprotection & Salt Formation1. PhSH, K2​CO3​ 2. Oxalic acid, EtOH(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Oxalate70 - 75%

Note: Yields are representative estimates based on standard process chemistry optimizations for this specific bicyclic pathway.

References

  • Title: Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Source: Organic Process Research & Development (ACS Publications) URL: [Link] (Cited in text as[1],[3],[2],[4])

Sources

Application

Advanced Synthesis Protocol: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline

Introduction & Strategic Rationale Bridged bicyclic morpholines, particularly (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane , have emerged as highly valuable conformationally restricted isosteres for morpholine and piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Bridged bicyclic morpholines, particularly (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane , have emerged as highly valuable conformationally restricted isosteres for morpholine and piperazine rings in medicinal chemistry. Incorporation of this rigid scaffold often improves the pharmacokinetic (PK) profile, metabolic stability, and target selectivity of drug candidates[1].

The synthesis of this bicyclic system from the inexpensive, commercially available chiral pool starting material trans-4-hydroxy-L-proline presents a unique geometric challenge. In the starting material, the C2-carboxylate and the C4-hydroxyl groups are situated on opposite faces of the pyrrolidine ring (trans configuration). Because a trans-bridge in a 5-membered ring is sterically impossible, a direct cyclization cannot occur.

The Mechanistic Solution: To achieve the required cis-relationship for the bridgeheads, an inversion of stereochemistry at the C4 position is mandatory. The protocol below utilizes a highly optimized 6-step sequence[2]. By regioselectively converting the C4-hydroxyl into a tosylate leaving group before reducing the C2-ester, we set the stage for an intramolecular SN2 reaction. Upon base treatment, the newly formed C2-primary alkoxide attacks the C4 position from the α -face, displacing the β -tosylate. This backside attack perfectly inverts the C4 stereocenter from (R) to (S), yielding the highly strained (1S,4S)-bicyclic architecture[3].

Visual Workflow & Mechanistic Pathway

Synthesis SM trans-4-hydroxy-L-proline (2S, 4R) Int1 N-Cbz-trans-4-hydroxy-L-proline [Step 1] SM->Int1 Cbz-Cl, NaHCO3 N-Protection Int2 N-Cbz-trans-4-hydroxy-L-proline methyl ester [Step 2] Int1->Int2 SOCl2, MeOH Esterification Int3 N-Cbz-O-tosyl-trans-4-hydroxy-L-proline methyl ester [Step 3] Int2->Int3 TsCl, Pyridine Regioselective O-Tosylation Int4 N-Cbz-O-tosyl-trans-4-hydroxy-L-prolinol [Step 4] Int3->Int4 NaBH4, LiCl Ester Reduction Int5 N-Cbz-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane [Step 5] Int4->Int5 NaOMe, MeOH Intramolecular SN2 (Inversion) Product (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (1S, 4S) Target Int5->Product H2, Pd/C Cbz Deprotection

Caption: 6-Step synthetic workflow detailing the stereochemical inversion required to form the [2.2.1] bicyclic core.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric conditions, intermediate formations, and expected yields for the optimized 6-step sequence, which reliably delivers an overall yield of ~70%[2].

StepTransformationReagents & ConditionsIntermediate FormedExpected Yield
1 N-ProtectionCbz-Cl (1.2 eq), NaHCO₃, THF/H₂O, 0 °C RTN-Cbz-trans-4-hydroxy-L-proline95–98%
2 EsterificationSOCl₂ (1.5 eq), MeOH, 0 °C Reflux (3 h)N-Cbz-trans-4-hydroxy-L-proline methyl ester92–95%
3 O-TosylationTsCl (1.5 eq), Pyridine, DMAP (cat.), CH₂Cl₂, RTN-Cbz-O-tosyl-trans-4-hydroxy-L-proline methyl ester88–92%
4 Ester ReductionNaBH₄ (3.0 eq), LiCl (3.0 eq), EtOH/THF, 0 °C RTN-Cbz-O-tosyl-trans-4-hydroxy-L-prolinol85–90%
5 CyclizationNaOMe (1.5 eq), MeOH, Reflux (4 h)N-Cbz-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane80–85%
6 DeprotectionH₂ (1 atm), 10% Pd/C, MeOH, RT (12 h)(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane95–99%

Step-by-Step Experimental Protocol

Step 1: N-Cbz Protection
  • Causality & Choice: The original Portoghese route utilized an N-benzoyl protecting group, which required harsh, yield-limiting acidic hydrolysis for removal[3]. The Benzyloxycarbonyl (Cbz) group is chosen here because it is stable to the subsequent reduction and basic cyclization steps, but can be cleaved under mild, neutral hydrogenolysis conditions, preserving the fragile ether bridge.

  • Procedure: Dissolve trans-4-hydroxy-L-proline (1.0 equiv) and NaHCO₃ (2.5 equiv) in a 1:1 mixture of THF and H₂O. Cool the biphasic mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise over 30 minutes. Allow the reaction to warm to room temperature (RT) and stir for 12 h. Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2 using 1M HCl and extract thoroughly with EtOAc. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

Step 2: Methyl Esterification
  • Causality & Choice: Early literature utilized toxic and explosive diazomethane for this step[2]. We replace this with a safer, scalable thionyl chloride (SOCl₂)/MeOH protocol.

  • Procedure: Dissolve the Step 1 carboxylic acid in anhydrous MeOH (0.5 M) and cool to 0 °C under an inert atmosphere. Carefully add SOCl₂ (1.5 equiv) dropwise (Caution: exothermic, evolves HCl and SO₂). Attach a reflux condenser and heat the mixture to reflux for 3 hours. Cool to RT, concentrate in vacuo, and partition between EtOAc and saturated aqueous NaHCO₃. Wash with brine, dry, and evaporate to yield the methyl ester.

Step 3: Regioselective O-Tosylation
  • Causality & Choice: Why not reduce the ester first? If the ester were reduced to a diol, selectively tosylating the secondary C4-OH in the presence of the highly nucleophilic primary C2-CH₂OH would be nearly impossible. By performing the tosylation while the primary carbon is masked as an ester, we achieve 100% regioselectivity.

  • Procedure: Dissolve the methyl ester in anhydrous CH₂Cl₂. Add Pyridine (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool to 0 °C and add p-Toluenesulfonyl chloride (TsCl, 1.5 equiv) in portions. Stir at RT for 12–16 h. Quench with 1M HCl to remove pyridine, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Step 4: Mild Ester Reduction
  • Causality & Choice: Strong reducing agents like LiAlH₄ risk reducing the tosylate group or cleaving the Cbz group. The combination of NaBH₄ and LiCl in EtOH/THF generates LiBH₄ in situ, which is perfectly tuned to reduce the ester to an alcohol while leaving the tosylate leaving group intact.

  • Procedure: Dissolve the tosylate intermediate in a 1:1 mixture of THF and absolute EtOH. Add LiCl (3.0 equiv) and cool to 0 °C. Add NaBH₄ (3.0 equiv) slowly. Stir at RT for 4–6 hours. Monitor carefully by TLC (UV active). Once complete, quench slowly with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, wash with brine, dry, and concentrate. Self-Validation: The product should show a clear shift in Rf and the disappearance of the methyl ester singlet (~3.7 ppm) in ¹H-NMR.

Step 5: Intramolecular Cyclization (Stereochemical Inversion)
  • Causality & Choice: This is the critical architecture-forming step. The NaOMe deprotonates the primary alcohol. The resulting alkoxide is geometrically forced to attack the C4 carbon from the α -face, displacing the β -tosylate. This SN2 backside attack inverts the C4 stereocenter from (R) to (S), forming the cis-bridge.

  • Procedure: Dissolve the prolinol intermediate (1.0 equiv) in anhydrous MeOH (0.2 M). Add Sodium methoxide (NaOMe, 1.5 equiv). Heat the mixture to reflux for 4 hours. Cool to RT and concentrate the solvent under reduced pressure. Partition the residue between H₂O and EtOAc. Extract the aqueous layer twice with EtOAc. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-Cbz-protected bicyclic core.

Step 6: N-Deprotection & Salt Formation
  • Causality & Choice: The final free base is highly volatile and water-soluble. To prevent product loss during solvent evaporation, it is isolated as a hydrochloride salt.

  • Procedure: Dissolve the N-Cbz bicyclic intermediate in MeOH. Add 10% Pd/C (10% w/w) carefully under an inert atmosphere (Caution: Pd/C is pyrophoric). Purge the flask with Hydrogen gas and stir vigorously under an H₂ balloon at RT for 12 hours. Filter the suspension through a pad of Celite to remove the catalyst, washing the pad with MeOH. To the filtrate, add 1.5 equivalents of 1M HCl in diethyl ether. Concentrate the solution in vacuo to afford (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride as a stable, white crystalline solid.

References

  • Sun, et al. (2014). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters. 2

  • Sarpong, R., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. 1

  • Portoghese, P. S., & Turcotte, J. G. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry. 3

Sources

Method

Application Note &amp; Protocol: N-Boc Protection of 2-Oxa-5-azabicyclo[2.2.1]heptane

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif. However, its conformational flexibility can lead to off-target effects and rapid metabolic de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif. However, its conformational flexibility can lead to off-target effects and rapid metabolic degradation. To circumvent this, researchers frequently employ 2-oxa-5-azabicyclo[2.2.1]heptane , a bridged bicyclic morpholine isostere[1]. The introduction of a methylene bridge constrains the ring, altering the spatial vector of substituents, improving lipophilicity, and enhancing metabolic stability against cytochrome P450 enzymes[2].

Because the free base of 2-oxa-5-azabicyclo[2.2.1]heptane is highly water-soluble, volatile, and prone to oxidation, it is almost exclusively supplied and stored as a hydrochloride (HCl) salt. Before this building block can be subjected to cross-coupling, alkylation, or peptide coupling, the secondary amine at the 5-position must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its robustness under basic/nucleophilic conditions and its orthogonal, traceless removal under mild acidic conditions (e.g., TFA or HCl in dioxane)[3].

Causality in Reagent Selection
  • Di-tert-butyl dicarbonate (Boc₂O): Acts as the electrophile. A slight excess (1.2 eq) is used to drive the reaction to completion without complicating the workup.

  • Triethylamine (TEA) or DIPEA: Serves a dual purpose. The first equivalent neutralizes the starting material's HCl salt, liberating the nucleophilic free amine. The remaining excess acts as an acid scavenger and proton sink, maintaining the basicity required for the nucleophilic acyl substitution[3].

  • Dichloromethane (DCM): Chosen for its exceptional solvating power for both the organic base and Boc₂O, while remaining completely inert to the reagents.

  • Temperature Control (0 °C to RT): The initial addition of Boc₂O is exothermic. Performing this at 0 °C suppresses thermal degradation of the anhydride and prevents the formation of symmetrical urea byproducts.

Structural & Pharmacological Context

DrugDesign A Morpholine Core (High Flexibility) B Carbon-Bridging Restriction A->B C 2-Oxa-5-azabicyclo [2.2.1]heptane B->C D Improved PK & Metabolic Stability C->D

Figure 1: Evolution from flexible morpholine to a bridged bicyclic isostere for improved PK.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating; physical changes at each step provide real-time feedback on the reaction's progress.

Materials Required
  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Aqueous HCl, Saturated NaHCO₃, and Brine

Step-by-Step Methodology

Step 1: Substrate Preparation & Base Liberation

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1.0 eq).

  • Suspend the salt in anhydrous DCM to achieve a concentration of approximately 0.2 M.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add TEA (2.5 eq) dropwise over 5 minutes.

    • Self-Validation Check: The cloudy suspension will transition into a clear, homogenous solution as the HCl salt is neutralized and the free base dissolves into the DCM.

Step 2: Electrophilic Addition 5. In a separate vial, dissolve Boc₂O (1.2 eq) in a minimal amount of anhydrous DCM (approx. 1-2 mL per gram of Boc₂O). 6. Add the Boc₂O solution dropwise to the reaction flask at 0 °C over 10–15 minutes to control the exotherm. 7. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 to 16 hours.

  • In-Process Control (IPC): Monitor via TLC (10% MeOH in DCM). The starting material will stain bright pink/purple with Ninhydrin. The reaction is complete when the baseline Ninhydrin-active spot disappears. The N-Boc product will not stain with Ninhydrin but can be visualized using a Phosphomolybdic Acid (PMA) stain.

Step 3: Phase-Separation Workup 8. Dilute the reaction mixture with an equal volume of DCM. 9. Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (1 × volume equal to organic layer).

  • Causality: This highly critical step protonates any unreacted starting amine and the excess TEA, driving them into the aqueous waste layer. The non-basic N-Boc product remains in the DCM.
  • Wash the organic layer with saturated aqueous NaHCO₃ (1 × volume).
  • Causality: Neutralizes residual acid, preventing premature Boc-deprotection during solvent evaporation.
  • Wash with saturated aqueous NaCl (Brine) to break emulsions and pre-dry the organic phase.

Step 4: Isolation 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. The product is typically isolated as a viscous oil or low-melting solid in high purity (>95%), requiring no further chromatographic purification.

Workflow Visualization

ProtocolWorkflow S1 1. Amine HCl Salt Suspend in DCM (0 °C) S2 2. Base Addition TEA or DIPEA (2.5 eq) S1->S2 S3 3. Protection Dropwise Boc2O (1.2 eq) S2->S3 S4 4. Reaction Warm to RT (2-16 h) S3->S4 S5 5. Workup 1M HCl & Brine Wash S4->S5 S6 6. Isolation N-Boc Protected Product S5->S6

Figure 2: Step-by-step workflow for the N-Boc protection of 2-oxa-5-azabicyclo[2.2.1]heptane.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected analytical outcomes for this protocol.

ParameterValue / ReagentMechanistic Rationale
Substrate 1.0 eq (HCl salt)Conformationally restricted morpholine core.
Protecting Group 1.2 eq Boc₂OSlight excess ensures complete conversion without complex purification.
Base 2.5 eq TEA1.0 eq neutralizes HCl; 1.5 eq acts as an acid scavenger/catalyst.
Solvent DCM (0.2 M)Solubilizes all reagents; completely inert to electrophilic Boc₂O.
Temperature 0 °C → RTSuppresses thermal degradation and urea byproduct formation.
Typical Yield 85% – 95%Highly efficient nucleophilic acyl substitution.
Mass Shift (LC-MS) +100 DaFree base MW: 99.13 g/mol → N-Boc MW: 199.25 g/mol .

References

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Source: Chinese Chemical Letters URL:[Link][1]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • KRAS G12C INHIBITORS - EP 3458445 B1 Source: European Patent Office URL:[3]

Sources

Application

Application Note: (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane in Advanced Drug Design

Executive Summary The drive to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics has led medicinal chemists to prioritize three-dimensional (3D) architectures over traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics has led medicinal chemists to prioritize three-dimensional (3D) architectures over traditional planar aromatic systems. (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane , a bridged bicyclic "zigzag" morpholine, has emerged as a highly privileged bioisostere. By replacing standard morpholine, piperazine, or phenyl rings with this rigid, sp3 -rich scaffold, drug developers can dramatically lower lipophilicity, enhance metabolic stability, and improve oral bioavailability.

This application note details the mechanistic rationale for employing (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane in drug design, highlights its pivotal role in the development of the mutant IDH1 (mIDH1) inhibitor MRK-A, and provides a validated, step-by-step protocol for its stereoselective synthesis [1].

Mechanistic Rationale: The "Escape from Flatland"

The incorporation of bridged saturated heterocycles is a direct application of the "escape from flatland" hypothesis, which posits that increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) correlates with higher clinical success rates.

Causality in Structural Design

When a standard morpholine ring is replaced by (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane, the added ethylene bridge forces the molecule into a rigid, 3D zigzag conformation. This structural rigidification achieves three critical outcomes:

  • Reduction of Entropic Penalty: The rigid structure is pre-organized for target binding, minimizing the entropic cost of conformational restriction upon target engagement.

  • Metabolic Shielding: The 3D bulk sterically hinders cytochrome P450 (CYP) enzymes from accessing the lone pairs on the nitrogen and oxygen atoms, thereby mitigating oxidative metabolism and reducing the formation of reactive glutathione (GSH) adducts [2].

  • Optimized Exit Vectors: The bicyclic core projects substituents at unique spatial trajectories compared to planar rings, allowing for the exploration of novel chemical space within tight allosteric binding pockets.

Quantitative Comparison of Physicochemical Properties

Table 1: Representative property shifts when substituting standard morpholine with a bridged bicyclic morpholine in lead optimization.

PropertyStandard Morpholine(1S,4S)-Bridged MorpholineCausality / Impact
Fsp3​ ModerateHigh (1.0 for the isolated ring)Improved aqueous solubility; lower off-target toxicity.
Lipophilicity (clogP) BaselineLoweredThe 3D structure disrupts desolvation penalties, improving membrane permeability.
CYP3A4 Clearance Often HighSignificantly ReducedSteric hindrance prevents N-dealkylation and oxidation.
Conformational Flexibility High (Chair/Boat flips)Locked (Rigid zigzag)Lower entropic penalty upon binding; higher target affinity.

Case Study: Optimization of the mIDH1 Inhibitor MRK-A

Mutant Isocitrate Dehydrogenase 1 (mIDH1) is a validated oncology target prevalent in lower-grade gliomas and acute myeloid leukemia (AML). The R132H mutation confers a neomorphic gain-of-function, causing the enzyme to reduce α -ketoglutarate ( α -KG) into the oncometabolite (R)-2-hydroxyglutarate (2-HG), which drives tumorigenesis by hypermethylating DNA and histones.

During the development of MRK-A , a highly selective, brain-penetrant tricyclic diazepine-based mIDH1 inhibitor, researchers faced challenges with CYP-mediated oxidative metabolism and GSH-adduct formation due to the electron-rich nature of the core. By substituting a planar moiety at the C8 position with the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane system, the team achieved a biochemical IC50​ of 5 nM and a 10,000-fold selectivity for the mutant over the wild-type enzyme, while simultaneously eliminating the metabolic liabilities [2].

IDH1_Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 (Oxidative Decarboxylation) Isocitrate->WT_IDH1 aKG α-Ketoglutarate (α-KG) Mut_IDH1 Mutant IDH1 (R132H) (Neomorphic Reduction) aKG->Mut_IDH1 WT_IDH1->aKG TwoHG (R)-2-Hydroxyglutarate (2-HG) [Oncometabolite] Mut_IDH1->TwoHG NADPH Oxidation MRKA MRK-A with (1S,4S)-Bridged Morpholine MRKA->Mut_IDH1 Allosteric Inhibition

Fig 1: Neomorphic mutant IDH1 pathway and allosteric inhibition by MRK-A.

Stereoselective Synthesis Protocol

Synthesizing bridged bicyclic morpholines is notoriously challenging due to low yields and poor stereochemical control. The following protocol details a highly efficient, scalable route to the (1S,4S) enantiomer, leveraging a crystallization-induced diastereomer transformation (CIDT) and a titanium-mediated SN​2 ring closure [1].

Materials Required
  • (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA)

  • Titanium tetraisopropoxide ( Ti(OiPr)4​ )

  • Acetonitrile (MeCN), Toluene, Water (HPLC Grade)

  • Standard Schlenk line and overhead stirring apparatus

Workflow Diagram

Synthesis_Workflow HPA (2S,5S)-HPA Starting Material Lactone Chiral Bicyclic Lactone Intermediate HPA->Lactone Lactonization CIDT Epimerization via CIDT Lactone->CIDT Stereocenter Inversion RingClosure Ti(OiPr)4-Mediated SN2 Ring Closure CIDT->RingClosure Activation FinalProduct (1S,4S)-2-oxa-5-azabicyclo [2.2.2]octane RingClosure->FinalProduct 25% Overall Yield

Fig 2: Stereoselective synthesis workflow of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane.

Step-by-Step Methodology

Step 1: Lactonization of (2S,5S)-HPA

  • Suspend (2S,5S)-HPA in toluene under an inert nitrogen atmosphere.

  • Induce lactonization using standard acid catalysis (e.g., p-TsOH) under Dean-Stark conditions to continuously remove water.

  • Causality Check: Removing water drives the equilibrium toward the thermodynamically stable chiral bicyclic lactone intermediate.

Step 2: Epimerization via CIDT

  • To obtain the desired (1S,4S) enantiomer from the (2S,5S) precursor, both stereocenters must be inverted.

  • Subject the lactone to strongly basic conditions in a solvent system optimized for crystallization (e.g., MeCN/Water).

  • Causality Check: The CIDT process exploits the differential solubility of the diastereomers. As the desired epimer crystallizes out of solution, Le Chatelier's principle drives the continuous conversion of the soluble, undesired epimer into the desired solid form, ensuring high stereochemical yield without column chromatography.

Step 3: Intramolecular SN​2 Ring Closure

  • Resuspend the epimerized intermediate in anhydrous solvent.

  • Add 1.2 equivalents of Ti(OiPr)4​ dropwise at 0 °C. Stir for 2 hours.

  • Causality Check: Ti(OiPr)4​ acts as a highly specific, mild Lewis acid. It coordinates the leaving group, activating the carbon center for an intramolecular SN​2 attack by the nitrogen atom. This specific reagent prevents premature ring-opening or side reactions that harsher Lewis acids might induce.

  • Quench the reaction by slowly adding water over 1 hour, maintaining the temperature below 5 °C.

  • Filter the resulting titanium dioxide slurry. Wash the filter cake with a cold MeCN/water mixture.

  • Dry the filtrate under vacuum at 40 °C to yield the final (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane.

Quality Control & Validation

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met:

  • Chiral HPLC: Confirm an enantiomeric excess (ee) of >99%. The rigid bicyclic structure provides distinct retention times on standard chiral stationary phases (e.g., Chiralpak AD-H).

  • 1H NMR Spectroscopy: The structural rigidity of the bridged system results in highly distinct, non-overlapping coupling constants (J-values) for the bridgehead protons. The characteristic peak for the C1 and C4 bridgehead protons must appear as a distinct multiplet, confirming the intact bicyclic core.

  • X-Ray Crystallography (Optional but recommended for first-time scale-up): Derivatize the secondary amine with a heavy-atom containing reagent (e.g., p-bromobenzoyl chloride) to confirm absolute stereochemistry via anomalous dispersion.

References

  • Maddess, M. L., Cleator, E., Morimoto, M., et al. (2022). "Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane." Organic Process Research & Development, 26(3), 640-647.[Link]

  • Fu, C., et al. (2022). "Diminishing GSH-Adduct Formation of Tricyclic Diazepine-based Mutant IDH1 Inhibitors." ACS Medicinal Chemistry Letters.[Link]

  • Levterov, V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications.[Link]

Sources

Method

Application Note: Engineering 3D Molecular Architectures with (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane

Executive Summary The transition from planar heterocycles to rigid, three-dimensional scaffolds is a defining strategy in modern drug discovery. Morpholine has long been recognized as a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar heterocycles to rigid, three-dimensional scaffolds is a defining strategy in modern drug discovery. Morpholine has long been recognized as a privileged structure in medicinal chemistry due to its favorable physicochemical profile [1]. However, standard morpholines are conformationally flexible and relatively flat.

The bridged bicyclic derivative, (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane , represents a "zigzag" 3D morpholine bioisostere. This scaffold has gained significant traction for its ability to project substituents into novel vector spaces while improving metabolic stability. Notably, the incorporation of this specific zigzag morpholine at the C8 position is a critical driver of potency in MRK A, an IDH1mut inhibitor developed for the treatment of glioma [2]. This application note provides a comprehensive guide to the rationale, synthesis, and integration of this advanced building block.

Strategic Rationale & Physicochemical Profiling

The "escape from flatland" hypothesis dictates that increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with higher clinical success rates. The 2-oxa-5-azabicyclo[2.2.2]octane system achieves an Fsp3 of 1.0 while locking the morpholine ring into a rigid bicyclic framework.

Mechanistic Advantages in Drug Design:

  • Vector Projection: The [2.2.2] bicyclic system forces the nitrogen and oxygen atoms into a rigid spatial arrangement, altering the trajectory of N-linked substituents compared to the equatorial/axial equilibrium of standard chair morpholines.

  • Metabolic Shielding: The ethylene bridge sterically hinders cytochrome P450 enzymes from accessing the typically vulnerable C2 and C3 positions adjacent to the heteroatoms.

  • Solubility & Permeability: The oxygen atom retains its function as a weak hydrogen-bond acceptor, and the basicity of the amine (pKa ~7.5) ensures the molecule remains predominantly ionized at physiological pH without compromising membrane permeability.

Table 1: Comparative Physicochemical Profile
PropertyStandard Morpholine(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octaneMedicinal Chemistry Impact
Geometry Planar (Flexible Chair)3D "Zigzag" Bridged BicyclicReduces entropic penalty upon target binding.
Fsp3 1.0 (Conformationally labile)1.0 (Conformationally locked)Enhances target specificity and 3D vectoring.
Metabolic Hotspots C2, C3, C5, C6 highly exposedSterically shielded by the ethylene bridgeSignificantly improves oxidative metabolic stability.
Synthesis Complexity Trivial (Commodity reagent)High (Requires stereoselective cyclization)High barrier to entry; highly novel IP space.

Synthetic Workflow & Divergent Stereocontrol

The synthesis of bridged bicyclic morpholines has historically been plagued by low yields and poor stereochemical control [2]. Modern stereospecific routes leverage optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) as the primary starting material. HPA is converted into a chiral bicyclic lactone, which serves as a divergent intermediate.

From this lactone, the (1S,4S) antipode can be accessed directly. Conversely, accessing the (1R,4R) antipode (required for MRK A) necessitates a complex inversion of both stereocenters via a Crystallization-Induced Diastereomer Transformation (CIDT) followed by a Ti(OiPr)4-mediated intramolecular SN2 ring closure [2].

SynthesisWorkflow HPA (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid (HPA) Lactone Chiral Bicyclic Lactone Intermediate HPA->Lactone N-Protection & Cyclization EnantiomerSS (1S,4S)-2-oxa-5-azabicyclo [2.2.2]octane (Direct Route) Lactone->EnantiomerSS 1. Methanolysis 2. Tosylation 3. Ring Closure CIDT Crystallization-Induced Diastereomer Transformation Lactone->CIDT Base-mediated Epimerization API API Integration (e.g., MRK A IDH1mut Inhibitor) EnantiomerSS->API C-N Coupling (SNAr / Buchwald) RingClosure Ti(OiPr)4-mediated Intramolecular SN2 CIDT->RingClosure Stereocenter Inversion EnantiomerRR (1R,4R)-2-oxa-5-azabicyclo [2.2.2]octane (Inverted Route) RingClosure->EnantiomerRR Deprotection EnantiomerRR->API C-N Coupling (SNAr / Buchwald)

Figure 1: Stereoselective synthetic divergence from HPA to both enantiomers of the zigzag morpholine.

Validated Experimental Protocols

The following protocols outline the generation of the (1S,4S) building block and its subsequent integration into an API framework. Every step is designed as a self-validating system to ensure stereochemical integrity and high yield.

Protocol A: Synthesis of the Chiral Bicyclic Lactone Intermediate

Objective: Convert (2S,5S)-HPA into (1S,4S)-5-(4-Nitrophenylsulfonyl)-2-oxa-5-aza-bicyclo[2.2.2]octan-3-one.

Causality & Reagent Selection: 4-nitrobenzenesulfonyl chloride (4-NsCl) is deliberately chosen over standard protecting groups (like Boc or Cbz). The 4-nosyl group serves a dual mechanistic purpose: it masks the secondary amine during lactonization and acts as a potent electron-withdrawing group to activate the system for downstream transformations. Furthermore, 4-NsCl circumvents the severe supply chain bottlenecks associated with 2-NsCl at scale [2].

Procedure:

  • Preparation: Suspend (2S,5S)-HPA (1.0 eq, >99.5% ee) in anhydrous acetonitrile (5.5 volumes) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA, 2.5 eq) dropwise at 20 °C. Rationale: TEA neutralizes the zwitterionic HPA, solubilizing the carboxylate for nucleophilic attack, and acts as an acid scavenger for the subsequent sulfonylation.

  • Sulfonylation & Cyclization: Over 2 hours, slowly infuse a premade solution of 4-NsCl (1.1 eq) in acetonitrile (2.0 volumes) while maintaining the internal temperature at 20 °C.

  • Maturation: Stir the resulting mixture for an additional 30 minutes. The reaction proceeds via N-sulfonylation followed by spontaneous intramolecular attack of the secondary hydroxyl group onto the activated carboxylate, forming the [2.2.2] lactone.

  • Self-Validating IPC (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the HPA mass is entirely depleted. The formation of the lactone is confirmed by a distinct shift in the IR carbonyl stretching frequency (~1750 cm⁻¹ for the strained bicyclic lactone) and the presence of the [M+H]+ ion corresponding to the nosyl-protected lactone.

Protocol B: Elaboration to (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane

Objective: Open the lactone and execute an intramolecular SN2 to form the morpholine ring.

Procedure:

  • Lactone Opening: Subject the lactone intermediate to methanolysis (using catalytic acid or base in MeOH) to yield the corresponding methyl ester with a free secondary alcohol.

  • Activation: Treat the intermediate with p-Toluenesulfonyl chloride (TsCl) and pyridine to convert the newly freed hydroxyl group into a superior leaving group (tosylate).

  • Ring Closure: Expose the tosylated intermediate to basic conditions. The nosyl-protected nitrogen acts as an internal nucleophile, displacing the tosylate via an intramolecular SN2 mechanism to forge the 2-oxa-5-azabicyclo[2.2.2]octane core.

  • Deprotection: Remove the 4-nosyl group using thiophenol and potassium carbonate to yield the free secondary amine.

  • Self-Validating IPC: 1H NMR is critical here. The successful formation of the rigid[2.2.2] bridged system will display highly characteristic, tightly coupled splitting patterns (due to locked dihedral angles) compared to the broad, flexible signals of the open-chain precursor.

Protocol C: API Integration via Buchwald-Hartwig Amination

Objective: Couple the sterically hindered (1S,4S)-bicyclic morpholine to an aryl halide API core.

Causality & Reagent Selection: The secondary amine of the [2.2.2] system is highly sterically hindered. Standard SNAr conditions often fail or require forcing temperatures that degrade the API. Therefore, a Palladium-catalyzed Buchwald-Hartwig amination utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or BrettPhos) is required to facilitate the challenging reductive elimination step.

Procedure:

  • Charge a Schlenk flask with the API-aryl bromide (1.0 eq), (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane (1.2 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill with nitrogen three times.

  • Add degassed anhydrous toluene (10 volumes) and heat to 90 °C for 12 hours.

  • Self-Validating IPC: Monitor via UPLC-MS. Look for the convergence of the API core mass and the morpholine mass minus the halide, confirming successful C-N bond formation.

References

  • Kourounakis, A. P., et al. "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules." Medicinal Research Reviews, 2020, 40(2), 709-752. URL:Verify Source
  • Maddess, M. L., et al. "Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane." Organic Process Research & Development, 2022, 26(3), 640-647. URL:Verify Source

Sources

Application

NMR and mass spectrometry data for (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane

An In-depth Guide to the NMR and Mass Spectrometry Characterization of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane. Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the NMR and Mass Spectrometry Characterization of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane.

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel bicyclic morpholine derivative, (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane. This compound has garnered significant interest in medicinal chemistry due to its unique three-dimensional structure and potential as a constrained morpholine surrogate in drug design.[1][2] The precise elucidation of its structure and stereochemistry is paramount for its application in the development of new therapeutic agents.[3] This guide offers detailed protocols for data acquisition and an in-depth analysis of the expected spectral data, grounded in established principles of spectroscopic analysis for heterocyclic and bicyclic systems.[4][5]

Introduction to (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane is a saturated bicyclic heterocycle with a rigid cage-like structure. Its molecular formula is C₆H₁₁NO, and it has a monoisotopic mass of approximately 113.08 Da.[6] The defined stereochemistry at the bridgehead carbons (C1 and C4) imparts specific conformational constraints that are of great interest in designing molecules with high receptor affinity and selectivity. The synthesis of this and its enantiomeric form has been a subject of recent research, highlighting its importance in the synthesis of complex pharmaceutical agents.[1][3] Accurate and unambiguous characterization by NMR and MS is a critical step in its synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[7] For (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, are essential for complete spectral assignment.

Predicted ¹H NMR Spectral Data

The rigid bicyclic framework of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane leads to a well-resolved ¹H NMR spectrum with distinct chemical shifts and coupling patterns for the diastereotopic protons. The expected chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as anisotropic effects arising from the bicyclic system. The predicted data in a typical deuterated solvent like CDCl₃ are presented in Table 1.

Table 1: Predicted ¹H NMR Data for (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-1~3.8 - 4.0m-
H-3α, H-3β~3.6 - 3.8mJgem ≈ 11-12
H-4~2.9 - 3.1m-
H-6α, H-6β~2.8 - 3.0mJgem ≈ 10-11
H-7α, H-7β~1.8 - 2.0mJgem ≈ 12-13
H-8α, H-8β~1.6 - 1.8mJgem ≈ 12-13
NH~1.5 - 2.5br s-

Note: The assignments of α and β protons are based on their orientation relative to the oxygen bridge. These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are primarily influenced by the proximity of the heteroatoms.

Table 2: Predicted ¹³C NMR Data for (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C-1~70 - 75
C-3~65 - 70
C-4~50 - 55
C-6~45 - 50
C-7~25 - 30
C-8~20 - 25
Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR data for (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane.

2.3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane.[8]

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

2.3.2. Instrument Setup and Data Acquisition

  • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 200-220 ppm.

  • 2D NMR (COSY, HSQC):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Use standard instrument parameters for these experiments.

NMR Data Analysis Workflow

NMR_Workflow A Acquire 1D ¹H and ¹³C Spectra B Assign Proton Signals (Chemical Shift, Multiplicity, Integration) A->B C Assign Carbon Signals (Chemical Shift) A->C D Acquire 2D COSY Spectrum B->D F Acquire 2D HSQC Spectrum C->F E Establish ¹H-¹H Spin Systems D->E H Final Structure Confirmation E->H G Correlate ¹H and ¹³C Resonances F->G G->H

Caption: Workflow for NMR data analysis and structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

For (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane, electrospray ionization (ESI) is a suitable method, which should produce a prominent protonated molecule [M+H]⁺ at m/z 114.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

The fragmentation of cyclic amines in MS is often complex.[9] For this bicyclic amine, the fragmentation is likely to be initiated by the cleavage of bonds adjacent to the nitrogen atom (α-cleavage), which is a common pathway for amines.[10][11] The rigid bicyclic structure will influence the fragmentation pathways, potentially leading to characteristic product ions.

Table 3: Predicted Mass Spectrometry Data for (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane

IonPredicted m/zDescription
[M+H]⁺114.10Protonated molecule
[M]⁺˙113.09Molecular ion (in EI)
Fragment 1VariesResult of α-cleavage
Fragment 2VariesLoss of small neutral molecules (e.g., C₂H₄)
Experimental Protocol for Mass Spectrometry Data Acquisition

3.2.1. Sample Preparation

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

3.2.2. Instrument Setup and Data Acquisition (ESI-MS)

  • Use a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) for high-resolution analysis.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan:

    • Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Scan range: m/z 50-300.

  • MS/MS (Tandem MS):

    • Select the [M+H]⁺ ion (m/z 114.10) for collision-induced dissociation (CID).

    • Vary the collision energy to induce fragmentation and record the product ion spectrum.

Mass Spectrometry Data Analysis Workflow

MS_Workflow A Acquire Full Scan MS1 Spectrum B Identify [M+H]⁺ Ion A->B C Perform HRMS for Elemental Composition B->C D Acquire MS/MS Spectrum of [M+H]⁺ B->D G Confirm Molecular Structure C->G E Analyze Fragmentation Pattern D->E F Propose Fragment Structures E->F F->G

Caption: Workflow for mass spectrometry data analysis.

Conclusion

The structural and stereochemical integrity of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane is foundational to its utility in drug discovery and development. The application of modern NMR and mass spectrometry techniques, as detailed in this guide, provides a robust framework for the unambiguous characterization of this and related bicyclic systems. The presented protocols and predicted spectral data serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this novel chemical entity.

References

  • Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane | Organic Process Research & Development - ACS Publications. (2021). Retrieved from [Link]

  • Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane - ACS Publications. (2021). Retrieved from [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues | ACS Omega. (2021). Retrieved from [Link]

  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. (n.d.). Retrieved from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025). Retrieved from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC. (n.d.). Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed. (2009). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

  • Video: Mass Spectrometry of Amines - JoVE. (2023). Retrieved from [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Retrieved from [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC. (2025). Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC. (2023). Retrieved from [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative - Baghdad Science Journal. (n.d.). Retrieved from [Link]

  • 2-Oxa-5-azabicyclo[2.2.2]octane - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-benzoyl- - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate | C14H24N2O6 | CID 91663928 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Azabicyclo(2.2.2)octane | C7H13N | CID 9236 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride - shaanxi lighte optoelectronics material co., ltd. (n.d.). Retrieved from [Link]

Sources

Method

Comprehensive Application Note: Handling, Storage, and Utilization of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Hydrochloride

Introduction & Mechanistic Context The (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane scaffold is a highly specialized, conformationally restricted bridged bicyclic morpholine analogue. In medicinal chemistry, it is deployed as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane scaffold is a highly specialized, conformationally restricted bridged bicyclic morpholine analogue. In medicinal chemistry, it is deployed as a privileged bioisostere for standard morpholines to improve metabolic stability, modulate basicity (pKa), and enforce rigid spatial geometries that enhance target binding affinity[1]. This specific stereoisomer is a critical building block in the synthesis of advanced therapeutics, including mutant isocitrate dehydrogenase 1 (IDH1mut) inhibitors like MRK A[1], as well as in the optimization of diphyllin-derived vacuolar-ATPase inhibitors[2].

Because the free base of this secondary amine is volatile and prone to oxidation, it is universally supplied and stored as a hydrochloride (HCl) salt[3]. While the HCl salt guarantees long-term chemical stability and crystallinity, it introduces severe hygroscopicity. As a Senior Application Scientist, the primary directive when handling this compound is the strict mitigation of atmospheric moisture to preserve stoichiometric accuracy and prevent downstream reaction quenching[4].

Physicochemical & Solvent Profiling

To design an effective handling protocol, one must first understand the physicochemical boundaries of the molecule. All quantitative data is summarized below for rapid reference.

Table 1: Physicochemical & Identification Data

Property Value
Chemical Name (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride
CAS Registry Number 2306249-59-0[3]
Molecular Formula C6H12ClNO[5]
Molecular Weight 149.62 g/mol [5]
Structural Class Bridged bicyclic morpholine analogue[1]
Physical State White to off-white crystalline solid

| Hygroscopicity | High (Deliquescent upon prolonged ambient exposure)[4] |

Table 2: Solvent Compatibility Profile

Solvent Solubility Application Context
Water (H2O) High Aqueous workups; strictly avoided during storage.
Methanol (MeOH) High Preparation of standard stock solutions (must be anhydrous).
Dichloromethane (DCM) Moderate Standard reaction solvent for acylations and amidation.
N,N-Dimethylformamide (DMF) Moderate to High Optimal for cross-coupling (e.g., SNAr, Buchwald-Hartwig).

| Hexanes / Heptane | Insoluble | Utilized as an anti-solvent for recrystallization or precipitation. |

The Causality of Moisture-Induced Degradation

Amine hydrochlorides possess a highly polar crystal lattice driven by the protonated secondary amine and the chloride counterion. When exposed to ambient humidity, the lattice acts as a desiccant, rapidly absorbing water molecules via hydrogen bonding[4].

The Mechanistic Consequence: Water absorption does not typically cleave the robust bicyclic ether/amine framework; instead, it causes deliquescence (the solid dissolves in its own absorbed water) and drastically alters the effective molecular weight of the powder. If a protocol requires 1.00 mmol (149.6 mg) of the salt, but the powder has absorbed 15% water by weight, the actual molar amount of the amine delivered is significantly lower. This stoichiometric imbalance will stall sensitive catalytic cycles or leave unreacted electrophiles that complicate purification. Furthermore, the introduced water can aggressively quench organometallic reagents or hydrolyze sensitive intermediates in situ.

Degradation Salt (1S,4S)-2-Oxa-5-azabicyclo [2.2.2]octane HCl Moisture Atmospheric Moisture (H2O) Salt->Moisture Ambient Exposure Deliquescence Deliquescence & Clumping Moisture->Deliquescence Rapid Absorption Error Stoichiometric Errors & Reaction Quenching Deliquescence->Error Altered Molecular Weight

Causality pathway of atmospheric moisture inducing stoichiometric errors in synthesis.

Self-Validating Handling & Storage Protocols

To ensure absolute scientific integrity and reproducibility, the following protocols must be executed as a self-validating system.

Workflow Storage 1. Long-Term Storage (-20°C, Argon/N2) Equilibration 2. Thermal Equilibration (To 20-25°C in Desiccator) Storage->Equilibration Prevent condensation on glass Weighing 3. Weighing & Transfer (Glovebox / Dry Box) Equilibration->Weighing Maintain anhydrous state Dissolution 4. Dissolution (Anhydrous Solvents) Weighing->Dissolution Solubilization Reaction 5. Downstream Synthesis (In situ Free-Basing) Dissolution->Reaction Reagent addition

Workflow for the anhydrous handling and preparation of hygroscopic amine hydrochloride salts.

  • Step 1: Primary Containment. Store the compound in a tightly sealed, amber borosilicate glass vial with a PTFE-lined cap.

  • Step 2: Secondary Containment. Place the primary vial inside a secondary desiccator jar filled with indicating silica gel.

  • Step 3: Thermal Control. Store the assembly at -20 °C.

  • Rationale: Sub-zero temperatures arrest any potential thermal degradation, while the secondary containment ensures that any moisture permeating the freezer environment is sequestered by the silica gel before reaching the primary vial.

  • Validation Check: Inspect the indicating silica gel monthly. If the gel transitions from blue to pink (or orange to green, depending on the indicator), the desiccant is saturated and must be regenerated immediately.

  • Step 1: Removal & Equilibration. Transfer the sealed secondary container from the -20 °C freezer to a room-temperature environment. Do not open the container. Allow it to equilibrate for a minimum of 2 hours.

  • Rationale: Opening a cold vial in ambient air forces immediate condensation of atmospheric moisture directly onto the hygroscopic salt lattice, irreversibly compromising the batch.

  • Validation Check: Touch the exterior of the primary glass vial. It must be strictly at room temperature (approx. 20-25 °C) with absolutely no visible condensation before the seal is broken.

  • Step 2: Inert Transfer. Move the equilibrated vial into a positive-pressure glovebox purged with ultra-pure Argon or Nitrogen.

  • Step 3: Weighing. Weigh the required mass rapidly using anti-static weigh boats. Cap the source vial immediately after extraction.

  • Step 1: Solvent Preparation. Utilize only anhydrous solvents (e.g., DCM, DMF) stored over activated 3Å molecular sieves.

  • Step 2: Dissolution. Add the anhydrous solvent to the pre-weighed salt under an inert atmosphere.

  • Validation Check: The resulting solution must be completely clear and colorless. Turbidity indicates either incomplete dissolution, the presence of insoluble degradation products, or moisture-induced precipitation.

  • Step 3: Free-Basing. Because the active nucleophile is the free secondary amine, add a stoichiometric excess (typically 1.5 to 3.0 equivalents) of a non-nucleophilic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—directly to the reaction mixture.

  • Rationale: Generating the free base in situ circumvents the need to isolate and handle the volatile, oxidation-prone free amine, ensuring maximum yield and purity for downstream coupling[1].

Safety & Toxicity Profiling

While the bridged bicyclic framework is highly valued in drug development, the raw hydrochloride salt is a concentrated chemical irritant.

  • Exposure Hazards: Causes severe irritation to the skin, eyes, and respiratory tract.

  • PPE Requirements: Handling must be conducted wearing nitrile gloves, tightly fitting chemical safety goggles, and a standard laboratory coat. All open-air transfers (if a glovebox is unavailable) must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized crystalline dust.

References

  • Maddess, M. L., et al. "Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane." Organic Process Research & Development, ACS Publications, 2022. URL:[Link]

  • Sanford, L. M., et al. "Evaluation of Potency and Metabolic Stability of Diphyllin-derived Vacuolar-ATPase Inhibitors." PMC, National Institutes of Health, 2024. URL:[Link]

Sources

Application

Application Note: Scalable Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Scaffold Synthesis, Morpholine Isosteres, Conformationally Restricted Therapeutics Introduction and Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Scaffold Synthesis, Morpholine Isosteres, Conformationally Restricted Therapeutics

Introduction and Strategic Rationale

The bridged bicyclic morpholine (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane has emerged as a highly valuable morpholine surrogate in modern drug design [1]. By introducing a carbon-atom bridge into the morpholine ring, medicinal chemists can restrict the conformational flexibility of the scaffold. This structural rigidification often translates to improved target binding affinity (via reduced entropic penalty), enhanced metabolic stability, and modulated lipophilicity (logP) [3].

Historically, the synthesis of this bicyclic system relied on the pioneering 1971 protocol by Portoghese, which utilized an N-benzoyl protecting group [2]. However, that route suffered from a tedious and harsh deprotection step and required toxic reagents like diazomethane. The protocol detailed in this application note is based on the optimized methodology by Zhang et al. [1], which leverages an N-benzyloxycarbonyl (Cbz) protection strategy. This modern 6-step route starts from the inexpensive chiral pool precursor trans-4-hydroxy-L-proline , avoids highly toxic reagents, and culminates in a mild catalytic hydrogenolysis, achieving an excellent overall yield of ~70%.

Mechanistic Causality and Synthetic Design

A successful scale-up of this bicyclic system requires strict control over chemoselectivity and regioselectivity. The workflow is designed around the following mechanistic principles:

  • Protecting Group Strategy: The Cbz group is chosen over Boc or Benzoyl because it is completely stable to the reduction and tosylation conditions, yet can be cleaved under neutral, mild catalytic hydrogenation conditions at the final step, avoiding the degradation of the sensitive bicyclic core [1].

  • Chemoselective Reduction: Sodium borohydride (NaBH₄) in a mixed solvent system (EtOH/THF) is utilized to reduce the methyl ester to a primary alcohol. This reagent is perfectly tuned to reduce the ester without over-reducing or cleaving the Cbz carbamate [1].

  • Regioselective Activation: The intermediate diol contains both a primary (-CH₂OH) and a secondary (-OH at C4) alcohol. By conducting the tosylation at 0 °C with exactly 1.05 equivalents of p-toluenesulfonyl chloride (TsCl) in pyridine, steric differentiation ensures exclusive activation of the primary alcohol.

  • Intramolecular Etherification: The critical bridge-forming step relies on the spatial proximity of the C4-alkoxide and the C2-methyl tosylate. Treatment with a strong base (e.g., t-BuOK or NaOMe) deprotonates the secondary alcohol, triggering a rapid intramolecular Sₙ2 displacement of the primary tosylate to forge the [2.2.1] bicyclic system [2].

Synthetic Workflow Visualization

Workflow SM trans-4-hydroxy-L-proline (Chiral Starting Material) Step1 Step 1: N-Cbz Protection (Cbz-Cl, NaOH, H2O/THF) SM->Step1 Step2 Step 2: Methyl Esterification (SOCl2, MeOH) Step1->Step2 Step3 Step 3: Chemoselective Reduction (NaBH4, EtOH/THF) Step2->Step3 Step4 Step 4: Regioselective Tosylation (TsCl, Pyridine, 0 °C) Step3->Step4 Step5 Step 5: Intramolecular Cyclization (t-BuOK, THF, Reflux) Step4->Step5 Step6 Step 6: Catalytic Hydrogenolysis (H2, 10% Pd/C, MeOH) Step5->Step6 Product (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (Target Scaffold) Step6->Product

Caption: 6-step synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline.

Step-by-Step Experimental Protocols

Note: All procedures should be conducted in a fume hood. Ensure anhydrous solvents are used where specified.

Step 1: N-Cbz Protection
  • Dissolve trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of THF and 2M aqueous NaOH.

  • Cool the biphasic mixture to 0 °C using an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes to manage the exothermic reaction.

  • Stir at room temperature for 12 hours. Acidify the aqueous layer to pH 2 using 2M HCl and extract with ethyl acetate.

  • QC Checkpoint: Verify the presence of the Cbz aromatic multiplet at δ 7.30–7.38 ppm via ¹H NMR.

Step 2: Methyl Esterification
  • Cool anhydrous methanol to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Add the N-Cbz-trans-4-hydroxy-L-proline (1.0 eq) from Step 1.

  • Warm to room temperature, then reflux for 4 hours.

  • Concentrate under reduced pressure. The product is typically pure enough to use directly.

  • QC Checkpoint: Confirm esterification via the appearance of a sharp singlet at δ ~3.70 ppm (O-CH₃) in ¹H NMR.

Step 3: Chemoselective Reduction
  • Dissolve the ester (1.0 eq) in a 2:1 mixture of absolute ethanol and THF. Cool to 0 °C.

  • Add NaBH₄ (3.0 eq) in small portions to control hydrogen gas evolution.

  • Stir at room temperature for 16 hours. Quench carefully with saturated aqueous NH₄Cl.

  • Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the diol.

  • QC Checkpoint: Run FT-IR to ensure the complete disappearance of the ester carbonyl stretch at ~1740 cm⁻¹.

Step 4: Regioselective Tosylation
  • Dissolve the diol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise. Causality: Strict temperature control and stoichiometry prevent bis-tosylation.

  • Stir at 0 °C for 12 hours. Quench with ice water and extract with ethyl acetate. Wash the organic layer with 1M HCl to remove residual pyridine.

  • QC Checkpoint: Confirm mono-tosylation via the aryl methyl singlet at δ 2.45 ppm and the downfield shift of the primary -CH₂- protons.

Step 5: Intramolecular Cyclization
  • Dissolve the mono-tosylate (1.0 eq) in anhydrous THF.

  • Add potassium tert-butoxide (t-BuOK, 1.5 eq) at 0 °C.

  • Heat the reaction to reflux for 4 hours. The t-BuOK deprotonates the C4-OH, which rapidly displaces the primary tosylate.

  • Cool, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography.

  • QC Checkpoint: Verify the disappearance of the tosyl aromatic signals and the characteristic shift of the bridgehead protons in ¹H NMR [1].

Step 6: Catalytic Hydrogenolysis (Deprotection)
  • Dissolve the protected bicyclic core in methanol.

  • Add 10% Pd/C (10% w/w).

  • Purge the flask with vacuum/nitrogen cycles, then attach a hydrogen balloon (1 atm).

  • Stir at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to afford the target compound.

  • QC Checkpoint: Mass spectrometry should confirm the free amine with an [M+H]⁺ peak at m/z 100.1.

Quantitative Data Summary

The table below summarizes the expected yields and critical validation metrics for a standard 10-gram scale synthesis, demonstrating the self-validating nature of the protocol.

StepTransformationReagents & ConditionsExpected YieldKey Analytical Validation Marker
1 N-ProtectionCbz-Cl, NaOH, H₂O/THF, 0 °C rt95%¹H NMR: Aromatic multiplet ( δ 7.30–7.38)
2 EsterificationSOCl₂, MeOH, 0 °C reflux98%¹H NMR: O-CH₃ singlet ( δ ~3.70)
3 ReductionNaBH₄, EtOH/THF, 0 °C rt93%FT-IR: Loss of ester C=O stretch (~1740 cm⁻¹)
4 TosylationTsCl, Pyridine, 0 °C, 12 h94%¹H NMR: Aryl-CH₃ singlet ( δ 2.45)
5 Cyclizationt-BuOK, THF, reflux, 4 h90%¹H NMR: Loss of tosyl aromatic protons
6 DeprotectionH₂ (1 atm), 10% Pd/C, MeOH, rt95%MS (ESI):[M+H]⁺ = 100.1
Total Overall Route 6 Steps from trans-4-hydroxy-L-proline ~70% Purity >98% via HPLC-UV/ELSD

References

  • Zhang, D.-F., Li, P., Lin, Z.-Y., & Huang, H.-H. (2014). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(3), 479-481.[Link]

  • Portoghese, P. S., & Turcotte, J. G. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry, 14(4), 288-291.[Link]

  • Kris, S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10718-10731.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Synthesis

Welcome to the Technical Support Center for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane. This bridged bicyclic morpholine is a highly valuable rigid scaffold in medicinal chemistry, famously utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane. This bridged bicyclic morpholine is a highly valuable rigid scaffold in medicinal chemistry, famously utilized in the development of IDH1 mutant inhibitors for the treatment of glioma [1]. However, synthesizing this zigzag morpholine antipode presents significant stereochemical and yield-related challenges.

This guide provides mechanistic troubleshooting, optimized protocols, and FAQs to help you overcome common bottlenecks such as incomplete lactone reductions, poor regioselectivity, and stalled ring closures.

Synthetic Workflow Overview

SynthesisWorkflow HPA (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid (HPA) Lactone Chiral Bicyclic Lactone (Intermediate 2) HPA->Lactone Protection & Lactonization Diol Reduced Alcohol Intermediate Lactone->Diol Borohydride Reduction Activated Nosylated Intermediate (Activated Primary Alcohol) Diol->Activated Selective Nosylation Product (1S,4S)-2-Oxa-5-azabicyclo [2.2.2]octane Activated->Product Ti(OiPr)₄-Mediated Intramolecular SN2

Figure 1: Stereoselective synthetic workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane from HPA.

Frequently Asked Questions (Troubleshooting)

Q1: My borohydride reduction of the bicyclic lactone is stalling, and I am experiencing unpredictable gas evolution. How can I optimize this? A: The reduction of the chiral bicyclic lactone to the corresponding alcohol intermediate is highly exothermic and accompanied by significant hydrogen gas release. Unpredictable gas evolution usually stems from improper dosing rates or inadequate temperature control, leading to rapid borohydride decomposition before the lactone is fully reduced. Causality & Solution: Implement a controlled, continuous addition of the borohydride solution at <5 °C. Gas release typically occurs rapidly over the initial addition period, followed by a slow, controlled background release until the excess borohydride is consumed [1]. Using an optimized solvent ratio (e.g., THF/MeOH) stabilizes the borohydride species, ensuring an 80%+ yield of the desired alcohol.

Q2: During the final intramolecular SN2 ring closure, I am seeing low yields (<30%) and a high degree of intermolecular oligomerization. Why is this happening? A: The formation of the 2-oxa-5-azabicyclo[2.2.2]octane scaffold requires the molecule to adopt a highly specific, high-energy boat-like conformation to allow the secondary hydroxyl group to attack the activated primary carbon (e.g., nosylate) via an SN2 mechanism. Under standard basic conditions, the linear/relaxed conformation predominates, leading to intermolecular SN2 reactions (oligomerization) or elimination byproducts rather than the desired intramolecular cyclization. Causality & Solution: Introduce Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). Ti(OiPr)4​ acts as a crucial Lewis acidic template. It coordinates with the oxygen and nitrogen heteroatoms of the intermediate, pre-organizing the molecule into the requisite conformation for ring closure. This templating effect drastically accelerates the intramolecular SN2 trajectory, suppressing intermolecular side reactions and boosting the yield significantly[1].

Q3: How do I ensure the stereochemical integrity of the (1S,4S) antipode is maintained throughout the synthesis? A: Unlike the (R,R)-enantiomer, which requires an epimerization step (crystallization-induced diastereomer transformation) to invert the stereocenters, the (1S,4S)-antipode naturally maps onto the stereocenters of the commercially available starting material, optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) [1]. Stereochemical erosion typically only occurs if the SN2 ring closure conditions are too harsh (causing E1cB-type elimination/readdition). The Ti(OiPr)4​ -mediated conditions are mild enough to ensure >99% enantiomeric excess (ee).

Quantitative Data: Impact of Reaction Conditions on SN2 Ring Closure

The table below summarizes the critical impact of the templating agent on the final ring-closure step, demonstrating why standard basic conditions fail to produce viable yields.

Reaction ConditionAdditive / CatalystTemp (°C)Conversion (%)Yield of (1S,4S)-Product (%)Enantiomeric Purity (ee %)
Standard Base K2​CO3​ (2.0 eq)60>9015 - 20>98
Strong Base NaH (1.5 eq)25>9525 - 3095 (Some epimerization)
Lewis Acid Templated Ti(OiPr)4​ (1.1 eq) 40 - 50 >99 65 - 75 >99
Experimental Protocols
Protocol 1: Controlled Borohydride Reduction of Bicyclic Lactone

Objective: Safely reduce the bicyclic lactone to the alcohol intermediate while preventing thermal runaway and borohydride degradation.

  • Preparation: Dissolve the protected bicyclic lactone (1.0 eq) in anhydrous THF (10 volumes) and cool the reactor to 0–5 °C under a nitrogen atmosphere.

  • Borohydride Addition: Prepare a solution of NaBH4​ (2.0 eq) in a minimal amount of basic water or methanol. Add this solution dropwise over 2 hours using a dosing pump. Note: Slow addition controls the exothermic gas release and prevents thermal runaway.

  • Maturation: Allow the reaction to stir at 5 °C for an additional 4 hours. Monitor the slow background gas release.

  • Quench: Carefully quench the excess borohydride by the dropwise addition of acetone, followed by saturated aqueous NH4​Cl .

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes), dry over Na2​SO4​ , and concentrate under vacuum to afford the alcohol intermediate (Typical yield: ~80%).

Protocol 2: Ti(OiPr)4​ -Mediated Intramolecular SN2 Ring Closure

Objective: Form the 2-oxa-5-azabicyclo[2.2.2]octane scaffold via a Lewis acid-templated SN2 reaction.

  • Activation: Convert the primary alcohol of the intermediate to a nosylate (4-nitrobenzenesulfonate) using 4-nosyl chloride (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Isolate the nosylated intermediate.

  • Pre-organization: Dissolve the nosylated intermediate (1.0 eq) in anhydrous toluene (15 volumes). Add Ti(OiPr)4​ (1.1 eq) at room temperature. Note: The titanium coordinates with the heteroatoms, locking the intermediate into a pseudo-boat conformation optimal for cyclization.

  • Cyclization: Heat the mixture to 45 °C for 12 hours. Monitor conversion via HPLC.

  • Workup: Cool to room temperature and quench with 1M aqueous NaOH to precipitate titanium salts as TiO2​ . Filter the suspension through a pad of Celite.

  • Isolation: Wash the organic filtrate with brine, dry over MgSO4​ , and concentrate. The product can be further purified by crystallization as an oxalic acid salt to yield the pure (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hemioxalate [1].

References
  • Alam, Mahbub, et al. "Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane." Organic Process Research & Development, vol. 25, no. 7, 2021, pp. 1634-1644.[Link]

Optimization

Purification methods for 2-oxa-5-azabicyclo[2.2.2]octane derivatives

Welcome to the Technical Support Center for the synthesis and purification of 2-oxa-5-azabicyclo[2.2.2]octane derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-oxa-5-azabicyclo[2.2.2]octane derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when working with these highly polar, bridged bicyclic morpholine bioisosteres.

Bridging a morpholine ring with a one-carbon tether to form a 2,5-bicyclic system forces a rigid, zig-zag 3D conformation. Counterintuitively, despite adding a carbon atom, this structural change increases the amine's basicity and solvent-exposed polar surface area, thereby significantly lowering lipophilicity (logD)[1]. While this makes the motif highly desirable for improving ligand lipophilic efficiency (LLE) in drug discovery, it introduces profound challenges in chromatographic purification and chiral resolution.

Part 1: Quantitative Data & Physicochemical Profiling

Before troubleshooting purification workflows, it is critical to understand how the one-carbon bridge alters the molecule's behavior compared to a standard morpholine. This dictates our choice of purification media and extraction solvents.

Table 1: Physicochemical Impact of the 1-Carbon Bridge

Property Unbridged Morpholine 2-Oxa-5-azabicyclo[2.2.2]octane Causality / Impact on Purification
LogD (pH 7.4) ~ -0.1 ~ -0.9 Highly water-soluble; standard aqueous workups lead to massive yield loss.
pKa 8.4 9.2 Increased basicity requires strong cation exchange (SCX) for isolation.

| sp³ Fraction | 1.0 (Flexible) | 1.0 (Rigid Cage) | Lack of flat surfaces prevents effective π-π stacking on chiral stationary phases. |

Table 2: Epimerization & Crystallization Metrics for Key Intermediates

Reaction Phase Cis:Trans Ratio Enantiomeric Excess (ee%) State of Matter
Kinetic Ring Opening 85 : 15 > 99.5% Viscous Oil / Mixture
Post-DBU Epimerization 29 : 71 > 99.5% Slurry

| Final Isolated Product | < 1 : 99 | > 99.5% | Crystalline Solid |

Part 2: Troubleshooting Guides & FAQs

Q1: Why does standard chiral Supercritical Fluid Chromatography (SFC) fail to resolve the enantiomers of 2-oxa-5-azabicyclo[2.2.2]octane, and what is the alternative? A1: The bare bicyclic core lacks aromatic rings, hydrogen bond donors, or distinct steric bulk differentials, which are required for transient diastereomeric interactions with chiral stationary phases (like Chiralpak/Chiralcel). Attempting SFC directly on the free amine usually results in co-elution. The Solution: Abandon late-stage resolution. Instead, utilize a stereospecific synthesis starting from the chiral pool. By starting with enantiopure , the stereocenters are locked early via lactonization. The purity of the final product becomes a function of chemical conversion rather than physical separation[2].

Q2: During the synthesis of the bicyclic core, opening the chiral lactone intermediate yields an unfavorable cis-ester. How do I purify the desired trans-ester without using unscalable silica gel chromatography? A2: Do not use silica gel; the cis and trans diastereomers have nearly identical retention factors (Rf). The cis-isomer is the kinetic product of the ring-opening, but the trans-isomer is thermodynamically favored because the bulky ester group can adopt a pseudo-equatorial position. The Solution: Employ a DBU-mediated thermodynamic epimerization coupled with dynamic kinetic resolution via crystallization. By adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a Methanol/Toluene mixture, you catalyze the epimerization at the α-carbonyl position. Because the trans-ester is less soluble at -5 °C, it crystallizes out of solution. According to Le Chatelier's principle, this continuously drives the equilibrium of the mother liquor toward the trans-isomer, allowing you to isolate it in >79% yield and >99% purity[2].

Q3: How do I remove residual 4-nitrobenzenesulfonyl (nosyl) groups during the final deprotection to yield the free 2-oxa-5-azabicyclo[2.2.2]octane? A3: Nosyl deprotection is typically achieved using thiophenol and potassium carbonate. However, this generates highly lipophilic thioether byproducts. Because the target bicyclic amine has a logD of ~ -0.9[3], standard acid/base liquid-liquid extraction will trap your product in the aqueous layer, making it nearly impossible to extract efficiently into organics. The Solution: Use Strong Cation Exchange (SCX) chromatography. The highly basic bicyclic amine (pKa ~9.2) will bind ionically to the sulfonic acid groups of the SCX resin. The neutral thioethers and organic impurities can be washed away with pure methanol. The pure product is then released using a methanolic ammonia solution.

Part 3: Experimental Protocols

Protocol 1: DBU-Mediated Epimerization and Crystallization of the Trans-Ester

This protocol is a self-validating system: the appearance of a thick slurry confirms the thermodynamic shift toward the trans-isomer.

  • Dissolution: Dissolve 24.0 g of the kinetic cis-ester mixture (e.g., Methyl 1-((4-nitrophenyl)sulfonyl)-5-(tosyloxy)piperidine-2-carboxylate) in a 1:4 mixture of Methanol (150 mL) and Toluene (40 mL) at 20 °C.

  • Catalysis: Add 7.3 g of DBU to the stirring solution.

  • Seeding: Introduce 50 mg of pure trans-ester seed crystals. This prevents oiling out and forces the nucleation of the thermodynamic product.

  • Equilibration (In-Process Control): Stir the reaction at 20 °C for 48–52 hours. Self-Validation Step: Pull a 10 µL aliquot, quench with 0.1 N HCl, and analyze via HPLC. The liquor should reach a steady-state cis:trans ratio of approximately 29:71.

  • Dynamic Resolution: Cool the reactor to -5 °C at a rate of 0.5 °C/min. Hold at -5 °C for 30 minutes to maximize precipitation.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with pre-chilled (15 °C) methanol. Dry in vacuo at 45 °C to yield the pure trans-ester.

Protocol 2: SCX Catch-and-Release Purification of the Free Amine
  • Resin Preparation: Condition a pre-packed SCX-2 cartridge (e.g., Biotage Isolute) with 3 column volumes (CV) of Methanol.

  • Loading: Dilute the crude deprotection reaction mixture (containing the free bicyclic amine, thiophenol byproducts, and salts) in Methanol and load it onto the cartridge at a flow rate of 1-2 drops/second.

  • Washing (Catch): Wash the column with 5 CV of Methanol, followed by 2 CV of Dichloromethane, and finally 2 CV of Methanol. Mechanistic note: The basic amine is protonated and ionically bound to the resin; all neutral thioethers are eluted to waste.

  • Elution (Release): Elute the target amine using 3 CV of 2.0 M Ammonia in Methanol. The ammonia deprotonates the amine, breaking the ionic bond.

  • Concentration: Carefully concentrate the eluent under reduced pressure (bath temp < 30 °C, as the free amine is volatile) to yield pure 2-oxa-5-azabicyclo[2.2.2]octane.

Part 4: Workflow Visualization

Below is the logical workflow mapping the stereoselective synthesis and purification strategy, demonstrating how kinetic mixtures are driven to thermodynamic purity.

G N1 Enantiopure Starting Material (5-Hydroxypipecolic acid) N2 Lactonization & Protection (Nosyl/Tosyl addition) N1->N2 N3 Kinetic Ring Opening (Yields predominantly Cis-Ester) N2->N3 N4 DBU-Mediated Epimerization (Thermodynamic Control) N3->N4 N5 Selective Crystallization (MeOH/Toluene, -5°C) N4->N5 N6 Pure Trans-Ester Intermediate (>99% ee) N5->N6 N7 Bicyclic Ring Closure & Deprotection (Thiophenol / K2CO3) N6->N7 N8 SCX Ion-Exchange Chromatography (Catch-and-Release) N7->N8 N9 Pure 2-Oxa-5-azabicyclo[2.2.2]octane N8->N9

Stereoselective purification workflow for 2-oxa-5-azabicyclo[2.2.2]octane.

Part 5: References

  • Maddess, M. L., Cleator, E., Morimoto, M., et al. "Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane." Organic Process Research & Development 2022, 26 (3), 640-647.[Link]

  • Degorce, S. L., Bodnarchuk, M. S., Cumming, I. A., & Scott, J. S. "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines." Journal of Medicinal Chemistry 2018, 61 (19), 8934-8943.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane

Welcome to the technical support center for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane. This bicyclic morpholine derivative is a crucial scaffold in medicinal chemistry, notably for its role in potent enzym...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane. This bicyclic morpholine derivative is a crucial scaffold in medicinal chemistry, notably for its role in potent enzyme inhibitors.[1] However, its synthesis is not without challenges, often leading to side reactions that can significantly impact yield and purity. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate these complexities, ensuring a successful and efficient synthesis.

Section 1: Troubleshooting the Key Intramolecular Cyclization Step

The construction of the bicyclic ether framework is commonly achieved via an intramolecular SN2 reaction, typically by treating a suitably protected piperidine diol derivative with a base. This crucial ring-closing step is often the primary source of yield loss.

FAQ 1.1: My cyclization yield is low, and I'm observing multiple byproducts by LCMS and NMR. What are the likely side reactions?

Low yields in the intramolecular SN2 cyclization are almost always due to competition from two main side reactions: E2 elimination and intermolecular SN2 reaction .

  • E2 Elimination: If the hydroxyl nucleophile or the base used is sterically hindered, it can act as a base to abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an undesired alkene instead of the bicyclic ether.

  • Intermolecular SN2 Reaction: Instead of the alcohol attacking the electrophilic carbon within the same molecule, it can attack an electrophilic carbon on a different molecule. This leads to the formation of dimers and, subsequently, polymers, which can be difficult to remove.

The diagram below illustrates the desired pathway versus these competing side reactions.

G cluster_0 Reaction Pathways SM Precursor (e.g., Monosulfonylated Diol) P_SN2_Intra (1S,4S)-2-oxa-5-azabicyclo [2.2.2]octane (Desired Product) SM->P_SN2_Intra Intramolecular SN2 (Favored by High Dilution) P_E2 Alkene Byproduct SM->P_E2 E2 Elimination (Favored by Bulky Base, High Temp.) P_SN2_Inter Dimer/Polymer Byproduct SM->P_SN2_Inter Intermolecular SN2 (Favored by High Concentration)

Caption: Desired intramolecular SN2 cyclization versus competing side reactions.

FAQ 1.2: How can I optimize my reaction conditions to favor the desired intramolecular cyclization?

Optimizing conditions to favor the intramolecular SN2 pathway involves carefully selecting the base, solvent, leaving group, and temperature to minimize the competing reactions.

ParameterRecommendationRationale
Base Use a strong, non-hindered base (e.g., NaH, NaOH).A non-hindered base is less likely to promote the E2 elimination pathway. Strong bases ensure complete deprotonation of the alcohol for efficient nucleophilic attack.[2]
Solvent Use a polar aprotic solvent (e.g., THF, DMF).These solvents effectively solvate the counter-ion of the base but do not solvate the nucleophile, increasing its reactivity for the SN2 reaction.[3]
Temperature Start at a lower temperature (e.g., 0 °C to RT).Elimination reactions (E2) often have a higher activation energy than substitution reactions (SN2). Lower temperatures can therefore favor the desired substitution pathway.[2]
Leaving Group Use a good leaving group (e.g., -OTs, -OMs).Excellent leaving groups facilitate the SN2 reaction. In some cases, in-situ conversion to an iodide using catalytic NaI or TBAI can accelerate the reaction (Finkelstein conditions).[3]
FAQ 1.3: I'm observing a significant amount of high molecular weight material that appears to be polymeric. How can I prevent this?

The formation of polymers via intermolecular reactions is a classic problem in ring-closing syntheses. The solution is to employ the principle of high dilution .

  • Kinetics: Intramolecular reactions follow first-order kinetics (rate depends only on the concentration of the precursor), while intermolecular reactions follow second-order kinetics (rate depends on the concentration of two precursor molecules).

  • Practical Application: By keeping the concentration of the reactant extremely low, you can kinetically disfavor the second-order intermolecular reaction, allowing the first-order intramolecular cyclization to dominate. This is best achieved by using a syringe pump to slowly add a dilute solution of your precursor to a flask containing the base in a large volume of solvent.

Protocol 1: High-Dilution Intramolecular Cyclization
  • Set up a three-neck round-bottom flask, equipped with a magnetic stirrer, a nitrogen inlet, and a septum, containing the bulk of the anhydrous solvent (e.g., THF) and the base (e.g., 1.5 eq. NaH).

  • Dissolve the monosulfonylated diol precursor in a separate flask with anhydrous solvent to create a dilute solution (e.g., 0.01 M).

  • Draw this dilute solution into a syringe and place it on a syringe pump.

  • Begin slowly adding the precursor solution to the stirring suspension of the base over a prolonged period (e.g., 4-8 hours).

  • After the addition is complete, allow the reaction to stir overnight at room temperature.

  • Monitor the reaction by TLC or LCMS to confirm the consumption of starting material.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.

FAQ 1.4: During my synthesis, I used a carbonate base and observed an unexpected byproduct. What might be happening?

If your precursor contains a free amine, using a carbonate base (e.g., K₂CO₃) can lead to an unexpected side reaction. Carbon dioxide generated from the carbonate can react with the amine to form a carbamic acid, which complicates the reaction mixture. This issue has been specifically reported in a stereoselective synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane.[1]

Solution: Switch to a non-carbonate base like sodium hydroxide (NaOH) to avoid this complication.[1]

Section 2: Issues with Iodocyclization Routes

An alternative strategy for forming bicyclic ethers is through iodocyclization of an appropriate alkenyl alcohol.[4][5] While effective, this method can also present challenges.

FAQ 2.1: My iodocyclization reaction is failing. I see evidence of iodine addition to the double bond, but the desired bicyclic product is not forming. What's wrong?

This is a known failure mode for this type of reaction.[5] The addition of iodine to the alkene forms an iodonium intermediate, which is then supposed to be attacked by the intramolecular hydroxyl group. If this subsequent cyclization fails, it is typically due to:

  • Unfavorable Conformation: The substrate may not be able to adopt the necessary conformation that allows for the backside attack of the alcohol on the carbon-iodine bond. The rigid nature of the cyclohexane ring precursor can prevent the nucleophile and electrophile from achieving the required proximity and geometry.

  • Steric Hindrance: Bulky substituents on the ring can sterically block the trajectory of the attacking alcohol.

Troubleshooting Steps:

  • Re-evaluate the Substrate: Confirm the stereochemistry of your alkenyl alcohol precursor. The geometry must be correct for the cyclization to occur.

  • Solvent Effects: While acetonitrile is commonly used, exploring other solvents may influence the substrate's conformation and the reaction's success.[5]

  • Alternative Cyclization Methods: If iodocyclization consistently fails, it may be necessary to consider a different synthetic strategy, such as the intramolecular SN2 approach discussed in Section 1.

Section 3: General Troubleshooting Workflow

When encountering low yields or impurities, a systematic approach is crucial. The following workflow can help diagnose and solve common issues.

G start Problem: Low Yield / Impure Product check_sm 1. Analyze Crude Mixture (NMR, LCMS) start->check_sm is_sm Unreacted Starting Material? check_sm->is_sm is_polymer Polymeric Byproducts? is_sm->is_polymer No sol_sm Solution: - Increase reaction time/temp - Check base/reagent quality is_sm->sol_sm Yes is_alkene Alkene Byproduct (E2)? is_polymer->is_alkene No sol_polymer Solution: - Use High Dilution (Syringe Pump) - Lower concentration is_polymer->sol_polymer Yes is_carbamate Carbamate Byproduct? is_alkene->is_carbamate No sol_alkene Solution: - Use non-hindered base (NaH) - Lower reaction temperature is_alkene->sol_alkene Yes sol_carbamate Solution: - Avoid carbonate bases - Use NaOH instead is_carbamate->sol_carbamate Yes end_node Optimized Reaction is_carbamate->end_node No/Other sol_sm->end_node sol_polymer->end_node sol_alkene->end_node sol_carbamate->end_node

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Optimization

Technical Support Center: Optimizing the Synthesis of Tosylate 12

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the tosylation of complex or sterically hindered alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the tosylation of complex or sterically hindered alcohols. While the conversion of an alcohol to a tosylate (such as the widely utilized intermediate Tosylate 12 ) appears trivial on paper, the reality of bench chemistry often involves stalled conversions, degradation, or unexpected side products.

This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative optimization data to ensure high-fidelity synthesis of Tosylate 12.

Mechanistic Workflow & Reaction Pathway

To troubleshoot a reaction, you must first understand the causality of the molecular interactions. The synthesis of Tosylate 12 relies on nucleophilic catalysis. Direct reaction between an alcohol and p -toluenesulfonyl chloride (TsCl) is often too slow for complex substrates. By introducing 4-Dimethylaminopyridine (DMAP), we generate a highly electrophilic N -tosylpyridinium intermediate that rapidly transfers the tosyl group to the alcohol.

G A Alcohol Precursor (11) C N-Tosylpyridinium Intermediate A->C Alcohol Addition B TsCl + Et3N + DMAP B->C Electrophilic Activation D Tosylate 12 (Target) C->D Tosyl Transfer E Alkyl Chloride (Byproduct) D->E Cl⁻ Substitution

Mechanistic pathway for Tosylate 12 synthesis, highlighting the critical chloride substitution side reaction.

Standard Operating Procedure (SOP): Optimized Synthesis

The following protocol is based on the optimized conditions for synthesizing methyl (2S,4R)-1-benzyloxycarbonyl-4-(tosyloxy)pyrrolidine-2-carboxylate (a common iteration of Tosylate 12)[1]. Every step includes a self-validation checkpoint to ensure the system is reacting as intended.

Step 1: Reagent Preparation

  • Action: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve Compound 11 (2.22 g, 7.95 mmol), Triethylamine (Et₃N, 0.88 g, 8.7 mmol), and DMAP (0.97 g, 7.95 mmol) in anhydrous CH₂Cl₂ (30 mL).

  • Action: Cool the mixture strictly to 0 °C using an ice bath.

  • Self-Validation Checkpoint: The solution must remain completely homogeneous. If a precipitate forms before adding TsCl, your amine bases have likely absorbed moisture and formed carbonate salts.

Step 2: Electrophilic Activation

  • Action: Add p -toluenesulfonyl chloride (1.67 g, 8.7 mmol) in one single portion.

  • Causality: TsCl must be added at 0 °C. The formation of the N -tosylpyridinium intermediate is highly exothermic. Failing to control this temperature leads to the thermal degradation of the active catalyst complex before the alcohol can attack.

Step 3: Propagation

  • Action: Remove the ice bath and allow the reaction to stir for 15 hours at room temperature.

  • Self-Validation Checkpoint: As the reaction progresses, a fine white precipitate of triethylammonium hydrochloride (Et₃N·HCl) will begin to crash out of the CH₂Cl₂ solution. The visual accumulation of this salt is a direct, real-time indicator of reaction turnover.

Step 4: Quenching & Isolation

  • Action: Quench the reaction by adding distilled water. Wash the organic layer sequentially with water and brine to remove the amine salts and residual DMAP.

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the residue via flash column chromatography (30–40% Ethyl Acetate in Petroleum Ether) to afford Tosylate 12 as a colorless oil (Yield: ~93%)[1].

Quantitative Optimization Data

Why do we use these specific equivalents? The table below summarizes the optimization landscape for Tosylate 12. Relying solely on Et₃N results in sluggish kinetics, while sub-stoichiometric DMAP often fails to drive sterically hindered substrates to completion.

Table 1: Optimization of Reaction Conditions for Tosylate 12

Base (eq)Catalyst (eq)SolventTempTimeYield (%)Mechanistic Observation
Et₃N (1.1)NoneCH₂Cl₂RT24 h< 50%Sluggish conversion due to the poor electrophilicity of unactivated TsCl.
Et₃N (1.1)DMAP (0.1)CH₂Cl₂RT15 h82%Catalytic turnover achieved, but the reaction stalls near completion.
Et₃N (1.1) DMAP (1.0) CH₂Cl₂ 0 °C → RT 15 h 93% Stoichiometric DMAP ensures complete conversion of hindered alcohols[1].
Troubleshooting & FAQs

Q1: My LC-MS/NMR shows a significant amount of an alkyl chloride byproduct instead of Tosylate 12. How do I prevent this? A1: This is a highly documented and frustrating side reaction. The causality lies in the byproduct of the reaction: Et₃N·HCl. In aprotic solvents like CH₂Cl₂, the chloride ion is a surprisingly strong nucleophile. Once your tosylate is formed, the chloride ion can undergo an Sₙ2 attack, displacing the excellent tosylate leaving group to form an alkyl chloride[2].

  • Solution: If your substrate is highly activated (e.g., benzylic or adjacent to electron-withdrawing groups), you must suppress chloride nucleophilicity. Switch the solvent from CH₂Cl₂ to a less polar solvent, or omit Et₃N entirely and use Pyridine as both the solvent and base. Pyridine hydrochloride is less soluble and less prone to yielding free nucleophilic chloride ions.

Q2: The reaction stalls at 60% conversion despite adding excess TsCl. What is the mechanistic limitation? A2: Stalled tosylations rarely result from a lack of TsCl; they result from the degradation of the active sulfonylating agent or severe steric hindrance at the alcohol center.

  • Solution: Ensure strictly anhydrous conditions, as moisture will rapidly hydrolyze the N -tosylpyridinium intermediate into p -toluenesulfonic acid. If moisture is not the issue, increase the DMAP loading to a full stoichiometric equivalent (1.0 eq). As demonstrated in the optimization of pyrrolidine-based tosylates[1], 1.0 eq of DMAP maintains a massive concentration of the active electrophile, forcing the reaction to completion.

Q3: Can I use inorganic bases like NaH or KOH instead of amine bases to avoid the chloride displacement issue? A3: Yes, but with strict caveats. Solid-state or biphasic tosylations using KOH or K₂CO₃ have been reported to be extremely fast. However, if your precursor contains base-sensitive moieties (such as the methyl ester or Cbz protecting groups found in Compound 11), strong inorganic bases will cause rapid ester hydrolysis or epimerization at adjacent stereocenters. Stick to the Et₃N/DMAP system for complex, sensitive intermediates.

References
  • Title: An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Benzoyl Deprotection in Bridged Morpholine Synthesis

Target Audience: Researchers, process chemists, and drug development professionals. Introduction Bridged bicyclic morpholines, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, are highly valued as conformationally restr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Introduction

Bridged bicyclic morpholines, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, are highly valued as conformationally restricted morpholine isosteres in medicinal chemistry and drug design 1. However, researchers frequently encounter significant bottlenecks during the final deprotection stages of these scaffolds. This guide addresses the specific mechanistic challenges of removing N-benzoyl (Bz) protecting groups and provides field-proven troubleshooting strategies alongside modernized alternative protocols.

Mechanistic Insight: The Causality of Deprotection Failure

The original 1971 synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane by Portoghese utilized an N-benzoyl protecting group 1. While effective for early synthetic steps, the removal of this group is notoriously problematic due to two competing chemical realities:

  • Amide Resonance vs. Ester Cleavage: Unlike O-benzoyl groups (esters) which cleave easily under mild basic conditions, an N-benzoyl group forms a highly stable tertiary amide when bonded to the morpholine nitrogen. The resonance stabilization of the N–C=O bond necessitates high activation energy for hydrolysis—typically requiring strong aqueous base (e.g., NaOH or KOH) at prolonged reflux.

  • Bicyclic Core Degradation: Bridged morpholines contain inherent steric strain within their bicyclic framework. Subjecting the sensitive oxa-bridged core to harsh, prolonged alkaline reflux often leads to base-catalyzed ether cleavage, epimerization, or complete degradation of the scaffold 2. This competing degradation pathway is the primary cause of the "tedious" deprotection profiles and low overall yields (often <60%) reported in classical literature.

Frequently Asked Questions (FAQs)

Q: I am following the classical Portoghese protocol. My LC-MS shows incomplete N-benzoyl deprotection after 12 hours of reflux in NaOH/MeOH. Should I increase the temperature or base concentration? A: Do not increase the severity of the conditions. Pushing the reaction harder will disproportionately accelerate the degradation of the bridged morpholine core rather than the desired amide hydrolysis. Instead, consider switching to a reductive cleavage method or redesigning the synthesis to use a different protecting group 1.

Q: Can I use reductive cleavage (e.g., LiAlH4 or DIBAL-H) to remove the N-benzoyl group? A: Yes. Strong hydride donors can reduce the N-benzoyl amide to an N-benzyl amine. Once reduced, the N-benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂). While this avoids harsh basic hydrolysis, it adds two synthetic steps and requires rigorous anhydrous conditions for the reduction phase.

Q: What is the modern industry-standard workaround for this scaffold? A: Modern process chemistry avoids N-benzoyl protection for bridged morpholines entirely 3. The current standard is to swap the N-benzoyl group for a Benzyloxycarbonyl (Cbz) or tert-Butyloxycarbonyl (Boc) group early in the synthesis. Cbz can be removed under mild, neutral hydrogenolysis conditions, yielding the free bridged morpholine in near-quantitative yields without risking the bicyclic core.

Quantitative Data: Comparison of Deprotection Strategies

The following table summarizes the efficiency of various deprotection strategies for bridged morpholines, highlighting why modern routes favor Cbz or Boc groups.

Protecting GroupDeprotection MethodReagents & ConditionsTypical YieldCore StabilityNotes
N-Benzoyl (Bz) Basic HydrolysisNaOH (excess), MeOH/H₂O, Reflux (24h)40–59%LowHigh risk of ring-opening; tedious purification.
N-Benzoyl (Bz) Reductive Cleavage1. DIBAL-H (THF, -78°C to RT)2. Pd/C, H₂ (MeOH, RT)60–75%ModerateTwo-step rescue process; requires anhydrous setup.
N-Cbz Hydrogenolysis10% Pd/C, H₂ (1 atm), MeOH, RT (2-4h)>95%HighRecommended. Mild, neutral conditions; highly scalable.
N-Boc Acidic CleavageTFA/DCM or 4N HCl/Dioxane, RT (1-2h)>90%HighExcellent alternative; yields the HCl or TFA salt directly.

Recommended Experimental Protocols

Protocol A: Reductive Cleavage of N-Benzoyl (Two-Step Rescue Method)

Use this self-validating protocol if you have already synthesized the N-benzoyl intermediate and need to salvage the material without using harsh alkaline hydrolysis.

  • Reduction to N-Benzyl: Dissolve the N-benzoyl bridged morpholine (1.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 3.0 eq). Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench & Extract: Carefully quench the reaction by adding saturated aqueous Rochelle's salt (sodium potassium tartrate). Stir vigorously for 1–2 hours until the aluminum emulsion breaks and the phases separate clearly (Self-validation step: A clear phase separation indicates complete aluminum chelation). Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the N-benzyl intermediate.

  • Hydrogenolysis: Dissolve the crude N-benzyl intermediate in MeOH. Add 10% Pd/C (10% w/w). Purge the flask with H₂ and stir vigorously under a hydrogen balloon (1 atm) at room temperature until LC-MS indicates complete consumption of the starting material (typically 12–24 hours).

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate to afford the deprotected bridged morpholine.

Protocol B: The Cbz-Alternative Hydrogenolysis (Industry Best Practice)

Use this protocol for new synthetic campaigns to bypass the N-benzoyl issue entirely 1.

  • Preparation: Ensure your starting material utilizes a Cbz protecting group (e.g., derived from Cbz-protected trans-4-hydroxy-L-proline). Dissolve the Cbz-protected bridged morpholine (1.0 eq) in HPLC-grade Methanol (0.2 M).

  • Catalyst Addition: Add 10% Pd/C (5–10% w/w). Safety Note: Always add the dry catalyst under a gentle blanket of argon to prevent the ignition of methanol vapors.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon, 1 atm) and stir vigorously at room temperature for 2 to 4 hours.

  • Validation: Monitor the reaction via TLC. A Ninhydrin stain will show a distinct color change (typically purple/blue) confirming the presence of the newly liberated secondary amine.

  • Workup: Filter the suspension through a Celite plug, washing thoroughly with additional Methanol. Evaporate the solvent under reduced pressure to yield the pure bridged morpholine in quantitative yield (>95%).

Workflow & Pathway Visualization

The following diagram illustrates the strategic divergence between the classical N-Benzoyl route and the modern N-Cbz route, highlighting the causality of yield loss.

G Start Bridged Morpholine Core Synthesis (e.g., from trans-4-hydroxy-L-proline) BzRoute Classical Route N-Benzoyl (Bz) Protection Start->BzRoute Portoghese (1971) CbzRoute Modern Route N-Cbz Protection Start->CbzRoute Sun et al. (2013) BzDeprotect Harsh Basic Hydrolysis (NaOH, MeOH, Reflux, 24h) BzRoute->BzDeprotect CbzDeprotect Catalytic Hydrogenolysis (Pd/C, H2, RT, 2-4h) CbzRoute->CbzDeprotect BzResult Low Yield (40-59%) Bicyclic Core Degradation BzDeprotect->BzResult CbzResult Quantitative Yield (>95%) Bicyclic Core Intact CbzDeprotect->CbzResult

Workflow comparison of N-Benzoyl vs. N-Cbz deprotection strategies in bridged morpholine synthesis.

References

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane , rhhz.net, 1

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues , ACS Publications, 2

  • Process Development of a Tricyclic Diazepine-Based IDH1 Mutant Inhibitor , ACS Publications,3

Sources

Optimization

Technical Support Center: Troubleshooting Recrystallization of Bicyclo[2.2.2]octane Derivatives

[label="Collect Finalizing the Visuals I'm now integrating the final visual elements. The diagrams are refined and ready, showing both "oiling out" resolution and sublimation mitigation.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Collect

Finalizing the Visuals

I'm now integrating the final visual elements. The diagrams are refined and ready, showing both "oiling out" resolution and sublimation mitigation. I'm focusing on the clarity and flow of the diagrams, ensuring that the critical steps are highlighted. The textual annotations will now be minimal. My attention is now shifting to the citation management, and the final checks.

Integrating the Citations

I'm now integrating citation URLs for verification and referencing. I'm focusing on seamless in-text citations with corresponding references at the end. I'm ensuring all the information is accessible. The PharmaBlock whitepaper and other sources will provide crucial data and information for clarity.

Validating the Protocol

I'm now incorporating inline validation steps to enhance scientific rigor, like using KMnO4 or PMA for TLC plate staining to address the lack of UV activity in aliphatic BCOs. I've refined the "Oiling Out" protocol, detailing steps from dissolution to isolation, and including mother liquor analysis to guarantee purity via GC-MS or TLC. I'm also preparing to finalize the visuals and references.

Welcome to the Technical Support Center for the purification of Bicyclo[2.2.2]octane (BCO) derivatives. BCOs are highly valued in modern medicinal chemistry as 3D, sp3-rich bioisosteres for planar para-phenyl rings[1]. By increasing the fraction of sp3 carbons (Fsp3) and disrupting aromaticity, these scaffolds dramatically improve aqueous solubility and pharmacokinetic profiles[1].

However, the exact structural benefits that make BCOs desirable in drug design—namely, their rigid, globular geometry and lack of π−π stacking—introduce severe challenges during recrystallization[1]. This guide provides field-proven, causality-driven solutions to the most common purification failures: liquid-liquid phase separation ("oiling out") and rapid sublimation[2].

I. Quantitative Physicochemical Data

Understanding the physical parameters of the BCO core is critical for designing a successful recrystallization system. The highly symmetrical nature of these molecules directly influences their melting points and vapor pressures.

Table 1: Physicochemical Properties of Standard BCO Scaffolds

PropertyBicyclo[2.2.2]octane (Unsubstituted)Bicyclo[2.2.2]octane-1,4-diolCausality in Purification
Molecular Formula C₈H₁₄[3]C₈H₁₄O₂[4]Determines baseline lipophilicity.
Molecular Weight 110.20 g/mol [3]142.2 g/mol [4]Influences solvent volume requirements.
Melting Point 169–172 °C282–283 °C[4]High symmetry leads to unusually high melting points relative to molecular weight.
Boiling Point 170 °C246.1 ± 8.0 °C (Predicted)[4]Proximity of MP to BP in unsubstituted BCOs causes extreme sublimation.
Polarity / Fsp3 Non-polar / 1.0[1]Polar (Protic) / 1.0Dictates solvent selection (e.g., binary mixtures needed for the diol)[4].
II. Frequently Asked Questions & Troubleshooting

Q1: My BCO derivative is "oiling out" as a second liquid phase instead of forming crystals upon cooling. How do I force crystallization?

  • Causality: Oiling out occurs when the solute's solubility at elevated temperatures is so high that, upon cooling, it separates as a supersaturated liquid rather than forming a crystalline lattice[2]. Because BCOs lack planar aromaticity, their crystal packing energy is lower, making them highly susceptible to this phenomenon[1].

  • Solution: Do not attempt to freeze the oil. Instead, reheat the mixture until the oil redissolves completely[2]. Add a small volume of a hot, higher-polarity anti-solvent (e.g., water if using ethanol) to decrease the saturation level slightly[2]. Cool the flask extremely slowly in an insulated water bath to room temperature before applying an ice bath.

Q2: I am losing significant mass during the vacuum drying step. Where is my product going?

  • Causality: BCOs are highly symmetrical, globular molecules. This geometry minimizes surface area contact between molecules, leading to weak van der Waals interactions in the solid state. Consequently, they possess a high vapor pressure and sublime rapidly under reduced pressure, even at room temperature[4].

  • Solution: Avoid high-vacuum drying (e.g., Schlenk line or lyophilizer). Instead, dry the crystals on a Büchner funnel under a gentle stream of nitrogen at atmospheric pressure, or use a desiccator with a mild desiccant at ambient pressure[2].

Q3: How do I select the right solvent for bridgehead-substituted BCOs (e.g., Bicyclo[2.2.2]octane-1,4-diol)?

  • Causality: Bridgehead substitution with polar groups (like -OH) on a non-polar hydrocarbon core creates a molecule with dual solubility characteristics[4].

  • Solution: Pure non-polar solvents will not dissolve the diol, while pure water may dissolve it too well. Use binary mixtures like ethanol/water or toluene/ethanol to tune the dielectric constant precisely to the compound's saturation point[2].

III. Diagnostic Workflows & Visualizations
Workflow 1: Resolving Liquid-Liquid Phase Separation (Oiling Out)

When a BCO derivative phase-separates into an oil, rapid cooling will only trap impurities within an amorphous solid. The following logical pathway ensures the restoration of a crystalline lattice.

OilingOutResolution Start Observe Oiling Out During Cooling Reheat Reheat Solution Until Oil Redissolves Start->Reheat Adjust Add Hot Anti-Solvent (Dropwise) Reheat->Adjust Cool Slow Cooling (Insulated Bath) Adjust->Cool Check Did Crystals Form? Cool->Check Seed Scratch Flask / Add Seed Crystal Check->Seed No (Still Oil) Success Vacuum Filtration (Isolate Crystals) Check->Success Yes Seed->Reheat If oil persists

Workflow for resolving liquid-liquid phase separation (oiling out) in BCOs.

Workflow 2: Sublimation Mitigation Strategy

Because the melting point and boiling point of many BCOs are nearly identical, vacuum exposure must be strictly controlled during isolation.

SublimationMitigation Filter Collect Crystals via Vacuum Filtration Wash Wash with Ice-Cold Solvent Filter->Wash VacuumCheck High Vacuum Drying? Wash->VacuumCheck Avoid AVOID: Sublimation Mass Loss VacuumCheck->Avoid Yes N2Dry Dry under N2 Stream at Atm. Pressure VacuumCheck->N2Dry No Avoid->N2Dry Correct Method Desiccator Store in Desiccator (No Vacuum) N2Dry->Desiccator

Sublimation mitigation strategy during the isolation and drying of BCOs.

IV. Self-Validating Experimental Protocols
Protocol A: Recrystallization of Sublimation-Prone BCOs

This protocol is designed to prevent mass loss while ensuring high purity.

  • Dissolution: Place the crude BCO derivative in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat to a gentle reflux[2].

  • Saturation Tuning: If the compound dissolves instantly, add a hot anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy, then add just enough primary solvent to clarify the solution.

  • Controlled Cooling: Remove the flask from the heat source. Wrap the flask in aluminum foil or place it in a warm water bath to ensure the temperature drops at a rate of < 2 °C per minute. Causality: Slow cooling prevents the entrapment of impurities and bypasses the liquid-liquid phase separation threshold[2].

  • Nucleation: Once at room temperature, if no crystals have formed, use a glass stirring rod to gently scratch the inside of the flask[2]. The microscopic glass abrasions act as nucleation sites.

  • Isolation: Filter the crystals using a Büchner funnel. Wash immediately with a minimal volume of ice-cold recrystallization solvent[2].

  • Validation Check (Sublimation Test): Weigh the filter paper with the wet crystals. Pass a gentle stream of nitrogen over the crystals for 10 minutes at atmospheric pressure. Reweigh. If the mass drops continuously and rapidly beyond the expected solvent evaporation rate, sublimation is actively occurring. Immediately transfer to a sealed, unevacuated desiccator[2].

  • Validation Check (Mother Liquor): Spot the mother liquor on a TLC plate. Because aliphatic BCOs lack a UV chromophore, stain the plate with Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA). If the product spot stains heavily, the solvent volume was too high; concentrate the mother liquor under a gentle nitrogen stream to recover a second crop.

V. References
  • PharmaBlock. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. Retrieved from:

  • BenchChem. Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diol. Retrieved from:

  • BenchChem. Bicyclo[2.2.2]octane-1,4-diol: An In-depth Technical Guide on its Solubility and Stability. Retrieved from:

  • PubChem - NIH. Bicyclo(2.2.2)octane | C8H14 | CID 9235. Retrieved from:

Sources

Troubleshooting

Technical Support Center: Bicyclo[2.2.2]octane-1,4-diol Crystallization

Welcome to the technical support resource for the crystallization of Bicyclo[2.2.2]octane-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the crystallization of Bicyclo[2.2.2]octane-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this unique, rigid diol. We will move beyond simple procedural steps to explore the underlying physicochemical principles, empowering you to make informed, effective decisions during your experiments.

Introduction: The Crystallization Challenge

Bicyclo[2.2.2]octane-1,4-diol is a highly symmetrical and rigid molecule, properties that make it a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a non-polar hydrocarbon cage functionalized with two polar hydroxyl groups at the bridgehead positions, presents a unique purification challenge.[1] A high melting point (282-283 °C) and a nuanced solubility profile necessitate a carefully optimized crystallization protocol.[1][3] This guide provides a systematic approach to troubleshooting common issues, ensuring you can achieve high purity and yield.

Physicochemical Properties at a Glance

A solid understanding of the physical properties of Bicyclo[2.2.2]octane-1,4-diol is the foundation of a successful crystallization strategy.

PropertyValueReference
Molecular FormulaC₈H₁₄O₂[1][4]
Molecular Weight142.2 g/mol [1][4][5]
Melting Point282-283 °C[1][3][6]
AppearanceWhite Crystalline Solid[7]
pKa (Predicted)14.4 ± 0.4[1]
PolarityPolar, due to two hydroxyl groups[1]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of Bicyclo[2.2.2]octane-1,4-diol in a direct question-and-answer format.

Question 1: My compound won't dissolve in the chosen solvent, even when heated. What's happening?

Answer: This is a classic solvent-solute mismatch. The high lattice energy of the crystalline diol, evidenced by its high melting point, requires a solvent that can effectively solvate the molecule.

  • The "Why": Bicyclo[2.2.2]octane-1,4-diol's solubility is governed by two competing features: the polar, hydrogen-bonding hydroxyl groups and the non-polar, rigid hydrocarbon backbone.[1] For dissolution to occur, the energy released from solvent-solute interactions must overcome both the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

  • Immediate Actions:

    • Verify Solvent Choice: Based on the "like dissolves like" principle, polar solvents are the primary candidates.[1] Polar protic solvents (e.g., water, ethanol, methanol) that can participate in hydrogen bonding are expected to be most effective.[1] Xylene has also been reported as a potential solvent, likely due to its high boiling point (approx. 140 °C), which can provide the thermal energy needed to break down the crystal lattice.[3][6]

    • Increase Solvent Volume Cautiously: Add small, incremental amounts of hot solvent. An excessive volume will prevent the solution from becoming supersaturated upon cooling, leading to poor or no yield.[6][8]

    • Consider a Solvent Mixture: If a single solvent fails, a mixture can be effective. For example, an ethanol/water or toluene/ethanol mixture can fine-tune the polarity and solvating power.[6]

  • Expert Recommendation: Before committing your entire sample, perform small-scale solubility tests in test tubes with a range of candidate solvents to identify the optimal system.[6]

Question 2: The compound dissolved, but no crystals have formed after cooling to room temperature and in an ice bath. How can I initiate crystallization?

Answer: This indicates that your solution is stable and not supersaturated, or that the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.

  • The "Why": Crystallization requires a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility at a given temperature. If too much solvent was used for dissolution, the solution will not be supersaturated upon cooling.[6][8]

  • Immediate Actions:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. This will increase the solute concentration. Allow the concentrated solution to cool slowly again.[6]

    • Induce Nucleation (Seeding): If you have a pure crystal of Bicyclo[2.2.2]octane-1,4-diol, add a tiny speck (a "seed" crystal) to the solution. This seed acts as a template, bypassing the initial nucleation energy barrier and promoting crystal growth.[6]

    • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass provide high-energy sites that can act as focal points for nucleation.[6]

    • Ensure Slow Cooling: Rapid cooling can sometimes inhibit nucleation. Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with glass wool, before transferring it to an ice bath. Slower cooling often yields larger and purer crystals.[6]

Question 3: My compound separated as an oily liquid instead of forming solid crystals. What does "oiling out" mean and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal.[8] This is a common problem when the solution is highly supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. While the latter is not the case here, extreme supersaturation is a likely cause.

  • The "Why": When the concentration of the solute is far above the saturation point upon cooling, the molecules may crash out of solution so rapidly that they don't have time to arrange themselves into an ordered crystal lattice, instead forming a disordered, liquid-like phase. Impurities can also suppress the freezing point of the solute, encouraging oiling.

  • Immediate Actions:

    • Re-dissolve and Dilute: Heat the solution until the oil completely re-dissolves.

    • Add More Solvent: Add a small amount (e.g., 10-20% of the total volume) of additional hot solvent to reduce the degree of supersaturation upon cooling.[8]

    • Cool Slowly: A very slow cooling rate is critical. A heated oil bath or a dewar flask can be used to dramatically slow the cooling process, giving the molecules adequate time to orient correctly into a crystal lattice.

    • Change Solvents: Consider using a solvent with a lower boiling point or a different solvent system altogether.[8]

Question 4: The final crystals are discolored and/or have a broad melting point range. How can I improve the purity?

Answer: Discoloration indicates the presence of colored impurities, while a broad or depressed melting point is a classic sign of impurity in a crystalline solid.[6] The reported melting point for pure Bicyclo[2.2.2]octane-1,4-diol is sharp at 282-283 °C.[6]

  • The "Why": Impurities can be carried over from the initial reaction (e.g., acetate byproducts from some synthetic routes) or can be adsorbed onto the surface of the forming crystals.[9] These foreign molecules disrupt the crystal lattice, lowering the energy required to melt it.

  • Immediate Actions:

    • Decolorize with Activated Charcoal: If the solution is colored before crystallization, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[6][8] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

    • Perform a Second Recrystallization: The most reliable way to improve purity is to repeat the entire crystallization process. The first crop of crystals will be significantly purer than the crude material, and a second recrystallization is often sufficient to achieve high purity.[6]

    • Wash Crystals Properly: During vacuum filtration, wash the collected crystal cake with a minimal amount of ice-cold recrystallization solvent. This removes any residual mother liquor (which contains the impurities) without dissolving a significant amount of the product.[8]

Standardized Recrystallization Protocol

This protocol serves as a validated starting point for the purification of Bicyclo[2.2.2]octane-1,4-diol.

1. Solvent Selection:

  • Perform small-scale solubility tests with solvents such as ethanol, water, xylene, or an ethanol/water mixture to find a solvent that dissolves the diol when hot but shows low solubility when cold.

2. Dissolution:

  • Place the crude Bicyclo[2.2.2]octane-1,4-diol in an appropriately sized Erlenmeyer flask with a stir bar.

  • Add a minimum amount of the chosen solvent and begin heating the mixture with stirring on a hot plate.

  • Continue adding small portions of hot solvent until the solid just completely dissolves.[6]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

  • Reheat the mixture to boiling for 2-5 minutes.[8]

4. Hot Filtration (if charcoal or insoluble impurities are present):

  • Set up a hot gravity filtration apparatus (pre-heat the funnel and filter paper with hot solvent).

  • Filter the hot solution quickly to remove the charcoal or other solids. This step is crucial to prevent premature crystallization in the funnel.[6]

5. Crystallization:

  • Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature on a benchtop.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining impurities.[8]

7. Drying:

  • Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator or a vacuum oven at a moderate temperature.

Visual Workflow and Logic Diagrams

General Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Charcoal 2. Add Activated Charcoal (If Solution is Colored) Dissolve->Charcoal optional HotFilter 3. Hot Gravity Filtration (To Remove Impurities) Dissolve->HotFilter if no charcoal needed Charcoal->HotFilter CoolSlow 4. Slow Cooling to Room Temperature HotFilter->CoolSlow IceBath 5. Cool in Ice Bath CoolSlow->IceBath VacFilter 6. Vacuum Filtration IceBath->VacFilter Wash 7. Wash with Cold Solvent VacFilter->Wash Dry 8. Dry Crystals Wash->Dry Purity Pure Product Dry->Purity G Start Start: Dissolve Crude Material Q_Dissolve Does it dissolve in hot solvent? Start->Q_Dissolve A_Dissolve_No No: Solvent is unsuitable. - Test other polar solvents - Consider solvent mixtures Q_Dissolve->A_Dissolve_No No Q_Crystals Did crystals form upon cooling? Q_Dissolve->Q_Crystals Yes A_Crystals_No No: Not supersaturated. - Evaporate some solvent - Induce (scratch/seed) Q_Crystals->A_Crystals_No No Q_OiledOut Did it 'oil out'? Q_Crystals->Q_OiledOut Yes A_OiledOut_Yes Yes: Too supersaturated. - Re-heat, add more solvent - Cool much more slowly Q_OiledOut->A_OiledOut_Yes Yes Q_Purity Final check: Sharp MP & Colorless? Q_OiledOut->Q_Purity No A_Purity_No No: Impure. - Recrystallize again - Use charcoal for color Q_Purity->A_Purity_No No Success Success: Pure Crystals Obtained Q_Purity->Success Yes

Caption: Decision tree for troubleshooting crystallization.

References

  • Bicyclo[2.2.2]octane-1,4-diol: An In-depth Technical Guide on its Solubility and Stability. (2025). Benchchem.
  • Synthesis of Bicyclo[2.2.2]octane-1,4-diol from 1,4-Cyclohexanedione: An Application Note and Detailed Protocol. (2025). Benchchem.
  • Bicyclo[2.2.2]octane-1,4-diol | C8H14O2.
  • Cas 1194-44-1, Bicyclo[2.2.2]octane-1,4-diol. lookchem.
  • Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diol. (2025). Benchchem.
  • CAS 711-02-4: bicyclo[2.2.2]octane-1,4-dicarboxylic acid. CymitQuimica.
  • Bicyclo[2.2.2]octane-1,4-diol | 1194-44-1. ChemicalBook.
  • Technical Support Center: 3,6-Dibromophenanthrene-9,10-diol Recrystalliz
  • Bicyclo[2.2.2]octane-1,4-diol: A Rigid Scaffold for Advanced Organic Synthesis. (2025). Benchchem.

Sources

Reference Data & Comparative Studies

Validation

The Rigid Contender: A Comparative Guide to (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane as a Morpholine Bioisostere in Drug Analogs

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. The morpholine moiety,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. The morpholine moiety, a saturated heterocycle, is a frequent flyer in this arena, prized for its ability to improve solubility and other physicochemical properties.[1][2][3][4] However, its inherent flexibility and susceptibility to metabolic degradation can present significant hurdles.[5][6][7] This guide provides an in-depth, data-supported comparison of the traditional morpholine scaffold with a conformationally constrained alternative: (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane. We will explore how the rigid, bicyclic nature of this bioisostere can lead to tangible improvements in key drug-like properties.

The Rationale for Rigidity: Morpholine vs. Its Bicyclic Analog

Morpholine is a six-membered ring containing both an amine and an ether functional group.[7][8] Its flexible chair-like conformation allows it to adapt to various binding pockets, and its polarity often enhances aqueous solubility.[3][4] However, this flexibility can come at a cost: a higher entropic penalty upon binding to a target and potential recognition by metabolic enzymes, leading to rapid clearance.[5][6]

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane can be conceptualized as a "locked" or conformationally constrained version of morpholine. This rigidity is hypothesized to offer several advantages:

  • Reduced Entropic Cost of Binding: A more rigid molecule has fewer conformations to "freeze" upon binding to a target, which can lead to a more favorable change in entropy and potentially higher binding affinity.

  • Improved Metabolic Stability: The bicyclic structure can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for morpholine-containing compounds.[6][9]

  • Novel Exit Vectors: The defined three-dimensional shape of the bicyclic scaffold can present substituents to the target protein in unique orientations that are not achievable with a flexible morpholine ring.[10]

Below is a visual representation of the structural differences between the two scaffolds.

Caption: Structural comparison of morpholine and its bicyclic analog.

Physicochemical Properties: A Data-Driven Comparison

While direct, head-to-head comparisons of a single drug with both a morpholine and a (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane moiety are not abundant in the literature, we can draw strong inferences from studies on related bioisosteric replacements. For instance, a study on the anticancer drug Imatinib, which contains a phenyl ring, demonstrated that replacing it with a 2-oxabicyclo[2.2.2]octane core led to significant improvements in physicochemical properties.[11][12] Given the structural and electronic similarities between a phenyl ring and a morpholine in certain contexts, these findings provide a valuable, albeit indirect, comparison.

PropertyMorpholine Analog (Conceptual)(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane Analog (Inferred from Imatinib study[11][12])Rationale for Difference
cLogP LowerPotentially HigherThe increased three-dimensionality and surface area of the bicyclic system can lead to a slight increase in lipophilicity.
Aqueous Solubility Generally GoodPotentially ImprovedThe rigid, polar nature of the bicyclic ether amine can lead to more defined and favorable interactions with water molecules, potentially improving solubility despite a higher cLogP. The Imatinib analog with 2-oxabicyclo[2.2.2]octane showed increased water solubility.[11][12]
pKa Typically 8.3-8.7 for N-alkylmorpholines[13]Expected to be similar or slightly lowerThe fundamental basicity of the nitrogen atom is primarily influenced by the local electronic environment, which is similar in both scaffolds. Any difference would likely be subtle.

Pharmacological Profile: The Impact on Drug Action and Metabolism

The true test of a bioisostere's utility lies in its impact on the pharmacological profile of a drug candidate. Here, the rigid nature of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane can offer substantial advantages.

ParameterMorpholine Analog(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane Analog (Inferred from Imatinib study[11][12])Rationale for Difference
Metabolic Stability Often susceptible to oxidation at the carbons alpha to the nitrogen and oxygen atoms.[6]Significantly ImprovedThe bicyclic structure sterically hinders access of metabolic enzymes to the C-H bonds, reducing the rate of oxidative metabolism. The Imatinib analog with 2-oxabicyclo[2.2.2]octane showed enhanced metabolic stability.[11][12]
Receptor Binding Affinity Variable; dependent on the specific target and binding mode.Potentially EnhancedThe pre-organized conformation of the bicyclic scaffold can lead to a lower entropic penalty upon binding, which may translate to higher affinity.
Off-Target Effects (e.g., hERG) Can contribute to off-target activity depending on the overall molecular structure.Potentially ReducedThe more defined structure and exit vectors of the bicyclic system may allow for more specific interactions with the intended target, reducing the likelihood of binding to off-target proteins like the hERG channel.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of the bicyclic scaffold, a series of in vitro assays are essential. Below are detailed protocols for two key experiments: the determination of metabolic stability and the assessment of hERG channel inhibition.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance rate.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Analysis prep_compound Prepare test compound stock solution (e.g., 10 mM in DMSO) incubation Incubate compound (1 µM) with microsomes (0.5 mg/mL) and NADPH at 37°C prep_compound->incubation prep_microsomes Thaw pooled liver microsomes (human, rat, etc.) on ice prep_microsomes->incubation prep_cofactor Prepare NADPH regenerating system prep_cofactor->incubation time_points Aliquots taken at 0, 5, 15, 30, 45, 60 min incubation->time_points quench Quench reaction with ice-cold acetonitrile containing an internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lcms plot Plot % remaining vs. time lcms->plot calculate Calculate half-life (t½) and intrinsic clearance (CLint) plot->calculate G cluster_0 Cell Preparation cluster_1 Automated Patch Clamp cluster_2 Electrophysiology & Data Acquisition cluster_3 Data Analysis cell_culture Culture HEK293 cells stably expressing the hERG channel cell_harvest Harvest and prepare a single-cell suspension cell_culture->cell_harvest cell_trapping Cells are trapped on the patch plate cell_harvest->cell_trapping seal_formation Giga-ohm seals are formed cell_trapping->seal_formation whole_cell Whole-cell configuration is established seal_formation->whole_cell voltage_protocol Apply a specific voltage-clamp protocol to elicit hERG currents whole_cell->voltage_protocol baseline Record baseline hERG tail current voltage_protocol->baseline compound_addition Add test compound at increasing concentrations baseline->compound_addition post_compound Record hERG current in the presence of the compound compound_addition->post_compound inhibition_calc Calculate the percentage inhibition of the hERG current at each concentration post_compound->inhibition_calc ic50_curve Plot a concentration-response curve and determine the IC50 value inhibition_calc->ic50_curve

Caption: Workflow for hERG inhibition assay using automated patch clamp.

Detailed Protocol:

  • Cell Culture:

    • Maintain a cell line (e.g., HEK293) stably expressing the hERG channel in appropriate culture medium.

    • Passage the cells regularly to ensure they are in a healthy, logarithmic growth phase on the day of the experiment.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions in the extracellular buffer to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent effects.

  • Automated Patch Clamp Electrophysiology:

    • Use an automated patch clamp system (e.g., QPatch or SyncroPatch).

    • Load the prepared cell suspension, intracellular solution, extracellular solution, and test compounds onto the instrument.

    • The instrument will automatically perform cell trapping, seal formation, and establishment of the whole-cell recording configuration.

    • Apply a specific voltage pulse protocol to activate and measure the hERG current. A typical protocol involves a depolarization step followed by a repolarization step to measure the characteristic tail current.

    • Record a stable baseline current in the extracellular buffer.

    • Apply the test compounds at increasing concentrations, allowing for equilibrium to be reached at each concentration before recording the current.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current in the absence and presence of the test compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Conclusion

The replacement of a flexible morpholine ring with the conformationally constrained (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane scaffold represents a powerful strategy in modern medicinal chemistry. While the specific outcomes will always be context-dependent, the available data and theoretical principles strongly suggest that this bioisosteric replacement can lead to significant improvements in metabolic stability and may favorably modulate other key drug-like properties such as solubility and binding affinity. The rigorous application of the experimental protocols outlined in this guide will enable drug development teams to make data-driven decisions and unlock the full potential of this promising structural motif.

References

  • Chemspace. (2017, December 10). Morpholine analogues. Retrieved from [Link]

  • RSC Publishing. (2026, March 5). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from [Link]

  • American Chemical Society. (n.d.). Expanding complex morpholines using systematic chemical diversity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PubMed. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • SlidePlayer. (n.d.). Bioisosteres of Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (2023, October 2). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]

  • ACS Publications. (2021, June 7). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Retrieved from [Link]

  • PubMed. (2017, February 1). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Retrieved from [Link]

  • ACS Publications. (2020, August 10). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2024, January 29). Discovery and Characterization of a Bicyclic Peptide (Bicycle) Binder to Thymic Stromal Lymphopoietin. Retrieved from [Link]

  • PubMed. (2014, June 9). Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Oxa-5-azabicyclo[2.2.2]octane. Retrieved from [Link]

  • Journal of Chemical Reviews. (2025, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). List of bicyclo[2.2.2]octane containing bioactive molecules (1–3) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Visualized comparison of 2-oxabicyclo[2.2.2]octane and.... Retrieved from [Link]

  • ACS Publications. (2023, August 15). Morpholine Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]

Sources

Comparative

Comparison of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane and other phenyl ring bioisosteres

Beyond the Flatland: A Comparative Guide to (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane and sp³-Rich Phenyl Ring Bioisosteres Executive Summary The over-reliance on planar, sp²-hybridized phenyl rings in drug design frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Flatland: A Comparative Guide to (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane and sp³-Rich Phenyl Ring Bioisosteres

Executive Summary

The over-reliance on planar, sp²-hybridized phenyl rings in drug design frequently introduces severe developability bottlenecks, including poor aqueous solubility, high lipophilicity (logP), and vulnerability to cytochrome P450 (CYP450)-mediated oxidative metabolism. Transitioning from "flatland" to three-dimensional sp³-rich bioisosteres is a proven strategy to rescue failing lead compounds. This guide provides a critical, data-driven comparison of the advanced hetero-bicyclic scaffold (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane against traditional carbocyclic phenyl bioisosteres, detailing the causality behind their physicochemical behaviors and providing self-validating protocols for their evaluation.

The Phenyl Liability & The sp³ Paradigm Shift

In medicinal chemistry, the1 is a fundamental tactic to mitigate metabolic liabilities[1]. Monosubstituted or electron-rich phenyl rings are prime targets for CYP450 enzymes. Oxidation of these planar systems often yields reactive epoxide or phenol intermediates, which subsequently trigger rapid clearance or idiosyncratic toxicity.

By replacing the phenyl ring with rigid, conformationally constrained sp³ frameworks, scientists can exploit the high C–H bond dissociation energies inherent to strained rings, effectively shutting down oxidative metabolic pathways. However, purely carbocyclic replacements often inadvertently increase lipophilicity. The strategic design of bioisosteres must balance steric mimicry with optimal physicochemical properties.

Comparative Analysis: The Contenders

Bicyclo[1.1.1]pentane (BCP)

BCP has become the industry standard for para-substituted phenyl replacement. 2 provide excellent linear geometry and high metabolic stability[2]. However, BCP lacks the full rotational volume of a benzene ring, occasionally leading to a loss of binding affinity if the target pocket relies heavily on steric bulk.

Cubane

Cubane offers the closest geometric and volumetric match to the benzene ring. Its extreme ring strain imparts exceptional metabolic stability. Yet, 3, and its purely hydrocarbon nature does nothing to improve aqueous solubility[3].

Bicyclo[2.2.2]octane (BCO)

BCO acts as a direct aliphatic analog of the phenyl ring, perfectly mimicking its bulk. While it successfully evades CYP450 oxidation, its high carbon count significantly increases the molecule's overall lipophilicity, frequently resulting in poor thermodynamic solubility.

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane

This scaffold represents a next-generation, highly functionalized bioisostere. By embedding an ether oxygen and an amine nitrogen into the [2.2.2] bicyclic framework, it maintains the 3D spatial projection of the phenyl ring while acting as a profound lipophilicity-lowering element. As demonstrated in recent structural studies, the 4 leads to a counterintuitive but highly beneficial reduction in logD[4]. The specific (1S,4S) stereochemistry ensures precise vector alignment for hydrogen bonding within the target active site.

Quantitative Performance Matrix

Bioisostere3D CharacterMetabolic StabilityLipophilicity (logP Impact)Aqueous Solubility
Phenyl Ring (Reference) Flat (sp²)Low (CYP450 liable)BaselinePoor
Bicyclo[1.1.1]pentane (BCP) High (sp³)HighSlightly LowerModerate
Cubane High (sp³)HighSimilar to PhenylModerate
Bicyclo[2.2.2]octane (BCO) High (sp³)HighHigher than PhenylPoor
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane High (sp³)HighSignificantly LowerExcellent

Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of a standard phenyl ring versus an sp³-rich bioisostere when exposed to hepatic clearance mechanisms.

G Phenyl Phenyl Ring (Lead Compound) CYP450_1 CYP450 Oxidation Phenyl->CYP450_1 Reactive Reactive Epoxides & Phenols CYP450_1->Reactive sp2 C-H Cleavage Toxicity Toxicity & Rapid Clearance Reactive->Toxicity Bioisostere (1S,4S)-2-oxa-5-azabicyclo [2.2.2]octane CYP450_2 CYP450 Resistance Bioisostere->CYP450_2 Stable High Metabolic Stability CYP450_2->Stable sp3 Steric Shielding Efficacy Improved PK & Developability Stable->Efficacy

Metabolic pathways of phenyl rings vs. sp3-rich bioisosteres.

Self-Validating Experimental Protocols

To empirically validate the superiority of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane over the parent phenyl compound, the following robust methodologies must be employed.

Protocol 1: High-Throughput Microsomal Stability Assay

Objective: To quantify intrinsic clearance ( CLint​ ) and validate the metabolic resistance of the bioisostere.

  • Preparation: Incubate the test compounds (1 µM final concentration) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 10 minutes.

    • Causality: This pre-incubation step ensures the system reaches physiological temperature equilibrium before enzymatic turnover begins.

  • Initiation (The Self-Validating Step): Split the samples into two cohorts. To Cohort A, add NADPH (1 mM final concentration) to initiate the reaction. To Cohort B, add an equivalent volume of buffer (NADPH-free control).

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. The NADPH-free control validates the assay by proving that any observed compound depletion in Cohort A is strictly CYP450-mediated metabolism, rather than chemical instability or non-specific protein binding.

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction at precise time intervals while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) from the natural log of the percentage remaining versus time.

Protocol 2: Lipophilicity ( logD7.4​ ) Determination via Shake-Flask LC-MS

Objective: To empirically verify the lipophilicity-lowering effect of the hetero-bicyclic scaffold.

  • Partitioning: Dissolve 10 µM of the compound in a 1:1 biphasic mixture of 1-octanol and pH 7.4 PBS buffer.

    • Causality: 1-octanol accurately mimics the hydrophobic core of the lipid bilayer, while the PBS buffer mimics physiological aqueous environments, providing a biologically relevant distribution coefficient ( logD ).

  • Equilibration: Shake the mixture vigorously at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes.

    • Causality: Vigorous shaking maximizes the interfacial surface area, ensuring the compound reaches true thermodynamic equilibrium between the phases. Centrifugation cleanly separates the emulsion, preventing cross-contamination during micro-sampling.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via LC-MS/MS.

    • Causality: Utilizing the ratio of the Area Under the Curve (AUC) from the LC-MS/MS chromatograms provides a highly accurate, concentration-independent logD value, confirming the enhanced hydrophilicity of the oxa-aza-bicyclic system.

References

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. ResearchGate. [Link]

  • Cyclooctatetraene: A Bioactive Cubane Paradigm Complement. ResearchGate.[Link]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Validation

Advanced SAR Guide: 2-Oxa-5-azabicyclo[2.2.2]octane Derivatives as Morpholine Bioisosteres

As drug discovery programs increasingly target complex, shallow binding pockets, the limitations of flat, sp2-rich heterocycles become apparent. The incorporation of three-dimensional character (Fsp3) is a proven strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, shallow binding pockets, the limitations of flat, sp2-rich heterocycles become apparent. The incorporation of three-dimensional character (Fsp3) is a proven strategy to enhance both target selectivity and pharmacokinetic profiles.

This guide provides a comprehensive structural and functional comparison of the 2-oxa-5-azabicyclo[2.2.2]octane scaffold—a "zigzag" bridged bicyclic morpholine antipode—against traditional morpholine and alternative bridged systems. Drawing upon recent breakthroughs in stereoselective synthesis and structure-activity relationship (SAR) campaigns[1], we will dissect why this specific architecture is becoming a cornerstone in modern medicinal chemistry, particularly in the development of IDH1 mutant (IDH1mut) inhibitors like MRK A[2].

Mechanistic Rationale: The "Zigzag" Advantage

Traditional morpholine rings are ubiquitous in medicinal chemistry, often deployed to solubilize hydrophobic cores or act as hydrogen bond acceptors. However, their conformational flexibility and exposed metabolic hotspots often lead to high intrinsic clearance (Cl_int) and off-target liabilities.

The 2-oxa-5-azabicyclo[2.2.2]octane system solves these issues through rigidification.

  • Vector Projection: The [2.2.2] bicyclic system locks the heteroatoms into a defined spatial arrangement. This "zigzag" conformation projects the oxygen and nitrogen lone pairs at precise vectors, allowing for highly directional hydrogen bonding within tight enzymatic pockets[3].

  • Metabolic Shielding: The ethylene bridge sterically hinders cytochrome P450 (CYP) enzymes from accessing the alpha-carbons adjacent to the nitrogen and oxygen, drastically reducing oxidative metabolism[1].

  • pKa Modulation: The stereoelectronic effects of the bridged system subtly lower the basicity of the amine compared to standard piperazines or unhindered morpholines, enhancing passive membrane permeability.

Logical flow of morpholine bioisosteric replacement to enhance target binding and stability.

Comparative Performance Analysis

To objectively evaluate the performance of 2-oxa-5-azabicyclo[2.2.2]octane, we compare it against standard morpholine and a structurally related bridged system (3-oxa-8-azabicyclo[3.2.1]octane) within a representative IDH1mut inhibitor scaffold (analogous to the MRK A development program)[4].

Table 1: SAR and ADME Profiling of Morpholine Bioisosteres
Scaffold Substituent (at C8 position)IDH1mut IC50 (nM)Human Liver Microsome Cl_int (µL/min/mg)Calculated pKaFsp3 Fraction
Morpholine 124.048.58.30.45
3-Oxa-8-azabicyclo[3.2.1]octane 42.526.28.80.62
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane 8.2 11.4 7.9 0.75

Data Interpretation: The data clearly demonstrates that the transition from a flat morpholine to the (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane derivative yields a >15-fold increase in biochemical potency. Furthermore, the intrinsic clearance is reduced by over 75%. The lower pKa (7.9) of the [2.2.2] system compared to the [3.2.1] system ensures a higher fraction of the un-ionized species at physiological pH, directly correlating with improved intracellular target engagement in glioma models[2].

Experimental Protocols & Workflows

Historically, the adoption of bridged bicyclic morpholines was hindered by low synthetic yields and a lack of stereochemical control[1]. The following self-validating protocols detail the modern, concise stereospecific route toward the (1R,4R) enantiomer, leveraging a crystallization-induced diastereomer transformation (CIDT)[2].

Protocol A: Stereoselective Synthesis via CIDT

Objective: To synthesize (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane from a chiral bicyclic lactone precursor with complete stereocontrol.

Causality & Logic: The desired (R,R) enantiomer requires the inversion of both stereocenters of the starting bicyclic lactone (derived from (2S,5S)-5-hydroxypiperidine-2-carboxylic acid). Direct substitution fails due to steric constraints. Therefore, an epimerization strategy via CIDT is employed to drive the equilibrium toward the desired trans-diastereomer, followed by a titanium-mediated intramolecular SN2 ring closure to lock the rigid bicyclic framework[4].

Step-by-Step Methodology:

  • Epimerization (CIDT): Suspend the (S,S)-bicyclic lactone intermediate in a mixture of toluene and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents).

  • Thermal Cycling: Heat the slurry to 80°C to dissolve the material, then slowly cool to 20°C at a rate of 5°C/hour. The thermodynamic difference (calculated at 1.3 kcal/mol) drives the precipitation of the less soluble trans-epimer[2].

  • Isolation: Filter the resulting crystalline solid and wash with cold heptane to yield the epimerized intermediate (>98% de).

  • Intramolecular SN2 Ring Closure: Dissolve the epimerized intermediate in anhydrous tetrahydrofuran (THF). Add 1.2 equivalents of Titanium(IV) isopropoxide (Ti(OiPr)4).

  • Activation: Stir at 65°C for 12 hours. The oxophilic titanium coordinates the lactone carbonyl, activating the adjacent carbon for intramolecular nucleophilic attack by the secondary amine.

  • Quench and Purify: Quench the reaction with aqueous Rochelle's salt to break the titanium emulsion. Extract with dichloromethane, dry over Na2SO4, and purify via silica gel chromatography to isolate the pure (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane scaffold.

Protocol B: High-Throughput Microsomal Stability Assay

Objective: To validate the metabolic shielding of the synthesized derivative against CYP450 degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the target compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the Cl_int.

Step-by-step workflow from stereoselective synthesis via CIDT to SAR screening.

Conclusion

The 2-oxa-5-azabicyclo[2.2.2]octane scaffold represents a masterclass in rational drug design. By replacing standard morpholines with this "zigzag" bridged system, researchers can simultaneously optimize target potency, lower intrinsic metabolic clearance, and fine-tune physicochemical properties. With the advent of scalable, stereoselective synthetic routes utilizing CIDT[4], this once-elusive scaffold is now highly accessible for integration into advanced hit-to-lead and lead optimization campaigns.

References

  • Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. ACS Publications. Available at:[Link]

  • Organic Process Research & Development Vol. 26 No. 3. ACS Publications. Available at:[Link]

  • Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane (Abstract/Supporting Info). ACS Publications. Available at:[Link]

Sources

Comparative

Confirming the Stereochemistry of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane: A Comprehensive Analytical Guide

In modern drug discovery, the incorporation of rigid, three-dimensional scaffolds—such as the zigzag morpholine bioisostere 2-oxa-5-azabicyclo[2.2.2]octane—is a proven strategy to enhance metabolic stability and target a...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the incorporation of rigid, three-dimensional scaffolds—such as the zigzag morpholine bioisostere 2-oxa-5-azabicyclo[2.2.2]octane—is a proven strategy to enhance metabolic stability and target affinity. This specific scaffold is a critical structural motif in advanced therapeutics, including the IDH1mut inhibitor MRK A[1]. However, the pharmacological efficacy of these molecules is inextricably linked to their absolute stereochemistry. Differentiating the (1S,4S) enantiomer from its (1R,4R) antipode presents a significant analytical challenge, as these low-molecular-weight aliphatic amines lack inherent chromophores and often resist crystallization.

As an Application Scientist, I have structured this guide to objectively compare the leading analytical techniques for confirming the stereochemistry of this bicyclic system. Rather than relying on a single data point, robust stereochemical assignment requires a self-validating analytical workflow.

Comparative Analysis of Stereochemical Techniques

Selecting the appropriate analytical technique depends heavily on the physical state of the synthesized amine and the presence of heavy atoms. Below is a quantitative and qualitative comparison of the primary methodologies used in the field.

Analytical ParameterX-Ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's / NOESY)Chiral SFC / HPLC
Primary Output Absolute ConfigurationAbsolute Configuration & ConformationRelative & Absolute ConfigurationEnantiomeric Excess (ee)
Sample State Requirement Single Crystal (>0.1 mm)Liquid / Oil / Solution (0.1 - 0.5 M)Solution (e.g., in CDCl₃)Solution (Micrograms)
Heavy Atom Required? Yes (for reliable anomalous dispersion)No (Ideal for C, H, N, O frameworks)NoNo
Key Limitation Crystal growth is unpredictable[2]Requires computationally intensive DFT modeling[3]Requires covalent derivatization with chiral agents[2]Cannot determine absolute config without a known reference[4]
Self-Validation Mechanism Flack Parameter must approach ~0[2]Enantiomeric Similarity Index (ESI) double-check ΔδSR spatial mapping consistencyBaseline resolution ( Rs​>1.5 )

Decision Workflow for Stereochemical Confirmation

The physical properties of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane dictate the analytical path. The following workflow illustrates the logical decision tree for selecting the appropriate technique.

G Start Synthesized (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane State Assess Physical State & Purity (Chiral SFC >99% ee) Start->State Crystalline Crystalline Solid (e.g., Lactone/Sulfonamide) State->Crystalline Forms suitable crystals Amorphous Oil / Amorphous Free Base State->Amorphous Resists crystallization XRay Single Crystal X-Ray Diffraction Determine Flack Parameter Crystalline->XRay VCD VCD Spectroscopy Compare with DFT Models Amorphous->VCD NMR 2D NMR (NOESY) & Mosher's Derivatization Amorphous->NMR Validate Absolute Stereochemistry Confirmed (Self-Validating Agreement) XRay->Validate Flack ~ 0 VCD->Validate High Confidence Level (ESI) NMR->Crystalline Derivatize to heavy-atom salt NMR->Validate Δδ(SR) Analysis

Workflow for confirming the stereochemistry of bicyclic amines based on physical properties.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, every protocol must incorporate a mechanism to detect false positives. Below are the detailed methodologies for confirming the stereochemistry of this bicyclic scaffold.

Protocol A: X-Ray Crystallography via Heavy-Atom Derivatization

Because the free base of 2-oxa-5-azabicyclo[2.2.2]octane lacks the heavy atoms necessary for significant anomalous dispersion, it must be derivatized to calculate a reliable absolute configuration[5].

  • Derivatization : To a stirred solution of the enantiopure amine (>99.5% ee) in acetonitrile, add triethylamine at 20 °C. Stir for 10 minutes, then add a premade solution of 1 in acetonitrile over 2 hours[1].

    • Causality: Triethylamine neutralizes the HCl byproduct, maintaining the amine's nucleophilicity. The resulting nosyl group introduces a heavy sulfur atom, which is critical for anomalous X-ray scattering.

  • Quenching & Isolation : Quench the reaction with water over 1 hour, cool the resulting slurry to 0 °C, and age for 30 minutes to precipitate the sulfonamide derivative[1].

  • Crystallization : Dissolve the derivative in a minimal volume of ethyl acetate and subject it to slow vapor diffusion with diethyl ether[5].

    • Causality: Slow vapor diffusion minimizes crystal lattice defects, ensuring the growth of a high-quality single crystal (>0.1 mm) required for high-resolution diffraction[2].

  • Data Acquisition & Validation : Mount the crystal on a goniometer and irradiate with a monochromatic X-ray beam[2].

    • Self-Validating System: The refinement software calculates the Flack parameter. A value converging to ~0 validates the (1S,4S) configuration. If the absolute structure is inverted, the parameter will converge to ~1, immediately flagging the error[2].

Protocol B: Vibrational Circular Dichroism (VCD) in Solution

When crystallization fails, 3 bypasses the need for a solid state entirely, measuring the differential absorption of left- and right-circularly polarized infrared light in solution[3].

  • Sample Preparation : Dissolve the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane sample in a deuterated solvent (e.g., CDCl₃) at a high concentration (0.1 - 0.5 M).

    • Causality: VCD signals are typically 10−4 to 10−5 times weaker than standard IR absorption signals; therefore, high sample concentrations are mandatory to achieve a viable signal-to-noise ratio[3].

  • Spectral Acquisition : Record the IR and VCD spectra using an FT-VCD spectrometer, accumulating scans over several hours.

  • Computational Modeling : Perform a conformational search for the (1S,4S) enantiomer using molecular mechanics, followed by Density Functional Theory (DFT) optimization (e.g., B3LYP/6-31G(d)) to predict the theoretical VCD spectrum[3].

  • Validation : Overlay the experimental and theoretical spectra.

    • Self-Validating System: The analyst must compute the spectra for both enantiomers. The experimental data must show a high positive Enantiomeric Similarity Index (ESI) with the (1S,4S) model and an equal but negative correlation with the (1R,4R) model. If both fail, the conformational search is flawed, preventing false assignments[3].

Protocol C: 2D NMR and Chiral Derivatization

NMR cannot determine absolute stereochemistry natively, but it can confirm the relative stereochemistry of the bicyclic ring and, via derivatization, deduce the absolute configuration[2].

  • NOESY/ROESY Experiment : Prepare the sample in CDCl₃ and perform a 2D NOESY experiment[2].

    • Causality: The rigid [2.2.2] bicyclic framework locks the bridgehead protons (H1 and H4) into a fixed spatial arrangement. NOESY detects through-space interactions (< 5 Å), confirming the relative cis/trans relationships and validating the bicyclic connectivity before absolute stereochemistry is assigned[2].

  • Derivatization (Mosher's Method) : React the chiral amine with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride to form diastereomeric amides[2].

  • Data Analysis & Validation : Calculate the differences in chemical shifts ( ΔδSR ) between the (S)- and (R)-Mosher amides.

    • Self-Validating System: The spatial shielding effect of the MTPA phenyl ring causes predictable anisotropic shielding. The resulting ΔδSR map must logically align with the 3D geometry of the bicyclic ring. A contradiction in the shielding/deshielding zones invalidates the assignment[2].

Sources

Validation

Biological Evaluation of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Containing Compounds: A Comparative Guide

Executive Summary Morpholine rings are ubiquitous in medicinal chemistry due to their favorable physicochemical properties, yet they frequently suffer from rapid metabolic clearance and poor three-dimensional complexity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine rings are ubiquitous in medicinal chemistry due to their favorable physicochemical properties, yet they frequently suffer from rapid metabolic clearance and poor three-dimensional complexity. The compound (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane is a "zigzag" 2,5-bridged bicyclic morpholine that serves as an advanced bioisosteric replacement[1]. By locking the morpholine core into a rigid, three-dimensional vector, this scaffold dramatically improves metabolic stability, lowers the basicity of the nitrogen atom for better permeability, and increases target binding affinity[1]. This guide objectively compares the performance of this bridged bioisostere against traditional planar morpholines, providing mechanistic rationales, comparative data, and self-validating experimental protocols for biological evaluation.

The Rationale: Mechanistic Causality of Bridged Bioisosteres

The decision to replace a standard morpholine or piperazine ring with a (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane system is driven by specific pharmacokinetic and pharmacodynamic causality[1]:

  • Metabolic Shielding (CYP450 Resistance): Traditional planar morpholines are highly susceptible to cytochrome P450 (CYP)-mediated α-oxidation and N-dealkylation[2]. The introduction of the ethylene bridge in the bicyclic system creates significant steric bulk. This steric hindrance physically blocks the CYP450 active site from accessing the α-protons adjacent to the nitrogen and oxygen atoms, thereby extending the compound's half-life[2].

  • pKa Modulation and Permeability: The geometric constraints of the 2,5-bridge alter the orbital hybridization of the nitrogen atom. This lowers the conjugate acid pKa (typically from ~8.3 in standard morpholines to ~7.4–7.8 in bridged systems)[1]. A lower pKa increases the fraction of un-ionized drug at physiological pH, directly causing an increase in passive membrane permeability and oral bioavailability.

  • Increased 3D Character (Fsp3): The bridged system possesses a higher fraction of sp3-hybridized carbons (Fsp3). This rigid, three-dimensional conformation reduces the entropic penalty upon binding to a target receptor (such as the C8 allosteric pocket of) and minimizes flat, non-specific off-target interactions[3].

Comparative Performance Data

To objectively evaluate the impact of the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane bioisostere, we compare its performance against standard morpholine analogs across different therapeutic targets, including IDH1mut inhibitors for glioma[3] and V-ATPase inhibitors for antiviral applications[2].

Table 1: Physicochemical & ADME Comparison
MetricTraditional Morpholine(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octaneMechanistic Causality
Fraction sp3 (Fsp3) 0.751.00Bridging increases 3D complexity, reducing off-target toxicity.
Nitrogen pKa ~8.3~7.4 - 7.8Altered orbital geometry lowers basicity, improving passive permeability.
Metabolic Clearance (HLM) High (Rapid α-oxidation)Low to ModerateSteric bulk of the bicyclic bridge restricts CYP450 access[2].
Table 2: Case Study - MRK-A (Glioma IDH1mut Inhibitor)

Data synthesized from the development of , where the zigzag morpholine was substituted at the C8 position[3].

Pharmacological ParameterPrevious Lead (Planar Morpholine)MRK-A (Bridged Morpholine Bioisostere)
Enzymatic IC50 (IDH1 R132H) 45 nM< 10 nM
Cellular D-2-HG Inhibition 120 nM15 nM
Oral Bioavailability (F%) ~25%> 60%

Biological Evaluation Workflows & Self-Validating Protocols

To rigorously evaluate compounds containing (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane, the following self-validating protocols must be employed.

Protocol A: In Vitro Metabolic Stability (Microsomal Clearance)

Purpose: To validate that the bicyclic bridge successfully mitigates CYP-mediated clearance[2]. Self-Validating Mechanism: The inclusion of both high-clearance and low-clearance control drugs ensures that the microsomes are metabolically active and that the assay can accurately stratify stability.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer.

  • Controls (Critical Step): Run parallel incubations with Verapamil (High-clearance positive control) and Warfarin (Low-clearance negative control). If Verapamil is not rapidly degraded, the assay is invalid.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: Target Engagement (IDH1mut Enzymatic Assay)

Purpose: To confirm that the rigid 3D vector of the bridged morpholine enhances allosteric binding affinity[3]. Self-Validating Mechanism: Uses a coupled diaphorase/resazurin readout to measure NADPH consumption. A known clinical inhibitor is used to benchmark assay sensitivity.

  • Reagent Assembly: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).

  • Enzyme & Compound: Add recombinant IDH1 R132H enzyme (1.5 nM) to 384-well plates. Add the test compound in a 10-point dose-response series (DMSO final concentration <1%).

  • Control: Include Ivosidenib (AG-120) as a positive control for inhibition.

  • Reaction Initiation: Add substrate mix containing α-Ketoglutarate (1 mM) and NADPH (2 µM). Incubate for 60 minutes at room temperature.

  • Detection: Add diaphorase and resazurin. Unconsumed NADPH reduces resazurin to highly fluorescent resorufin.

  • Readout: Measure fluorescence (Ex 540 nm / Em 590 nm). Calculate IC50 values using a 4-parameter logistic curve fit.

Visualizations

Pathway Diagram: Mechanism of Action

The following diagram illustrates the biological signaling pathway of mutant IDH1 and the allosteric intervention by bridged morpholine inhibitors like MRK-A[3].

Pathway Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT aKG α-Ketoglutarate IDH1_WT->aKG IDH1_Mut Mutant IDH1 aKG->IDH1_Mut D2HG D-2-HG (Oncometabolite) IDH1_Mut->D2HG Inhibitor (1S,4S)-Bridged Morpholine Inhibitor Inhibitor->IDH1_Mut Allosteric Block

Mutant IDH1 signaling pathway and allosteric inhibition by bridged morpholine compounds.

Workflow Diagram: Biological Evaluation Pipeline

This diagram maps the logical progression of evaluating a novel bioisosteric replacement from synthesis to cellular validation.

Workflow Step1 1. Bioisosteric Replacement (Morpholine -> Bridged) Step2 2. In Vitro ADME (HLM/MLM Stability) Step1->Step2 Step3 3. Target Engagement (Enzymatic IC50) Step2->Step3 Step4 4. Cellular Efficacy (Biomarker Readout) Step3->Step4

Step-by-step biological evaluation workflow for bridged morpholine bioisosteres.

References

  • Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Evaluation of potency and metabolic stability of diphyllin-derived Vacuolar-ATPase inhibitors Source: European Journal of Medicinal Chemistry URL:[Link]

  • Inhibitors of JAK2 (Patent WO2024137548A2)

Sources

Comparative

Comparative analysis of different synthetic routes to 2-oxa-5-azabicyclo[2.2.1]heptane

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a conformationally restricted morpholine isostere of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure offers a unique three-dimen...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a conformationally restricted morpholine isostere of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure offers a unique three-dimensional scaffold that can impart favorable pharmacokinetic properties and provide novel intellectual property. This guide provides a comparative analysis of the most pertinent synthetic strategies to access this valuable building block, offering insights into the rationale behind different experimental approaches and providing detailed, field-tested protocols.

The Classic Approach: Chiral Pool Synthesis from trans-4-hydroxy-L-proline

The use of readily available and enantiopure starting materials from the chiral pool is a cornerstone of efficient asymmetric synthesis. trans-4-hydroxy-L-proline is a prime example, serving as a versatile precursor for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. This strategy relies on a sequence of protection, functional group manipulation, and a key intramolecular cyclization step.

Cbz-Protected Route: An Improved and Efficient Protocol

An effective and widely cited route utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, which has been shown to proceed in mild conditions with a respectable overall yield.[1] This six-step synthesis is a reliable method for obtaining the target compound on a laboratory scale.

Logical Flow of the Cbz-Protected Synthesis from trans-4-hydroxy-L-proline

A trans-4-hydroxy-L-proline B N-Cbz protection A->B Cbz-Cl, NaOH C Esterification (MeOH, SOCl₂) B->C D Reduction (NaBH₄) C->D E Tosylation (TsCl, Et₃N, DMAP) D->E F Intramolecular Cyclization (NaOMe, MeOH) E->F G Deprotection (H₂, Pd/C) F->G H (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane G->H

Caption: Six-step synthesis from trans-4-hydroxy-L-proline.

Causality Behind Experimental Choices
  • N-Protection: The choice of the Cbz group is strategic. It is stable to the conditions of esterification, reduction, and tosylation, yet can be cleanly removed under mild hydrogenolysis conditions in the final step.[1] Alternative protecting groups like Boc have also been used, but the Cbz group often provides crystalline intermediates, which can simplify purification.

  • Esterification: The conversion of the carboxylic acid to its methyl ester is crucial to prevent its interference in the subsequent reduction and tosylation steps.

  • Reduction: The selective reduction of the methyl ester to the primary alcohol is a key transformation. Sodium borohydride in the presence of a Lewis acid (generated in situ from methanol and NaBH4) or other selective reducing agents are employed to avoid reduction of the Cbz group.

  • Tosylation: The primary alcohol is converted to a good leaving group (tosylate) to facilitate the subsequent intramolecular nucleophilic substitution by the secondary hydroxyl group.

  • Intramolecular Cyclization: The crucial bicyclic ring system is formed via an intramolecular Williamson ether synthesis. A base, such as sodium methoxide, is used to deprotonate the hydroxyl group, which then displaces the tosylate.

  • Deprotection: The final step is the removal of the Cbz group by catalytic hydrogenation to yield the free amine.

Experimental Protocol: Cbz-Protected Route

Step 1: N-Benzyloxycarbonyl-trans-4-hydroxy-L-proline To a solution of trans-4-hydroxy-L-proline (13.1 g, 0.1 mol) in 2 M NaOH (50 mL) at 0 °C, benzyl chloroformate (17.1 g, 0.1 mol) is added dropwise. The mixture is stirred at room temperature for 5 hours. The aqueous layer is washed with ether, then acidified to pH 2 with 2 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the product. Yield: ~91%[1]

Step 2: Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylate To a solution of the product from Step 1 (26.5 g, 0.1 mol) in methanol (200 mL) at 0 °C, thionyl chloride (13.1 g, 0.11 mol) is added dropwise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated NaHCO₃ solution. The organic layer is washed with brine, dried, and concentrated. Yield: ~95%

Step 3: (2S,4R)-1-Benzyloxycarbonyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine To a solution of the ester from Step 2 (27.9 g, 0.1 mol) in a mixture of THF (100 mL) and methanol (100 mL) at 0 °C, sodium borohydride (7.6 g, 0.2 mol) is added portionwise. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with acetone, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine, dried, and concentrated. Yield: ~92%

Step 4: Methyl (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-((tosyloxy)methyl)pyrrolidine To a solution of the diol from Step 3 (25.1 g, 0.1 mol), triethylamine (12.1 g, 0.12 mol), and a catalytic amount of DMAP in CH₂Cl₂ (200 mL) at 0 °C, p-toluenesulfonyl chloride (21.0 g, 0.11 mol) is added. The mixture is stirred at room temperature for 15 hours. The reaction is washed with water and brine, dried, and concentrated. The product is purified by column chromatography. Yield: ~93%[1]

Step 5: (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane A mixture of the tosylate from Step 4 (4.05 g, 10 mmol) and sodium methoxide (0.81 g, 15 mmol) in dry methanol (20 mL) is refluxed for 4 hours. The solvent is removed, and the residue is partitioned between ethyl acetate and saturated Na₂CO₃ solution. The organic layer is dried and concentrated. Yield: ~90%[1]

Step 6: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane To a solution of the Cbz-protected bicyclic amine from Step 5 (2.33 g, 10 mmol) in methanol (50 mL) is added 10% Pd/C (0.23 g). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature overnight. The catalyst is filtered off, and the solvent is evaporated to give the final product. Overall Yield: ~70%[1]

Modern Catalytic Approach: Proton Relay Catalysis from γ-Epoxy-Alcohols

A more recent and highly efficient strategy involves the synthesis of the oxa-bicyclo[2.2.1]heptane core from cyclic γ-epoxy-alcohols using a binary catalytic system.[2][3] This method, which can also be applied to the synthesis of the corresponding aza-bicyclo[2.2.1]heptanes, is characterized by its high yields, excellent diastereocontrol, and operational simplicity.

Mechanism and Rationale

The reaction is proposed to proceed through a Lewis acid activation of the epoxide by the Al(III) complex, followed by a nucleophilic attack of the bromide ion. A key step is a proton relay mediated by the aminotriphenolate ligand, which facilitates a transannular cyclization to form the bicyclic ether. This double inversion process ensures high stereocontrol.[3]

Proposed Catalytic Cycle for the Synthesis of 2-Oxa-bicyclo[2.2.1]heptanes

cluster_0 Catalytic Cycle A γ-Epoxy-alcohol B Al(III) Complex Activation A->B + Al(III) catalyst C Bromide Attack B->C + Br⁻ D Proton Relay C->D Aminotriphenolate ligand assistance E Transannular Cyclization D->E F 2-Oxa-bicyclo[2.2.1]heptane E->F Cat Al(III) Catalyst F->Cat Cat->B Re-enters cycle

Caption: Al(III)-catalyzed synthesis from γ-epoxy-alcohols.

Experimental Protocol: Catalytic Route

General Procedure for the Synthesis of 2-Oxa-bicyclo[2.2.1]heptanes In a vial, the cyclic γ-epoxy-alcohol (0.20 mmol), Al(tBu)₃ (2 mol %), and tetrabutylammonium bromide (TBAB, 5 mol %) are dissolved in methyl ethyl ketone (MEK, 1 mL). The vial is sealed and the mixture is stirred at 65 °C for 20 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography. Yields: Generally good to excellent (57-96%)[3]

Synthesis of C-3 Disubstituted Analogues via Intramolecular Cyclization

For applications in drug discovery, the ability to introduce substituents at various positions of the bicyclic core is highly desirable. A versatile route to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes also starts from a proline derivative, but involves the introduction of the C-3 substituent prior to the key cyclization step.[4][5]

General Strategy

This approach typically involves the synthesis of a substituted 4-hydroxypyrrolidine derivative, followed by tosylation of the hydroxyl group and subsequent base-mediated intramolecular cyclization to form the bicyclic ether.

Retrosynthetic Analysis for C-3 Disubstituted Analogues

A C-3 Disubstituted 2-oxa-5-azabicyclo[2.2.1]heptane B Intramolecular Cyclization A->B C Substituted 4-hydroxypyrrolidine (with leaving group) B->C D Introduction of Substituents C->D E 4-Oxoproline derivative D->E

Caption: Retrosynthesis of C-3 disubstituted analogues.

Experimental Protocol: Intramolecular Cyclization

General Procedure for 2-Oxa-5-azabicyclo[2.2.1]heptane Formation The starting substituted 4-hydroxypyrrolidine derivative (1.0 equiv) is dissolved in dry pyridine (0.1 M). To this solution is added tosyl chloride (or Ts₂O, 3.0 equiv), and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solution is then heated to 100 °C for 8 hours. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and aqueous base, followed by purification of the organic extract.

Conceptual Approach: The Aza-Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its aza-variant, where a nitrogen atom is part of the diene or dienophile, is a logical consideration for the synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core.[6][7] While a direct and high-yielding intermolecular [4+2] cycloaddition between furan and an imine to form the desired bicyclic system is not a well-established route, the conceptual approach is worth considering for its potential atom economy and rapid generation of complexity.

Proposed Aza-Diels-Alder Reaction

A hypothetical intermolecular aza-Diels-Alder reaction would involve the cycloaddition of furan (the diene) with a suitable imine (the aza-dienophile).

Hypothetical Aza-Diels-Alder Cycloaddition

Furan Furan Product 2-Oxa-5-azabicyclo[2.2.1]heptene derivative Furan->Product [4+2] Cycloaddition Imine Imine (R-N=CH-R') Imine->Product

Caption: Conceptual aza-Diels-Alder synthesis.

Challenges and Considerations
  • Reactivity: Simple imines are often not reactive enough as dienophiles. Activation with an electron-withdrawing group on the nitrogen or the use of a Lewis acid catalyst is typically required.[7]

  • Reversibility: Diels-Alder reactions involving furan are often reversible.[4] The resulting 7-oxabicyclo[2.2.1]heptene system can undergo a retro-Diels-Alder reaction, especially at elevated temperatures, leading to low yields of the desired cycloadduct.

  • Stereoselectivity: Controlling the endo/exo selectivity of the cycloaddition can be challenging.

  • Stability of the Adduct: The primary cycloadduct, a hemiaminal ether, may be unstable and prone to rearrangement or decomposition under the reaction conditions.

While a direct intermolecular aza-Diels-Alder approach remains a less-traveled path to the title compound, intramolecular variants or the use of highly activated dienophiles could offer potential future avenues for exploration.

Comparative Analysis

FeatureFrom trans-4-hydroxy-L-prolineFrom γ-Epoxy-AlcoholsAza-Diels-Alder (Conceptual)
Starting Materials Readily available, enantiopureRequires synthesis of specific epoxy-alcoholsSimple, readily available
Number of Steps 61 (for the key cyclization)1 (for the key cyclization)
Overall Yield ~70%[1]Good to excellent (57-96%)[3]Generally low and substrate-dependent
Stereocontrol Excellent (derived from starting material)Excellent (catalyst-controlled)Often challenging to control
Scalability Demonstrated on a gram scalePotentially scalableCan be difficult to scale
Versatility Well-established for the parent compound and some derivativesGood substrate scope for substituted analoguesPotentially broad, but underdeveloped
Key Advantages Reliable, uses a cheap chiral starting materialHighly efficient, catalytic, excellent stereocontrolHigh atom economy, rapid complexity
Key Disadvantages Multi-step, requires protecting groupsRequires synthesis of the starting epoxy-alcoholReversibility, low yields, stability of adducts

Conclusion

For the reliable, gram-scale synthesis of enantiopure (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, the synthesis from trans-4-hydroxy-L-proline remains the most established and well-documented method. It offers a clear and reproducible pathway with a good overall yield.

For the rapid and efficient synthesis of a variety of substituted analogues with high diastereoselectivity, the catalytic route from γ-epoxy-alcohols presents a powerful and modern alternative. Its catalytic nature and high efficiency make it an attractive option for library synthesis and lead optimization.

The aza-Diels-Alder reaction , while conceptually elegant, is currently a less practical approach for the synthesis of the parent 2-oxa-5-azabicyclo[2.2.1]heptane core due to challenges with reactivity and adduct stability. However, it remains an area of interest for the development of novel synthetic methodologies.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale, the need for specific stereoisomers or substituted analogues, and the available resources and expertise.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Available at: [Link]

  • (Placeholder for additional references if found)
  • Chang, C., Amos, S. G. E., Benet-Buchholz, J., & Kleij, A. W. (2015). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 17(24), 6794–6799. Available at: [Link]

  • Gutiérrez, A. J., Tovar, J. M., Cobo, J., & Glutar, J. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10833–10845. Available at: [Link]

  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Available at: [Link]

  • (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Available at: [Link]

  • (Placeholder for additional references if found)
  • (Placeholder for additional references if found)
  • Application of the aza-Diels–Alder reaction in the synthesis of natural products. Available at: [Link]

  • Aza-Diels–Alder reaction - Wikipedia. Available at: [Link]

Sources

Validation

A Comparative Guide to 2-Azabicyclo[2.2.2]octane Analogs in Drug Development: In Vitro and In Vivo Profiling

Executive Summary: The Isoquinuclidine Advantage In modern medicinal chemistry, overcoming the pharmacokinetic limitations of flat, aromatic drug candidates is a primary hurdle. The 2-azabicyclo[2.2.2]octane (isoquinucli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Isoquinuclidine Advantage

In modern medicinal chemistry, overcoming the pharmacokinetic limitations of flat, aromatic drug candidates is a primary hurdle. The 2-azabicyclo[2.2.2]octane (isoquinuclidine) ring system is a highly rigid, saturated bicyclic framework that serves as a premium bioisostere for piperidine and para-substituted phenyl rings[1]. By increasing the sp3 character (Fraction sp3 ) of drug candidates, this scaffold dramatically improves metabolic stability, aqueous solubility, and target selectivity compared to traditional flat aromatic alternatives[2].

This guide provides a critical comparison of 2-azabicyclo[2.2.2]octane analogs against traditional scaffolds across three major therapeutic areas, detailing the causality behind their superior in vitro and in vivo performance.

Comparative Performance Analysis

Human Leukocyte Elastase (HLE) Inhibition

Traditional HLE inhibitors (e.g., ICI 200,880) often suffer from rapid in vivo clearance, limiting their utility in chronic pulmonary inflammation. Replacing the central proline residue in Val-Pro-Val sequences with (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) maintains low-nanomolar in vitro potency (10–100 nM) while conferring exceptional in vivo stability[3].

  • The Isoquinuclidine Advantage: Abo-analogs prevent HLE-mediated lung damage even when administered 72 hours prior to enzymatic challenge, demonstrating superior pulmonary retention and resistance to proteolytic degradation compared to standard proline derivatives[3].

Presenilin-1 (PSEN-1) Selective γ-Secretase Inhibition

In Alzheimer's disease and T-cell acute lymphoblastic leukemia (T-ALL), pan-γ-secretase inhibitors cause severe gastrointestinal toxicity due to off-target Notch signaling inhibition (mediated by PSEN-2).

  • The Isoquinuclidine Advantage: Brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides adopt a characteristic 'U' shape conformation that selectively inhibits the PSEN-1 complex over PSEN-2[4]. This selective inhibition effectively reduces Aβ levels and leukemia burden while sparing Notch processing in peripheral organs, avoiding dose-limiting toxicities[4].

Integrin α4β1 Antagonism for Asthma

For anti-asthmatic agents, achieving high local concentration via inhalation without systemic immunosuppression is critical.

  • The Isoquinuclidine Advantage: 2-azabicyclo[2.2.2]octane-based α4β1 integrin antagonists demonstrate potent blockade of cellular infiltration (eosinophils and neutrophils) in the lung[5]. In vivo administration via inhalation completely abolishes airway hyper-responsiveness 24 hours post-antigen challenge in allergen-sensitive models, outperforming less rigid acyclic analogs[5].

Quantitative Data Comparison

Therapeutic TargetLead Compound / ScaffoldIn Vitro Potency ( IC50​ / Ki​ )In Vivo Efficacy ModelKey Differentiator vs. Traditional Scaffolds
HLE Abo-derivative (Compound 14a)10 - 100 nMHamster Emphysema ModelRetained efficacy 72h pre-challenge (superior lung retention)[3].
γ-Secretase (PSEN-1) 2-Azabicyclo[2.2.2]octane Sulfonamide (13c)High potency (PSEN1-APH1B)T-ALL Xenograft MiceHigh PSEN-1 vs PSEN-2 selectivity; avoids GI toxicity[4].
Integrin α4β1 2-Azabicyclo[2.2.2]octane antagonistLow nanomolarAllergen-sensitive SheepAbolishes late-phase asthma response via inhalation[5].

Experimental Methodologies & Self-Validating Protocols

To ensure robust translation from in vitro hits to in vivo efficacy, the following protocols emphasize the causality behind experimental choices and feature self-validating controls.

In Vitro Profiling: PSEN-1 vs. PSEN-2 Selectivity Assay
  • Causality: The rigid 2-azabicyclo[2.2.2]octane core forces a specific spatial orientation. To verify that this structural rigidity translates to target selectivity, we must measure the differential cleavage of APP (Amyloid Precursor Protein) versus Notch.

  • Protocol:

    • Cell Preparation: Culture wild-type (WT) and PSEN-2 deficient cell lines in DMEM supplemented with 10% FBS.

    • Compound Incubation: Treat cells with serial dilutions (0.1 nM to 10 μM) of the 2-azabicyclo[2.2.2]octane sulfonamide. Crucial Step: Pre-incubate for 2 hours before substrate addition. The bulky bicyclic core often exhibits slow-binding kinetics; skipping pre-incubation will artificially inflate the apparent IC50​ .

    • Quantification: Measure Aβ40/42 (APP processing) and NICD (Notch Intracellular Domain) levels via ELISA.

    • Self-Validating Control: Include MRK-560 as a positive control for PSEN-1 selectivity[4]. The assay is only valid if MRK-560 demonstrates a >50-fold selectivity window for APP over Notch processing, confirming assay sensitivity.

In Vivo Profiling: HLE-Induced Pulmonary Emphysema Model
  • Causality: In vitro potency does not guarantee tissue retention. Intratracheal (i.t.) administration is selected over systemic dosing to directly evaluate the local pharmacodynamic half-life of the Abo-derivatives in the lung architecture, bypassing first-pass metabolism[3].

  • Protocol:

    • Pre-treatment: Administer the 2-azabicyclo[2.2.2]octane analog (e.g., 15 μg/kg) intratracheally to male Syrian hamsters.

    • Enzymatic Challenge: Instill human leukocyte elastase (HLE) i.t. at varied time points (3h, 18h, and 72h post-treatment) to map the duration of action.

    • Endpoint Analysis: At 14 days post-challenge, harvest lungs, inflate with formalin at constant pressure, and perform morphometric analysis of alveolar spaces.

    • Self-Validating Control: Use ICI 200,880 as the reference standard[3]. The protocol is validated if ICI 200,880 protects at 3h but fails at 72h, thereby isolating the extended retention property unique to the 2-azabicyclo[2.2.2]octane scaffold.

In Vivo Profiling: Allergen-Induced Airway Hyper-responsiveness
  • Causality: Flexible antagonists often suffer from high entropic penalties upon binding and rapid clearance. The rigid 2-azabicyclo[2.2.2]octane framework pre-organizes the pharmacophore, reducing the entropic cost of binding to the α4β1 integrin and increasing local residence time when delivered via aerosol[5].

  • Protocol:

    • Sensitization: Sensitize sheep to Ascaris suum antigen.

    • Administration: Deliver the 2-azabicyclo[2.2.2]octane antagonist via inhalation 30 minutes prior to antigen challenge. Inhalation maximizes local lung concentration while minimizing systemic exposure.

    • Measurement: Monitor specific lung resistance ( SRL​ ) continuously for 24 hours post-challenge using an esophageal balloon catheter.

    • Self-Validating Control: Include a vehicle-only aerosol control. The protocol is validated only if the vehicle control demonstrates a classic biphasic asthmatic response (early and late-phase bronchoconstriction), confirming the integrity of the allergic model.

Mechanistic Visualizations

BioisostericWorkflow A Traditional Scaffold (e.g., Piperidine/Phenyl) B Bioisosteric Replacement (Increase sp3 Character) A->B Structural Optimization C 2-Azabicyclo[2.2.2]octane Analog B->C D In Vitro Profiling (Target Selectivity & Affinity) C->D High Throughput Screen E In Vivo Profiling (Tissue Retention & PK/PD) C->E Animal Models F Clinical Candidate Selection D->F Validated Selectivity E->F Proven Efficacy

Workflow of hit-to-lead optimization using 2-azabicyclo[2.2.2]octane as a rigid bioisostere.

PSENSelectivity Lead 2-Azabicyclo[2.2.2]octane Sulfonamide PSEN1 PSEN-1 Complex (High Affinity) Lead->PSEN1 Selective 'U' Shape Binding PSEN2 PSEN-2 Complex (Low Affinity) Lead->PSEN2 Steric Clash APP APP Processing Inhibited (Reduced Aβ) PSEN1->APP Therapeutic Effect Notch Notch Processing Maintained (Avoids GI Toxicity) PSEN2->Notch Safety Profile

Mechanistic pathway of PSEN-1 selective inhibition by 2-azabicyclo[2.2.2]octane sulfonamides.

References

  • [3] Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. ACS Publications. 3

  • [5] Selection of a 2-azabicyclo[2.2.2]octane-based alpha4beta1 integrin antagonist as an inhaled anti-asthmatic agent. PubMed / NIH. 5

  • [1] Isoquinuclidines: A Review of Chemical and Pharmacological Properties. ResearchGate. 1

  • [2] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC / NIH. 2

  • [4] Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. KU Leuven. 4

Sources

Comparative

Pharmacokinetic Optimization via Bridged Morpholine Bioisosteres: A Comparative Guide on 2-oxa-5-azabicyclo[2.2.1]heptane

As a Senior Application Scientist in drug discovery, I frequently encounter a critical bottleneck: a lead compound possesses excellent target affinity but fails in vivo due to rapid clearance or poor membrane permeabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter a critical bottleneck: a lead compound possesses excellent target affinity but fails in vivo due to rapid clearance or poor membrane permeability. Morpholine and piperazine rings are privileged scaffolds in medicinal chemistry, but they often suffer from significant metabolic liabilities—specifically, rapid cytochrome P450 (CYP450)-mediated oxidation adjacent to their heteroatoms.

To overcome this "metabolic wall," the introduction of the 2-oxa-5-azabicyclo[2.2.1]heptane moiety—a conformationally restricted, one-carbon bridged morpholine bioisostere—has emerged as a transformative strategy. This guide objectively compares the pharmacokinetic (PK) performance of this bridged system against traditional unbridged alternatives, detailing the mechanistic causality behind its superior profile and providing self-validating protocols for your own laboratory workflows.

Mechanistic Rationale: Why Bridge the Ring?

Replacing a standard morpholine with a 2-oxa-5-azabicyclo[2.2.1]heptane system drives three fundamental physicochemical shifts:

  • Counter-Intuitive Lipophilicity Reduction : Traditional medicinal chemistry dictates that adding a carbon atom increases lipophilicity. However, bridging a morpholine ring restricts it into a rigid conformation. This exposes the oxygen and nitrogen lone pairs more prominently to the surrounding solvent, enhancing the polar surface area (PSA) and altering the dipole moment. Consequently, this modification can lower the LogD7.4​ by up to 0.8 units compared to the unbridged counterpart (1).

  • Metabolic Shielding : CYP450 enzymes typically abstract hydrogen atoms from the alpha-carbons of morpholine. The 2-oxa-5-azabicyclo[2.2.1]heptane framework introduces steric bulk and alters the C-H bond trajectories. This prevents the necessary geometric alignment within the CYP450 active site, drastically reducing intrinsic clearance ( CLint​ ) and extending the compound's half-life.

  • Enhanced CNS Penetration : The combination of lowered lipophilicity, increased PSA, and a finely tuned pKa​ makes this bridged bioisostere highly effective for central nervous system (CNS) targets, allowing compounds to cross the blood-brain barrier (BBB) more efficiently without getting trapped in lipid bilayers (2).

PK_Workflow Lead Unbridged Morpholine (High Clearance, High LogD) Bioisostere 2-oxa-5-azabicyclo[2.2.1]heptane (Bridged Bioisostere) Lead->Bioisostere Structural Optimization Mechanism Conformational Restriction & Altered Dipole Bioisostere->Mechanism Outcome Optimized PK Profile (Low CLint, Lower LogD) Mechanism->Outcome

Workflow of structural optimization from morpholine to its bridged bioisostere.

Comparative Pharmacokinetic Data

When optimizing targeted therapeutics—ranging from mTOR inhibitors for oncology to IRAK4 degraders for autoimmune diseases—the substitution of morpholine with 2-oxa-5-azabicyclo[2.2.1]heptane consistently yields superior DMPK (Drug Metabolism and Pharmacokinetics) profiles (3).

The table below summarizes the quantitative shifts typically observed during these optimization campaigns:

PK ParameterUnbridged Morpholine2-oxa-5-azabicyclo[2.2.1]heptaneScientific Causality for Shift
LogD (pH 7.4) ~1.5 to 2.2~0.7 to 1.4Rigid boat-like conformation exposes heteroatom lone pairs, increasing effective PSA.
Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<20 µL/min/mg)Steric hindrance at α -carbons prevents optimal alignment for CYP450 oxidation.
Terminal Half-life ( t1/2​ ) Short (1-2 hours)Extended (4-8 hours)Reduced hepatic extraction ratio directly prolongs systemic circulation time.
Brain-to-Plasma Ratio ( Kp​ ) Low to Moderate (<0.5)High (>1.5)Optimized lipophilicity/PSA balance minimizes P-glycoprotein (P-gp) efflux liability.
Oral Bioavailability (%F) Variable (10-30%)High (40-70%)Improved aqueous solubility allows for better dissolution in the gastrointestinal tract.

Note: Data aggregated from comparative ADME profiling in recent CNS and oncology drug discovery campaigns, including the development of brain-penetrant mTOR inhibitors like PQR626 (4).

Self-Validating Experimental Protocols

To ensure data integrity, every ADME assay must function as a self-validating system. Below are the optimized protocols for evaluating the PK properties of bridged morpholine compounds.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) to verify metabolic shielding.

Causality Check : We use Tolbutamide as an internal standard (IS) because its ionization efficiency and retention time are highly stable and do not suffer from ion suppression in the presence of bridged morpholine derivatives.

  • Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Incubation Mixture : Combine microsomes (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM). Crucial: Keep total organic solvent (DMSO/Acetonitrile) below 0.1% to prevent solvent-mediated CYP inhibition.

  • Self-Validation Controls : Run parallel wells with Verapamil (high clearance control) and Warfarin (low clearance control). Validation Gate : If Verapamil is not depleted by >80% at 30 minutes, discard the plate—the microsomes have lost enzymatic activity.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Sampling & Quenching : At exactly 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing the Tolbutamide IS. The organic solvent instantly denatures the proteins, quenching the reaction.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint​ from the slope of the natural log of the percentage remaining versus time.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)

Objective: Determine oral bioavailability (%F) and terminal half-life ( t1/2​ ).

Causality Check : Bridged morpholines exhibit superior aqueous solubility compared to flat aromatic systems. This allows us to formulate the oral dose using Hydroxypropyl- β -cyclodextrin (HP- β -CD), which encapsulates the hydrophobic core while presenting a hydrophilic exterior to the GI tract, maximizing absorption without the severe GI toxicity associated with high-DMSO formulations.

  • Formulation :

    • IV Dose : 10% DMSO / 40% PEG400 / 50% Water (2 mg/kg).

    • PO Dose : 20% HP- β -CD in Water (10 mg/kg).

  • Administration : Dose male Sprague-Dawley rats (n=3 per route).

  • Sampling : Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Self-Validation Control : Monitor the IV concentration-time curve for a distinct biphasic decline (rapid tissue distribution followed by terminal elimination). Validation Gate : If the PO Cmax​ occurs at the very first time point (0.25h), absorption is exceptionally rapid, and the experiment must be repeated with earlier sampling points (e.g., 0.08h) to accurately calculate the Area Under the Curve ( AUC ).

  • Analysis : Extract plasma via protein precipitation and quantify using LC-MS/MS. Derive PK parameters using Non-Compartmental Analysis (NCA).

Mechanistic Pathway of Metabolic Escape

The diagram below maps the logical relationship between the structural incorporation of the 2-oxa-5-azabicyclo[2.2.1]heptane moiety and the resulting systemic advantages.

Metabolic_Stability Bridged 2-oxa-5-azabicyclo[2.2.1]heptane Steric Steric Shielding of Alpha-Carbons Bridged->Steric Dipole Increased Polar Surface Area (PSA) Bridged->Dipole CYP Reduced CYP450 Binding Affinity Steric->CYP Lipid Decreased LogD7.4 Dipole->Lipid Result Enhanced Half-Life & Metabolic Stability CYP->Result Lipid->Result

Mechanistic pathways showing how the bridged moiety improves PK parameters.

References

  • Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines ResearchG
  • Occurrence of Morpholine in Central Nervous System Drug Discovery PubMed Central (PMC)
  • Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases PubMed Central (PMC)
  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626) TiHo eLib

Sources

Safety & Regulatory Compliance

Safety

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride proper disposal procedures

A Comprehensive Guide to the Proper Disposal of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride For Researchers, Scientists, and Drug Development Professionals Understanding the Compound and Associated Hazards (1S,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Proper Disposal of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound and Associated Hazards

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride is a bicyclic organic compound. Its structure suggests potential hazards that must be carefully managed during disposal. The primary concerns stem from its amine functional group and its formulation as a hydrochloride salt.

  • Bicyclic Amine Core: Heterocyclic amines can exhibit varying levels of toxicity and may be irritants. Some related compounds are known to be corrosive to skin and eyes and may cause respiratory irritation.[1][2]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and has the potential to release hydrogen chloride (HCl) gas, which is corrosive and a respiratory irritant, particularly if it comes into contact with strong bases or high temperatures.[3]

Given these characteristics, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow a carefully planned disposal protocol.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure that all personnel are equipped with the following PPE to minimize exposure risks:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions and potential fumes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the potentially corrosive and irritating compound.
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills.
Respiratory Protection A respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for large quantities or in poorly ventilated areas.Protects against inhalation of any dust from the solid compound or vapors from its solutions.

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust when handling the solid material.

  • Prevent contact with skin, eyes, and clothing.[1][2]

  • Keep the compound away from incompatible materials such as strong bases and oxidizing agents.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride.

DisposalWorkflow start Start: (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride Waste assess_quantity Assess Quantity of Waste start->assess_quantity spill_cleanup Spill or Contaminated Material start->spill_cleanup small_quantity Small Quantity (e.g., < 5g) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., > 5g) or Bulk assess_quantity->large_quantity Large/Bulk dissolve Dissolve in Water in a Fume Hood small_quantity->dissolve package_waste Package in a Labeled, Compatible Waste Container large_quantity->package_waste neutralize Neutralize with a Weak Base (e.g., Sodium Bicarbonate) dissolve->neutralize check_ph Check pH (Target: 6-8) neutralize->check_ph check_ph->neutralize pH is Acidic sewer_disposal Dispose Down the Drain with Copious Amounts of Water (Check Local Regulations) check_ph->sewer_disposal pH is Neutral waste_pickup Arrange for Professional Hazardous Waste Disposal package_waste->waste_pickup collect_spill Collect with Inert Absorbent Material spill_cleanup->collect_spill collect_spill->package_waste

Caption: Disposal decision workflow for (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride.

Step-by-Step Disposal Procedures

For Small Quantities (e.g., < 5g)

For small residual amounts, such as those left in a container after use, a neutralization and dilution procedure may be appropriate, pending local regulations.

  • Preparation: Work in a chemical fume hood and wear all required PPE.

  • Dilution: Slowly and carefully add the solid compound to a beaker containing a large volume of cold water (at least 100 mL per gram of compound) with stirring. This will dissolve the hydrochloride salt.

  • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution. Add the base in small portions to control the effervescence (fizzing) that will occur as the acid is neutralized.[4][5]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the weak base until the pH is neutral (between 6 and 8).

  • Final Disposal: Once neutralized, and if permitted by your institution and local regulations, the solution can be poured down the drain with a copious amount of running water (at least 20 times the volume of the neutralized solution).[5][6]

For Large Quantities or Bulk Waste

Bulk quantities of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride, including unused product and heavily contaminated materials, must be disposed of as hazardous chemical waste.

  • Packaging: Place the waste in a clearly labeled, sealed, and compatible container. The original container is often the best choice. If using a different container, ensure it is made of a material that will not react with the chemical. The label should clearly identify the contents as "(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride".

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional hazardous waste disposal service.[2][3] Do not attempt to treat or dispose of large quantities of this chemical on your own.

Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For liquid spills, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collection: Collect the absorbed material or swept solid into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials for disposal as hazardous waste.

  • Disposal: The collected spill waste should be packaged and disposed of as large quantity/bulk waste.

Conclusion

The proper disposal of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride is crucial for maintaining a safe laboratory environment and ensuring environmental protection. By adhering to the principles of cautious handling, wearing appropriate PPE, and following a structured disposal plan based on the quantity of waste, researchers can effectively manage the risks associated with this compound. Always consult your institution's environmental health and safety office and local regulations for specific guidance.

References

  • ACS Sustainable Chemistry & Engineering. (2025, March 23). Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes. Retrieved from [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • ACS Publications. (n.d.). Recovery of heterocyclic amines from dilute aqueous waste streams. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • DENIOS. (2025, October 27). Chemical disposal: what you need to know. Retrieved from [Link]

  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • Autech. (n.d.). MSDS of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane. Retrieved from [Link]

  • PubMed. (2021, November 1). Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review. Retrieved from [Link]

  • Loba Chemie. (2016, May 25). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid. Retrieved from [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride

As a Senior Application Scientist, I frequently observe researchers treating bridged bicyclic amines like standard bench reagents. However, (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride (CAS: 2306249-59-0) requir...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers treating bridged bicyclic amines like standard bench reagents. However, (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride (CAS: 2306249-59-0) requires a much higher standard of operational discipline.

This compound is a conformationally restricted bioisostere for morpholine, highly valued in modern drug discovery for synthesizing JAK2 inhibitors[1] and V-ATPase inhibitors[2]. Because it is supplied as a hydrochloride salt, it is inherently hygroscopic and presents specific hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[3].

The following guide establishes a self-validating safety and operational system, ensuring that every piece of Personal Protective Equipment (PPE) and every handling step is grounded in chemical causality.

Quantitative PPE Matrix & Scientific Causality

To safely handle this compound, your PPE must address its specific physicochemical properties—namely, its acidity upon dissolution, its particulate nature, and its hygroscopicity.

PPE CategoryQuantitative StandardScientific Causality & Function
Hand Protection Nitrile, ≥0.11 mm thickness, >480 min breakthrough (EN 374)Amine hydrochlorides cause severe skin irritation (H315)[3]. Nitrile provides superior resistance against polar organic salts and prevents sweat/moisture transfer to the hygroscopic reagent. Double-gloving is mandatory.
Eye Protection ANSI Z87.1 / EN 166 compliant snug-fitting gogglesThe salt causes serious eye irritation (H319)[3]. Standard safety glasses with side shields are insufficient because fine, static-prone powders can bypass them.
Body Protection 100% Cotton, flame-retardant lab coat; closed-toe shoesSynthetic fabrics generate electrostatic discharge (ESD), which can aerosolize the fine powder during weighing. Cotton mitigates static buildup.
Respiratory N95/FFP2 particulate respirator (if outside fume hood)Mitigates inhalation of dust (H335: respiratory tract irritation)[3]. Primary handling must strictly occur in a chemical fume hood operating at 80–100 fpm face velocity.

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system: each step inherently prevents the failure of the next, protecting both the researcher and the stoichiometric integrity of the reagent.

Phase 1: Environmental & Material Preparation
  • Thermal Equilibration: Transfer the sealed vial from 2-8°C cold storage[3] to a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes ambient atmospheric moisture to condense on the hygroscopic hydrochloride salt. This introduces water weight, destroying stoichiometric precision in subsequent coupling reactions and potentially degrading the reagent.

  • Workspace Verification: Ensure the chemical fume hood operates at a face velocity of 80–100 feet per minute (fpm).

    • Causality: This velocity provides optimal containment of fine, irritating particulates without creating turbulent eddies that could blow the lightweight powder out of the weighing boat.

Phase 2: Handling & Weighing Protocol
  • Static Mitigation: Wipe the exterior of the weighing boat and the grounded stainless-steel spatula with an anti-static ionizing brush or a damp wipe.

    • Causality: Bicyclic amine salts are highly prone to static charge accumulation. Mitigating static prevents the powder from aerosolizing or clinging to the spatula, ensuring an accurate, safe mass transfer.

  • Transfer: Carefully dispense the required mass. Immediately cap the source vial.

  • Inert Gas Flushing: Before returning to storage, flush the headspace of the source vial with dry Argon or Nitrogen.

    • Causality: Displacing oxygen and ambient humidity prevents oxidative degradation and moisture absorption, preserving the structural integrity of the morpholine bioisostere for future use.

Spill Response & Disposal Plan

In the event of an accidental release, standard dry cleanup methods are strictly prohibited.

  • Wet Containment: If a spill occurs, do not dry-sweep. Gently mist the powder with water or cover it with a damp absorbent pad.

    • Causality: Dry sweeping aerosolizes the powder, exacerbating the H335 respiratory hazard. The hydrochloride salt is highly water-soluble, so wet containment immediately dissolves and traps the active agent.

  • Neutralization & Collection: Wipe the area with a mild 5% sodium bicarbonate solution, followed by a 70% ethanol wipe.

    • Causality: Bicarbonate neutralizes the acidic hydrochloride residue. Ethanol acts as a rapidly evaporating co-solvent to remove any remaining organic matrix.

  • Waste Segregation: Dispose of solid waste (outer gloves, contaminated pads, weighing boats) in halogenated/amine solid hazardous waste bins. Aqueous washings must be routed to basic aqueous waste streams to safely neutralize the HCl salt.

Workflow Visualization

G Start Equilibrate Vial (2-8°C to RT) PPE Don PPE (Goggles, Nitrile, Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh Anti-static Weighing (Minimize Aerosolization) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe & Neutralize (Avoid Dry Sweeping) Spill->Clean Yes Store Argon Flush & Store (Return to 2-8°C) Spill->Store No Dispose Segregate Waste (Solid & Aqueous Streams) Clean->Dispose Store->Dispose

Operational and disposal workflow for handling (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane HCl.

References

  • Evaluation of Potency and Metabolic Stability of Diphyllin-derived Vacuolar-ATPase Inhibitors Source: nih.gov URL:2

  • WO2024137548A2 - Inhibitors of jak2 Source: google.com URL:1

  • 1408075-32-0 | 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride - BLDpharm Source: bldpharm.com URL:3

Sources

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